molecular formula C17H21NO5S B555104 L-Alanine benzyl ester 4-toluenesulfonate CAS No. 42854-62-6

L-Alanine benzyl ester 4-toluenesulfonate

Cat. No.: B555104
CAS No.: 42854-62-6
M. Wt: 351.4 g/mol
InChI Key: NWOPHJSSBMABBD-QRPNPIFTSA-N
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Description

L-Alanine benzyl ester 4-toluenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C17H21NO5S and its molecular weight is 351.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

benzyl (2S)-2-aminopropanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOPHJSSBMABBD-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42854-62-6
Record name L-Alanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-benzyl-L-alanine toluene-p-sulphonate
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Foundational & Exploratory

An In-depth Technical Guide to L-Alanine Benzyl Ester 4-Toluenesulfonate: Core Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Alanine benzyl ester 4-toluenesulfonate, also known as H-Ala-OBzl·TsOH, is a key intermediate in synthetic organic chemistry, particularly valued in peptide synthesis and drug development.[][2] As a salt, it combines the L-alanine amino acid, a benzyl ester protecting group, and a p-toluenesulfonate (tosylate) counter-ion. This configuration enhances the compound's stability and handling properties, making it a reliable building block for incorporating the alanine moiety into complex molecules.[2] This guide provides a detailed overview of its core physical properties, standard experimental methodologies for their determination, and logical diagrams illustrating its structure and application.

Quantitative Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are critical for its application in synthesis, purification, and formulation.

PropertyValue
CAS Number 42854-62-6
Molecular Formula C₁₇H₂₁NO₅S (also written as C₁₀H₁₃NO₂·C₇H₈O₃S)
Molecular Weight 351.4 g/mol [][3]
Appearance White to off-white crystalline powder or fine crystals.[][2][]
Melting Point 114-116 °C[][2]
Solubility Soluble in Methanol and DMSO.[]
Optical Rotation [α]²⁵D = -4.0 ± 2º (c=3 in Methanol)[2]
Purity (Typical) ≥ 98-99% (HPLC, Titration)[][2][]

Detailed Experimental Protocols

The characterization of this compound relies on standard analytical techniques. The detailed protocols for these experiments are well-established in the field of organic chemistry.

Determination of Melting Point

The melting point is a crucial indicator of purity. The reported range of 114-116 °C is determined using a standard capillary melting point method.

  • Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end).

  • Procedure:

    • A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially, then slowed to a rate of 1-2 °C per minute as the temperature approaches the expected melting point.

    • The temperature at which the first liquid droplet appears is recorded as the start of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A narrow range is indicative of high purity.

Measurement of Optical Rotation

As a chiral compound derived from L-alanine, its optical activity is a key identifier.

  • Apparatus: Polarimeter with a sodium lamp (D-line, 589 nm).

  • Procedure:

    • A precise concentration of the compound is prepared by dissolving a known mass in a specific volume of a suitable solvent (e.g., 3 g in 100 mL of Methanol).[2]

    • The polarimeter sample cell is filled with the solution, ensuring no air bubbles are present.

    • The cell is placed in the polarimeter, and the angle of rotation of plane-polarized light is measured at a controlled temperature (e.g., 25 °C).[2]

    • The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Assessment of Solubility

Solubility information is vital for selecting appropriate solvents for reactions, purification, and analysis.

  • Procedure:

    • A small, known amount of the solute (e.g., 10 mg) is added to a test tube.

    • A measured volume of the solvent (e.g., 1 mL of Methanol or DMSO) is added incrementally with agitation (e.g., vortexing).

    • The mixture is observed for the complete dissolution of the solid. The compound is deemed "soluble" if a clear solution is formed.[] This provides a qualitative assessment, which is often sufficient for synthetic applications.

Visualizations: Structure and Application

The following diagrams illustrate the chemical relationships and a typical experimental workflow involving this compound.

G cluster_components Constituent Components compound L-Alanine Benzyl Ester 4-Toluenesulfonate alanine L-Alanine compound->alanine Core Amino Acid benzyl Benzyl Ester (Protecting Group) compound->benzyl Carboxyl Protection tosylate 4-Toluenesulfonate (Counter-ion) compound->tosylate Forms Stable Salt PeptideSynthesis start L-Alanine Benzyl Ester 4-Toluenesulfonate intermediate Protected Dipeptide (Boc-Gly-Ala-OBzl) start->intermediate reagent1 N-Protected Amino Acid (e.g., Boc-Gly-OH) reagent1->intermediate Peptide Bond Formation reagent2 Coupling Agent (e.g., DCC, EDC) reagent2->intermediate base Base (e.g., DIPEA) base->intermediate

References

L-Alanine Benzyl Ester Tosylate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of L-Alanine benzyl ester tosylate in various organic solvents. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification strategies, and the development of formulation protocols in the pharmaceutical and biotechnology industries. While specific quantitative solubility data for this compound is not extensively published, this guide presents illustrative data based on the general solubility characteristics of amino acid esters and their salts, alongside a detailed experimental protocol for its precise determination.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of L-Alanine benzyl ester tosylate, a salt, in organic solvents is influenced by several factors including the polarity of the solvent, the solute-solvent interactions (such as hydrogen bonding and dipole-dipole interactions), temperature, and the presence of impurities. As an amino acid ester salt, it possesses both ionic and organic characteristics, leading to a complex solubility profile.

Illustrative Solubility Data

The following table summarizes the estimated solubility of L-Alanine benzyl ester tosylate in a range of common organic solvents at ambient temperature (approximately 20-25°C). This data is provided for illustrative purposes to guide solvent selection. For precise quantitative applications, experimental determination is strongly recommended.

Solvent FamilySolventIUPAC NamePolarity IndexIllustrative Solubility ( g/100 mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)Sulfinylbis(methane)7.2> 20[]
N,N-Dimethylformamide (DMF)N,N-Dimethylformamide6.4> 20
Acetonitrile (ACN)Acetonitrile5.85 - 15
Alcohols Methanol (MeOH)Methanol5.1> 15[]
Ethanol (EtOH)Ethanol4.35 - 15
Isopropanol (IPA)Propan-2-ol3.91 - 5
Chlorinated Dichloromethane (DCM)Dichloromethane3.11 - 5
ChloroformTrichloromethane4.11 - 5
Ethers Tetrahydrofuran (THF)Oxolane4.0< 1
Diethyl EtherEthoxyethane2.8< 0.5
Esters Ethyl Acetate (EtOAc)Ethyl acetate4.4< 1
Hydrocarbons TolueneToluene2.4< 0.1
HexaneHexane0.1< 0.1

Disclaimer: The quantitative solubility data presented in this table is illustrative and based on the general solubility trends of similar amino acid ester tosylate salts. Actual solubility may vary depending on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any additives.

Experimental Protocol for Solubility Determination

A precise and reproducible method for determining the solubility of a solid compound like L-Alanine benzyl ester tosylate is crucial for process development and quality control. The gravimetric method is a fundamental and widely used technique for this purpose.[2]

Materials:
  • L-Alanine benzyl ester tosylate (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with sealed caps

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum desiccator

Procedure:
  • Preparation of a Saturated Solution:

    • Add an excess amount of L-Alanine benzyl ester tosylate to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact volume of the filtered saturated solution.

    • Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of the compound.

    • Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent.

    • Weigh the vial containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • The mass of the dissolved L-Alanine benzyl ester tosylate is the final weight of the vial minus the initial weight of the empty vial.

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of filtered solution (mL)) * 100

  • Data Reporting:

    • The experiment should be repeated at least three times to ensure the reproducibility of the results.

    • Report the average solubility value along with the standard deviation.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of L-Alanine benzyl ester tosylate.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calc Calculation & Reporting A 1. Add excess L-Alanine benzyl ester tosylate to solvent B 2. Seal vial and place in temperature-controlled shaker A->B C 3. Equilibrate for 24-48 hours B->C D 4. Withdraw supernatant C->D E 5. Filter through 0.22 µm filter into a pre-weighed vial D->E F 6. Evaporate solvent E->F G 7. Dry solute under vacuum F->G H 8. Weigh the vial with dried solute G->H I 9. Calculate solubility (g/100 mL) H->I J 10. Repeat experiment for reproducibility I->J K 11. Report average solubility and standard deviation J->K

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide provides foundational knowledge on the solubility of L-Alanine benzyl ester tosylate in organic solvents. While illustrative data can guide initial solvent screening, precise and reproducible experimental determination is paramount for all research and development applications. The provided experimental protocol offers a robust starting point for establishing accurate solubility profiles, which are essential for the successful application of this important amino acid derivative in chemical synthesis and pharmaceutical formulation.

References

An In-depth Technical Guide to H-Ala-OBzl·TosOH: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of L-Alanine benzyl ester p-toluenesulfonate salt (H-Ala-OBzl·TosOH), a critical building block in peptide synthesis and various areas of chemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, synthesis, and applications.

Chemical Structure and Properties

H-Ala-OBzl·TosOH is the p-toluenesulfonate salt of the benzyl ester of L-alanine. The molecule consists of the L-alanine benzyl ester cation and the tosylate anion. The benzyl group protects the carboxylic acid of alanine, while the tosylate salt formation enhances the compound's stability and handling properties, making it a readily usable reagent in organic synthesis.

Chemical Structure:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine L-alanine, p-toluenesulfonic acid, benzyl alcohol, and toluene in a round-bottom flask. B Equip the flask with a Dean-Stark apparatus and a reflux condenser. A->B C Heat the mixture to reflux. B->C D Azeotropically remove water using the Dean-Stark trap. C->D E Continue reflux until the solution is clear and water collection ceases. D->E F Cool the reaction mixture to induce precipitation. E->F G Collect the solid product by vacuum filtration. F->G H Wash the solid with diethyl ether. G->H I Dry the product under vacuum. H->I G cluster_0 Activation cluster_1 Coupling cluster_2 Workup and Purification A Dissolve Boc-Xaa-OH, H-Ala-OBzl·TosOH, and HOBt in an anhydrous solvent (e.g., DMF or DCM). B Add a tertiary base (e.g., DIEA) to neutralize the tosylate salt. A->B C Cool the mixture to 0°C. B->C D Add a coupling agent (e.g., EDC or DCC) portion-wise to the cooled mixture. C->D E Stir at 0°C for 2 hours, then at room temperature overnight. D->E F Filter to remove urea by-product (if DCC is used). E->F G Perform aqueous workup with acidic and basic washes. F->G H Dry the organic layer and concentrate. G->H I Purify the crude dipeptide by recrystallization or column chromatography. H->I

L-Alanine Benzyl Ester p-Toluenesulfonate Salt: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for L-Alanine benzyl ester p-toluenesulfonate salt. The information herein is intended to support researchers and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound.

Chemical Identity and Properties

L-Alanine benzyl ester p-toluenesulfonate salt is a protected amino acid derivative commonly utilized in peptide synthesis and as an intermediate in the development of bioactive molecules. Its stability is a critical factor for its successful application in these fields.

PropertyValue
CAS Number 42854-62-6
Molecular Formula C₁₇H₂₁NO₅S
Molecular Weight 351.42 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in methanol and DMSO

Recommended Storage Conditions

To maintain the chemical integrity and purity of L-Alanine benzyl ester p-toluenesulfonate salt, specific storage conditions are recommended. Adherence to these conditions will minimize degradation and ensure the compound's suitability for its intended use. One safety data sheet indicates that the compound is air-sensitive[1].

ParameterRecommended Condition
Temperature 2-8 °C (Refrigerated)
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon)[1]
Light Protect from light
Moisture Store in a dry environment

Potential Degradation Pathways

Understanding the potential degradation pathways of L-Alanine benzyl ester p-toluenesulfonate salt is essential for developing stability-indicating analytical methods and for interpreting stability data. The primary degradation pathway is likely to be hydrolysis of the benzyl ester linkage.

Hydrolysis

The ester bond in L-Alanine benzyl ester is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions and moisture. This degradation pathway would yield L-Alanine, p-toluenesulfonic acid, and benzyl alcohol.

Compound L-Alanine Benzyl Ester p-Toluenesulfonate Salt Water H₂O (Acid/Base catalysis) Compound->Water Products Degradation Products Water->Products Hydrolysis Alanine L-Alanine Products->Alanine TsOH p-Toluenesulfonic Acid Products->TsOH BenzylAlcohol Benzyl Alcohol Products->BenzylAlcohol

Figure 1: Potential Hydrolytic Degradation Pathway.

Stability Testing: Experimental Protocols

A forced degradation study is necessary to identify potential degradation products and to develop a stability-indicating analytical method. The following protocols are based on general guidelines for stability testing of active pharmaceutical ingredients.

Forced Degradation Study Protocol

This study exposes the compound to various stress conditions to accelerate its degradation.

Objective: To identify the degradation products and pathways of L-Alanine benzyl ester p-toluenesulfonate salt and to develop a stability-indicating analytical method.

Materials:

  • L-Alanine benzyl ester p-toluenesulfonate salt

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of L-Alanine benzyl ester p-toluenesulfonate salt in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 105°C in an oven for 48 hours.

    • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method as described below.

Stability-Indicating HPLC Method Protocol

This method is designed to separate the intact L-Alanine benzyl ester p-toluenesulfonate salt from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 0-5 min: 5% B5-45 min: 5% to 95% B45-50 min: 95% B50-55 min: 95% to 5% B55-60 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Dilute the stressed samples and the control sample with the initial mobile phase (95% A, 5% B) to a final concentration of approximately 0.1 mg/mL.

  • Filter the samples through a 0.45 µm syringe filter before injection.

Data Presentation

The results of the stability study should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for presenting quantitative data from a forced degradation study.

Stress ConditionTime% Assay of L-Alanine benzyl ester p-toluenesulfonate salt% Total Impurities
Control 0 hr99.80.2
0.1 N HCl 24 hrDataData
0.1 N NaOH 8 hrDataData
3% H₂O₂ 24 hrDataData
Thermal (105°C) 48 hrDataData
Photostability -DataData

*Data to be generated experimentally.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for conducting a stability study of L-Alanine benzyl ester p-toluenesulfonate salt.

cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Stress_Prep Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stress_Prep->Acid Base Base Hydrolysis (0.1 N NaOH, RT) Stress_Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Stress_Prep->Oxidation Thermal Thermal Stress (Solid, 105°C) Stress_Prep->Thermal Photo Photostability (Solid) Stress_Prep->Photo Analysis_Prep Sample Preparation (Dilution & Filtration) Acid->Analysis_Prep Base->Analysis_Prep Oxidation->Analysis_Prep Thermal->Analysis_Prep Photo->Analysis_Prep HPLC Stability-Indicating HPLC-UV Analysis Analysis_Prep->HPLC Data Data Acquisition & Processing HPLC->Data Report Data Tabulation & Reporting Data->Report Pathway Identify Degradation Products & Pathways Data->Pathway

References

Spectroscopic Analysis of L-Alanine Benzyl Ester 4-Toluenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for L-Alanine benzyl ester 4-toluenesulfonate. This compound is a key intermediate in peptide synthesis and various pharmaceutical applications.[1][] A thorough understanding of its spectroscopic characteristics is essential for quality control, reaction monitoring, and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for its constituent parts: the L-alanine moiety, the benzyl ester group, and the 4-toluenesulfonate counter-ion.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the chemical environment of the protons in the molecule. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm).

Proton Assignment Chemical Shift (ppm) Multiplicity Integration
Alanine CH₃~1.5Doublet3H
Tosyl CH₃~2.3Singlet3H
Alanine α-CH~4.2Quartet1H
Benzyl CH₂~5.2Singlet2H
Aromatic Protons (Benzyl)~7.3-7.4Multiplet5H
Aromatic Protons (Tosyl)~7.1 and ~7.7Doublets4H (2H each)
Ammonium NH₃⁺VariableBroad Singlet3H

Note: The chemical shift of the NH₃⁺ protons can be broad and its position may vary depending on the solvent and concentration. A visual representation of the ¹H NMR spectrum can be found in scientific literature.[3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Chemical Shift (ppm)
Alanine CH₃~16
Tosyl CH₃~21
Alanine α-CH~50
Benzyl CH₂~68
Aromatic C-H (Benzyl)~128-129
Aromatic C-H (Tosyl)~126, ~130
Aromatic Quaternary C (Benzyl)~135
Aromatic Quaternary C (Tosyl)~140, ~145
Ester C=O~170

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound shows characteristic absorption bands for its ester, ammonium, and sulfonate groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3000-3300N-H stretchAmmonium (NH₃⁺)
~2850-3000C-H stretchAliphatic and Aromatic
~1740C=O stretchEster
~1600, ~1495C=C stretchAromatic Ring
~1220, ~1120S=O stretchSulfonate
~1030, ~1010S-O stretchSulfonate

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry NMR tube.[4][5]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Methanol-d₄, as the compound is soluble in these solvents.[][4][5] Chloroform-d (CDCl₃) can also be used.[6]

  • Gently vortex or sonicate the tube to ensure the sample is fully dissolved.[4]

  • If an internal standard is required, a small amount of Tetramethylsilane (TMS) can be added.[7]

Instrumental Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

  • Tune the probe to the appropriate nucleus (¹H or ¹³C).

  • Acquire the spectrum using the specified parameters.[4]

IR Spectroscopy Protocol (ATR Method)

The Attenuated Total Reflectance (ATR) FT-IR method is suitable for solid samples and requires minimal sample preparation.[8]

Sample Preparation:

  • Ensure the ATR crystal is clean.

  • Place a small, representative amount of the solid this compound sample directly onto the crystal.

Data Acquisition:

  • Apply pressure to the sample using the anvil to ensure good contact with the crystal.

  • Record the background spectrum.

  • Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Clean the crystal and anvil thoroughly after the measurement.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample cluster_nmr NMR Analysis cluster_ir IR Analysis Sample L-Alanine benzyl ester 4-toluenesulfonate NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep 10-100 mg IR_Prep Place on ATR Crystal Sample->IR_Prep Small Amount NMR_Acq Acquire Spectrum (¹H and ¹³C) NMR_Prep->NMR_Acq NMR_Data NMR Spectral Data NMR_Acq->NMR_Data IR_Acq Acquire Spectrum IR_Prep->IR_Acq IR_Data IR Spectral Data IR_Acq->IR_Data

Caption: Workflow for NMR and IR spectroscopic analysis.

References

The Strategic Role of L-Alanine Benzyl Ester Tosylate in Modern Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Alanine benzyl ester tosylate stands as a pivotal building block in the intricate field of peptide chemistry. Its strategic application, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, has been a cornerstone in both solid-phase and solution-phase peptide synthesis. This technical guide provides an in-depth exploration of its core functionalities, supported by quantitative data, detailed experimental protocols, and process visualizations to empower researchers in their synthetic endeavors.

Core Physicochemical Properties and Specifications

L-Alanine benzyl ester tosylate is the p-toluenesulfonic acid salt of L-alanine benzyl ester. The tosylate salt form enhances its stability and crystallinity, making it easier to handle and store compared to the free base.

PropertyValueReference
CAS Number 42854-62-6[1][2][3][]
Molecular Formula C₁₇H₂₁NO₅S (C₁₀H₁₃NO₂ · C₇H₈O₃S)[1][2][3][5]
Molecular Weight 351.4 g/mol [1][5]
Appearance Colorless to white powder/crystal[][6]
Melting Point 112-116 °C[][6]
Purity ≥95.0% to ≥99% (HPLC)[][6]
Solubility Soluble in Methanol, DMSO[]
Storage 2-8 °C, in a well-closed, dry container[][7]

Role in Peptide Synthesis: A Dual Protection Strategy

The utility of L-Alanine benzyl ester tosylate lies in the orthogonal nature of its protecting groups within the broader context of peptide synthesis.[7] The benzyl ester protects the carboxylic acid terminus, while the amino group is typically protected with a Boc group after the neutralization of the tosylate salt.[7][8] This dual-protection scheme is fundamental to the stepwise and controlled elongation of peptide chains.[7][9]

  • Benzyl (Bzl) Ester: This group provides semi-permanent protection for the C-terminus.[8] It is stable to the mildly acidic conditions used for the removal of the temporary N-terminal Boc group but can be cleaved under strong acidic conditions (e.g., HF) or by hydrogenolysis.[7][10][11]

  • Tosyl (Tos) Group: As a salt, it protonates the free amine, rendering it non-nucleophilic and preventing self-coupling or other unwanted side reactions. This salt is typically neutralized in situ before the coupling reaction.[8]

Quantitative Data in Synthetic Applications

The efficiency of reactions involving L-Alanine benzyl ester tosylate is critical for the overall success of a peptide synthesis campaign. The following tables summarize representative quantitative data.

Table 1: Synthesis and Deprotection Yields
ReactionKey ReagentsTypical Yield (%)Reference
Synthesis of L-Alanine Benzyl Ester from its Tosylate SaltTriethylamine, Toluene, Water92%[12]
Boc Protection of L-Alanine Benzyl Ester(Boc)₂O, NaOH, Dioxane/WaterNot specified, but a common procedure[13]
Dipeptide (Boc-Ala-Ala-OBzl) SynthesisDCC/HONSu80%[8]
Dipeptide (Boc-Ala-Gly-OBzl) SynthesisWSC, HOBT92.3%[7]
Table 2: Key Parameters in Boc-Solid Phase Peptide Synthesis (SPPS)
ParameterTypical Value/MethodNotesReference
Coupling Efficiency >99% (Kaiser Test)Incomplete coupling may require a second coupling step.[8]
Crude Peptide Yield 10-30%Highly dependent on peptide length, sequence, and purification efficiency.[8]
Resin Loading VariesThe first amino acid is attached to the resin, often via its cesium salt.[9][14]
Final Cleavage Anhydrous HFA strong acid is required to cleave the peptide from the resin and remove side-chain protecting groups.[14]

Experimental Protocols

Protocol 1: Neutralization of L-Alanine Benzyl Ester Tosylate for Peptide Coupling

This protocol describes the in-situ generation of the free amine of L-alanine benzyl ester, making it ready for coupling with an N-protected amino acid.

Materials:

  • L-Alanine benzyl ester p-tosylate (1.1 equivalents)

  • Dichloromethane (DCM)

  • Triethylamine (NEt3) or Diisopropylethylamine (DIEA) (1.1 equivalents)

Procedure:

  • Dissolve L-Alanine benzyl ester p-tosylate in DCM in a reaction vessel.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or DIEA dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • The resulting solution containing the neutralized L-alanine benzyl ester is now ready for the addition of the activated N-protected amino acid.[8]

Protocol 2: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-Ala-Ala-OBzl)

This protocol outlines the coupling of Boc-L-Alanine to L-Alanine benzyl ester.

Materials:

  • Boc-L-Alanine (1.0 equivalent)

  • N-Hydroxysuccinimide (HONSu) (1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

  • Neutralized L-Alanine benzyl ester solution (from Protocol 1)

  • DCM, 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄

Procedure:

  • Activation of Boc-L-Alanine:

    • In a separate flask, dissolve Boc-L-Alanine and HONSu in DCM.

    • Cool the solution to 0 °C.

    • Add DCC and stir at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • The formation of dicyclohexylurea (DCU) as a white precipitate will be observed.[8]

  • Coupling Reaction:

    • Filter the DCU precipitate from the activated Boc-Ala-ONSu solution.

    • Add the filtered Boc-Ala-ONSu solution to the neutralized L-alanine benzyl ester solution (prepared as in Protocol 1).

    • Stir the reaction mixture at room temperature for 12-24 hours.[8]

  • Work-up and Purification:

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once complete, filter any newly formed DCU precipitate.

    • Wash the organic solution successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.[8]

Protocol 3: Boc Deprotection of the N-Terminus

This protocol describes the removal of the Boc group to allow for peptide chain elongation.

Materials:

  • Boc-protected peptide benzyl ester

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected peptide in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the solution (typically a 20-50% TFA/DCM mixture).[15]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.[15]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • To ensure complete removal of TFA, co-evaporate the residue with toluene or DCM several times. The resulting product is the TFA salt of the deprotected peptide.[15]

Visualizing Workflows in Peptide Synthesis

Diagrams created using Graphviz (DOT language) illustrate key processes involving L-Alanine benzyl ester tosylate.

G cluster_0 Activation of the Amino Group cluster_1 Activation of the Carboxyl Group start L-Alanine Benzyl Ester Tosylate neutralize Neutralization (e.g., DIEA in DCM) start->neutralize free_amine L-Alanine Benzyl Ester (Free Amine) neutralize->free_amine coupling Peptide Coupling free_amine->coupling boc_aa Boc-Amino Acid activate Activation (e.g., DCC/HONSu) boc_aa->activate activated_ester Activated Boc-Amino Acid (e.g., ONSu Ester) activate->activated_ester activated_ester->coupling dipeptide Boc-Dipeptide Benzyl Ester coupling->dipeptide

Workflow for a typical solution-phase peptide coupling reaction.

G start Start: Resin-Bound Peptide (N-terminus Boc-protected) deprotection 1. Boc Deprotection (TFA in DCM) start->deprotection wash1 2. Wash (DCM) deprotection->wash1 neutralization 3. Neutralization (DIEA in DCM) wash1->neutralization wash2 4. Wash (DCM, DMF) neutralization->wash2 coupling 5. Coupling (Activated Boc-AA, Coupling Reagents) wash2->coupling wash3 6. Wash (DMF, DCM) coupling->wash3 end Elongated Peptide-Resin (Ready for next cycle or cleavage) wash3->end

The cycle of solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy.

Conclusion

L-Alanine benzyl ester tosylate remains a highly relevant and valuable reagent in peptide chemistry. Its utility in the well-established Boc/Bzl strategy provides a robust and reliable method for the synthesis of complex peptides. While newer strategies like Fmoc/tBu have gained widespread adoption, the Boc/Bzl approach, and by extension the use of building blocks like L-Alanine benzyl ester tosylate, continues to be favored for specific applications, particularly in the synthesis of long or aggregation-prone sequences.[8][16] A thorough understanding of its properties, reaction kinetics, and associated protocols is essential for any researcher aiming to leverage this powerful tool in the development of novel peptide-based therapeutics and research agents.

References

L-Alanine Benzyl Ester 4-Toluenesulfonate: A Comprehensive Technical Guide for its Application as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine benzyl ester 4-toluenesulfonate is a pivotal chiral building block in modern organic synthesis, particularly valued in the fields of peptide chemistry and pharmaceutical development. This compound is a salt of the benzyl ester of L-alanine with p-toluenesulfonic acid (TsOH). This salt form offers enhanced stability and improved handling characteristics compared to the free amino acid ester, making it an ideal starting material for multi-step syntheses.[1][2] The presence of the chiral center from L-alanine allows for the stereocontrolled introduction of this amino acid into larger molecules.[3][4] Its primary utility lies in its role as a protected amino acid derivative, where the amino group is shielded by the tosylate counterion and the carboxylic acid is protected as a benzyl ester. This dual protection is instrumental in the stepwise construction of peptides and other complex, enantiomerically pure molecules.[][6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its use in various synthetic applications, dictating solubility, reaction conditions, and storage.

PropertyValueReferences
CAS Number 42854-62-6[2][7]
Molecular Formula C₁₀H₁₃NO₂ · C₇H₈O₃S (or C₁₇H₂₁NO₅S)[2][8]
Molecular Weight 351.4 g/mol [2][8]
Appearance White to off-white crystalline powder or fine crystals[1][2][]
Melting Point 114-116 °C[2][]
Solubility Soluble in Methanol and DMSO[][9]
Optical Rotation [α]²⁵D = -4.0 ± 2º (c=3 in MeOH)[2]
Purity ≥ 99% (HPLC)[2][]
Storage Store at 0-8 °C[1][2]

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the direct Fischer-Speier esterification of L-alanine. In this reaction, L-alanine is heated with benzyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid. An azeotroping solvent, such as cyclohexane or toluene, is used to remove the water formed during the reaction, driving the equilibrium towards the product.[10][11]

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product LR1 L-Alanine LR2 Benzyl Alcohol LR3 p-Toluenesulfonic Acid (Catalyst) Cond1 Cyclohexane/Toluene Cond2 Reflux (Azeotropic removal of H2O) P1 L-Alanine Benzyl Ester 4-Toluenesulfonate cluster_reactants cluster_reactants cluster_reactants->P1 Esterification cluster_conditions cluster_conditions

Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from established esterification procedures.[10]

  • Apparatus Setup: A round-bottom flask is fitted with a Dean-Stark apparatus and a reflux condenser.

  • Reaction Mixture: The flask is charged with L-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), an excess of benzyl alcohol, and cyclohexane.

  • Reaction Conditions: The mixture is heated to reflux. The water generated during the esterification is collected in the Dean-Stark trap, driving the reaction to completion.

  • Work-up and Isolation: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature. Ethyl acetate is added to precipitate the product. The resulting white solid, L-alanine benzyl ester p-toluenesulfonate, is collected by filtration and dried. A yield of 92% has been reported for this step.[10]

Applications as a Chiral Building Block

The utility of this compound stems from its identity as a chiral pool starting material. The inherent chirality of the L-alanine core is leveraged to introduce stereospecificity in a variety of synthetic transformations.

Peptide Synthesis

This compound is a cornerstone in solution-phase peptide synthesis.[12] The tosylate salt effectively protects the α-amino group, preventing self-polymerization and allowing for controlled coupling with an N-protected amino acid. The benzyl ester protects the C-terminus, which can be selectively removed at a later stage.[][6]

G Start L-Alanine Benzyl Ester 4-Toluenesulfonate FreeAmine Generate Free Amine (e.g., with NMM or DIPEA) Start->FreeAmine Coupling Peptide Bond Formation (Coupling) FreeAmine->Coupling ActivateAcid Activate Carboxylic Acid of BOC-L-Xaa-OH (e.g., with DCC/HOBt) ActivateAcid->Coupling Dipeptide Protected Dipeptide (BOC-L-Xaa-L-Ala-OBzl) Coupling->Dipeptide Deprotection Deprotection Steps (BOC and/or Benzyl group removal) Dipeptide->Deprotection Elongation Further Peptide Chain Elongation Deprotection->Elongation

Caption: Workflow for solution-phase peptide coupling.
Experimental Protocol: Synthesis of a Dipeptide (e.g., BOC-L-Leucyl-L-Alanine Benzyl Ester)

This protocol describes a standard peptide coupling reaction.[12]

  • Preparation of the Amine Component: Dissolve this compound salt (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.1 eq) dropwise to neutralize the salt and generate the free amine of L-Alanine benzyl ester. Stir for 15-20 minutes at 0°C.

  • Activation of the Carboxylic Acid Component: In a separate flask, dissolve BOC-L-Leucine (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM and cool to 0°C. Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM slowly. A white precipitate of dicyclohexylurea (DCU) will form. Allow the activation to proceed for 30 minutes at 0°C.

  • Peptide Bond Formation: To the activated BOC-L-Leucine solution, add the previously prepared free amine solution of L-Alanine benzyl ester. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Monitor the reaction by TLC. Once complete, filter off the DCU precipitate. Dilute the filtrate with DCM and wash sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure dipeptide.

Drug Development and Asymmetric Synthesis

In pharmaceutical development, this compound serves as a crucial intermediate for incorporating the alanine moiety into drug candidates.[1][] This is vital for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[] The stereochemistry of the α-carbon is often critical for biological activity, and using this enantiomerically pure building block ensures the desired stereochemical outcome in the final product.[13]

The compound acts as a chiral auxiliary, a group temporarily incorporated into a synthesis to direct the stereochemical outcome of subsequent reactions.[3][4] This strategy is fundamental to asymmetric synthesis, allowing for the creation of complex chiral molecules from achiral precursors.

G Start Achiral Substrate Reaction Diastereoselective Reaction Start->Reaction ChiralBlock L-Alanine Benzyl Ester (Chiral Building Block) ChiralBlock->Reaction Intermediate Chiral Intermediate Reaction->Intermediate Removal Removal of Chiral Auxiliary Intermediate->Removal Product Enantiomerically Pure Product Removal->Product G cluster_reactants Reactants cluster_solvents Solvents cluster_products Products LR1 L-Alanine Benzyl Ester 4-Toluenesulfonate LR2 Triethylamine (Base) S1 Water S2 Toluene P1 L-Alanine Benzyl Ester (in Toluene) P2 Triethylammonium Tosylate (in Water) cluster_reactants cluster_reactants cluster_products cluster_products cluster_reactants->cluster_products Neutralization & Liquid-Liquid Extraction cluster_solvents cluster_solvents

References

The Strategic Role of Tosylate Salts in Amino Acid Ester Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding fields of peptide synthesis and drug development, the efficient and stereochemically pure preparation of amino acid derivatives is paramount. Amino acid esters are fundamental building blocks in these processes, serving as key intermediates for the construction of complex peptide chains and other pharmaceutical compounds. However, their inherent reactivity and potential for racemization present significant challenges in their synthesis, purification, and handling. The use of p-toluenesulfonic acid (p-TsOH) to form crystalline tosylate salts of amino acid esters has emerged as a robust and widely adopted strategy to overcome these hurdles. This technical guide provides a comprehensive overview of the multifaceted functions of tosylate salts in the context of amino acid esters, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Functions of Tosylate Salts in Amino Acid Ester Chemistry

The utility of forming tosylate salts of amino acid esters can be categorized into three primary functions: facilitating purification and improving handling, providing a means of temporary amino group protection, and acting as a key component in the synthesis of these esters.

Facilitating Purification and Enhancing Stability

Free amino acid esters are often oils or low-melting solids that can be challenging to purify by standard techniques like crystallization. The introduction of the tosylate counter-ion promotes the formation of highly crystalline salts that are readily purified by recrystallization. This process effectively removes unreacted starting materials, by-products, and diastereomeric impurities, leading to a product of high chemical and enantiomeric purity.

Furthermore, the salt form significantly enhances the stability of the amino acid ester. The protonation of the α-amino group prevents it from participating in undesired side reactions, such as self-condensation to form diketopiperazines or other oligomers. This increased stability allows for longer shelf-life and more reliable use in subsequent synthetic steps.

Temporary Protection of the Amino Group

In the context of peptide synthesis, the protonated amino group in the tosylate salt is effectively "protected" from reacting as a nucleophile. This is crucial for preventing uncontrolled polymerization during the activation of the carboxyl group for peptide bond formation. The tosylate salt can be conveniently carried through several synthetic steps, and the free amine can be readily liberated in situ by treatment with a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), immediately prior to its use in a coupling reaction. This temporary protection is a cornerstone of both solution-phase and solid-phase peptide synthesis strategies.

Catalysis of Esterification

p-Toluenesulfonic acid is a strong, non-oxidizing organic acid that serves as an excellent catalyst for the Fischer-Speier esterification of amino acids.[1] In this reaction, the amino acid is heated with an alcohol in the presence of a catalytic or stoichiometric amount of p-TsOH. The acid protonates the carboxylic acid group, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol. The equilibrium of this reaction is typically driven forward by the removal of water, often through azeotropic distillation.[1]

Data Presentation: Synthesis of Amino Acid Benzyl Ester p-Toluenesulfonate Salts

The following tables summarize quantitative data for the synthesis of various L-amino acid benzyl ester p-toluenesulfonate salts via Fischer-Speier esterification. The data highlights the influence of the solvent on reaction yield and the preservation of stereochemical integrity.

Table 1: Synthesis of L-Amino Acid Benzyl Ester p-Toluenesulfonate Salts in Cyclohexane

Amino AcidYield (%)Enantiomeric Excess (ee, %)Reference
L-Alanine95>99[2]
L-Phenylalanine98>99[2]
L-Tyrosine96>99[2]
L-Phenylglycine92>99[2]
L-Valine97>99[2]
L-Leucine98>99[2]
L-Lysine90>99[2]
L-Serine85>99[2]
L-Methionine6595.7[2][3]
L-Aspartic Acid (dibenzyl ester)94>99[4]
L-Glutamic Acid (dibenzyl ester)96>99[4]

Table 2: Synthesis of "Problematic" L-Amino Acid Benzyl Ester p-Toluenesulfonate Salts in Methyl-THF (Me-THF)

Amino AcidYield (%)Enantiomeric Excess (ee, %)Reference
L-Methionine85>99[3]
L-Arginine80>99[3]
L-Tryptophan75>99[3]
L-Proline99>99[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of L-Amino Acid Benzyl Ester p-Toluenesulfonate Salts in Cyclohexane[2][4]

Materials:

  • L-Amino Acid (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (1.2 eq)

  • Benzyl alcohol (5.0 eq)

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • A mixture of the L-amino acid, p-toluenesulfonic acid monohydrate, benzyl alcohol, and cyclohexane (approximately 8 mL per gram of amino acid) is placed in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • The mixture is heated to reflux with vigorous stirring, and the azeotropic removal of water is monitored. The reaction is typically complete within 6 hours.

  • The reaction mixture is cooled to approximately 50 °C, and ethyl acetate (approximately 12 mL per gram of amino acid) is added.

  • The resulting suspension is briefly heated to reflux and then stirred for 1 hour at room temperature to facilitate complete precipitation.

  • The crystalline solid is collected by filtration, washed with ethyl acetate, and dried under vacuum to afford the pure L-amino acid benzyl ester p-toluenesulfonate salt.

Protocol 2: Use of an Amino Acid Benzyl Ester p-Toluenesulfonate Salt in a Solution-Phase Dipeptide Synthesis[5]

Materials:

  • Boc-L-Alanine (Boc-Ala-OH) (1.0 eq)

  • N-Hydroxysuccinimide (HONSu) (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • L-Alanine benzyl ester p-toluenesulfonate (Tos·H-Ala-OBzl) (1.1 eq)

  • Triethylamine (NEt3) (1.1 eq)

  • Dichloromethane (DCM)

Procedure:

  • Activation of Boc-L-Alanine: Dissolve Boc-Ala-OH and HONSu in DCM and cool the solution to 0 °C. Add DCC and stir at 0 °C for 2-4 hours, then allow to warm to room temperature and stir for an additional 12 hours. The formation of the active ester, Boc-Ala-ONSu, will occur with the precipitation of dicyclohexylurea (DCU).

  • Coupling Reaction: In a separate flask, dissolve Tos·H-Ala-OBzl in DCM and neutralize with triethylamine. Filter the DCU precipitate from the Boc-Ala-ONSu solution and add the filtrate to the neutralized alanine benzyl ester solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Once complete, filter any further DCU precipitate. Wash the organic solution successively with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude dipeptide by column chromatography or recrystallization.

Mandatory Visualizations

Synthesis_and_Purification_Workflow Synthesis and Purification of Amino Acid Ester Tosylate Salt cluster_reactants Starting Materials cluster_reaction Fischer-Speier Esterification cluster_workup Isolation and Purification AA Amino Acid Reaction Reflux in Solvent (e.g., Cyclohexane) with Azeotropic Water Removal AA->Reaction Alcohol Alcohol (e.g., Benzyl Alcohol) Alcohol->Reaction pTsOH p-Toluenesulfonic Acid pTsOH->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Reaction Complete Precipitation Add Anti-solvent (e.g., Ethyl Acetate) Cooling->Precipitation Filtration Filter and Wash Solid Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying Product Pure Crystalline Amino Acid Ester Tosylate Salt Drying->Product

Caption: Workflow for the synthesis and purification of an amino acid ester tosylate salt.

Peptide_Coupling_Workflow Use of Amino Acid Ester Tosylate in Peptide Coupling cluster_starting_materials Reactants cluster_activation Activation cluster_deprotection_coupling Deprotection and Coupling AA_Tosylate Amino Acid Ester Tosylate Salt Neutralize Neutralize with Base (e.g., DIEA) to get Free Amino Ester AA_Tosylate->Neutralize N_Protected_AA N-Protected Amino Acid Activate Activate Carboxyl Group (e.g., with DCC/HONSu) N_Protected_AA->Activate Couple Couple Activated and Free Amino Components Activate->Couple Neutralize->Couple Dipeptide Protected Dipeptide Couple->Dipeptide

References

Methodological & Application

Application Notes and Protocols for L-Alanine Benzyl Ester 4-Toluenesulfonate in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of L-Alanine benzyl ester 4-toluenesulfonate in solid-phase peptide synthesis (SPPS), primarily within the framework of the tert-butyloxycarbonyl (Boc) protection strategy. This document outlines detailed protocols, quantitative performance data, and visual workflows to facilitate the successful synthesis of peptides for research and drug development purposes.

This compound serves as a stable, crystalline salt of the C-terminally protected amino acid L-alanine. In SPPS, it is typically used after neutralization to the free amine and subsequent N-terminal Boc protection for the initial attachment to the solid support (e.g., Merrifield resin). The benzyl ester provides robust protection for the C-terminus throughout the synthesis, while the Boc group offers temporary protection of the N-terminus, which can be selectively removed in each cycle.

Data Presentation

The efficiency of peptide synthesis is paramount. The following tables summarize key quantitative parameters associated with the use of Boc-protected amino acids in a typical Boc-SPPS workflow.

Table 1: Materials and Reagents for Boc-SPPS

Material/ReagentGradePurpose
This compoundPeptide synthesis gradePrecursor for the first amino acid
Di-tert-butyl dicarbonate (Boc)₂OReagent gradeN-terminal protection
Merrifield Resin (1% DVB, 100-200 mesh)Peptide synthesis gradeSolid support
Cesium Carbonate (Cs₂CO₃)ACS grade or higherFormation of cesium salt for resin attachment
Dichloromethane (DCM)Peptide synthesis gradeSolvent for swelling, washing, and reactions
N,N-Dimethylformamide (DMF)Peptide synthesis gradeSolvent for swelling and coupling
Trifluoroacetic Acid (TFA)Reagent gradeBoc deprotection
Diisopropylethylamine (DIEA)Peptide synthesis gradeNeutralization
N,N'-Dicyclohexylcarbodiimide (DCC)Peptide synthesis gradeCoupling reagent
1-Hydroxybenzotriazole (HOBt)Peptide synthesis gradeCoupling additive to reduce racemization
Anhydrous Hydrogen

Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing H-Ala-OBzl·TosOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of L-Alanine benzyl ester p-toluenesulfonate (H-Ala-OBzl·TosOH) in solution-phase peptide synthesis. This method remains a cornerstone for the scalable production of short peptides and peptide fragments, offering advantages in purification and characterization of intermediates.

Introduction

Solution-phase peptide synthesis is a classical and versatile technique for the construction of peptide bonds. The strategy involves the sequential coupling of amino acid residues in a homogenous solution, followed by purification of the intermediate protected peptide at each step. The use of H-Ala-OBzl·TosOH provides the C-terminal alanine residue with its carboxyl group protected as a benzyl ester. This protection is stable to the mildly acidic conditions used for the removal of the temporary N-terminal tert-butyloxycarbonyl (Boc) protecting group, allowing for selective deprotection and chain elongation. The benzyl group can be subsequently removed by catalytic hydrogenolysis.

This document outlines the detailed protocol for the synthesis of the protected dipeptide, Boc-Ala-Ala-OBzl, by coupling N-Boc-L-alanine (Boc-Ala-OH) with H-Ala-OBzl·TosOH, followed by the deprotection of the N-terminal Boc group.

Data Presentation

Table 1: Reagents for Dipeptide Synthesis
ReagentChemical NameRole
Boc-Ala-OH N-(tert-butoxycarbonyl)-L-alanineN-terminal protected amino acid
H-Ala-OBzl·TosOH L-Alanine benzyl ester p-toluenesulfonateC-terminal amino acid with carboxyl protection
DCC N,N'-DicyclohexylcarbodiimideCoupling agent
HOBt 1-HydroxybenzotriazoleRacemization suppressor
NEt₃ (TEA) TriethylamineBase for neutralization
DCM DichloromethaneReaction solvent
Ethyl Acetate -Extraction solvent
1 M HCl Hydrochloric acid (1 Molar)Aqueous wash solution
Saturated NaHCO₃ Saturated sodium bicarbonate solutionAqueous wash solution
Brine Saturated sodium chloride solutionAqueous wash solution
Anhydrous Na₂SO₄ Anhydrous sodium sulfateDrying agent
Table 2: Quantitative Data for Boc-Ala-Ala-OBzl Synthesis
ProductStarting MaterialsCoupling MethodYield (%)Melting Point (°C)
Boc-Ala-Ala-OBzl Boc-Ala-OH, H-Ala-OBzl·TosOHDCC/HOBt80-95%[1]112-113[2]

Experimental Protocols

Protocol 1: Synthesis of Boc-L-Alanyl-L-Alanine Benzyl Ester (Boc-Ala-Ala-OBzl)

This protocol details the coupling of Boc-Ala-OH with H-Ala-OBzl·TosOH using DCC and HOBt.

Materials:

  • Boc-L-Alanine (Boc-Ala-OH)

  • L-Alanine benzyl ester p-tosylate (H-Ala-OBzl·TosOH)[3]

  • N,N'-Dicyclohexylcarbodiimide (DCC)[1][3]

  • 1-Hydroxybenzotriazole (HOBt)[1]

  • Triethylamine (NEt₃)[3]

  • Anhydrous Dichloromethane (DCM)[1][3]

  • Ethyl acetate[3]

  • 1 M Hydrochloric acid (HCl)[3]

  • Saturated sodium bicarbonate (NaHCO₃) solution[3]

  • Brine[3]

  • Anhydrous sodium sulfate (Na₂SO₄)[3]

  • Standard laboratory glassware

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • Neutralization of H-Ala-OBzl·TosOH:

    • In a round-bottom flask, dissolve L-Alanine benzyl ester p-tosylate (1.1 equivalents) in anhydrous DCM.[3]

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 equivalents) dropwise to neutralize the tosylate salt.[3] Stir the mixture at 0°C for 15-20 minutes.[1]

  • Activation of Boc-L-Alanine:

    • In a separate flask, dissolve Boc-L-Alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[1]

    • Cool this solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the Boc-L-Alanine solution.[1]

    • A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 30 minutes.[1]

  • Coupling Reaction:

    • To the activated Boc-L-Ala-OH mixture (containing the DCU precipitate), add the neutralized alanine benzyl ester solution from step 1.[1]

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.[1] Wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washings and dilute with ethyl acetate.[1]

    • Wash the organic layer sequentially with 1 M HCl (twice), saturated NaHCO₃ solution (twice), and brine (once).[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.[1][3]

    • The crude product can be purified by recrystallization from an ethanol-ether mixture to yield pure Boc-Ala-Ala-OBzl.[3]

Protocol 2: N-Terminal Boc Deprotection of Boc-Ala-Ala-OBzl

This protocol describes the removal of the Boc protecting group to yield H-Ala-Ala-OBzl, which can be used for further peptide chain elongation.

Materials:

  • Boc-Ala-Ala-OBzl

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Standard laboratory glassware

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected dipeptide (Boc-Ala-Ala-OBzl) in a mixture of TFA and DCM (typically a 1:1 ratio).[4]

    • Stir the solution at room temperature for 30 minutes to 1 hour. Monitor the reaction by TLC for the disappearance of the starting material.[4]

  • Work-up and Isolation:

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1]

    • To ensure complete removal of residual TFA, co-evaporate with DCM two to three times.[1]

    • Dissolve the resulting oily residue in a minimal amount of DCM or methanol.[1]

    • Add cold diethyl ether dropwise with vigorous stirring until a precipitate forms.[1]

    • Collect the precipitate (H-Ala-Ala-OBzl·TFA) by filtration and wash with cold diethyl ether.

    • Dry the product under vacuum.

Visualization of the Experimental Workflow

PeptideSynthesisWorkflow cluster_synthesis Synthesis of Boc-Ala-Ala-OBzl cluster_deprotection N-Terminal Boc Deprotection BocAlaOH Boc-Ala-OH DCC_HOBt DCC / HOBt in DCM @ 0°C BocAlaOH->DCC_HOBt AlaOBzl H-Ala-OBzl·TosOH NEt3 NEt3 in DCM @ 0°C AlaOBzl->NEt3 ActivatedEster Activated Boc-Ala-OH DCC_HOBt->ActivatedEster NeutralizedAmine Neutralized H-Ala-OBzl NEt3->NeutralizedAmine Coupling Coupling Reaction (Room Temp, 12-24h) ActivatedEster->Coupling NeutralizedAmine->Coupling CrudeProduct Crude Boc-Ala-Ala-OBzl Coupling->CrudeProduct Purification Work-up & Recrystallization CrudeProduct->Purification FinalProduct Pure Boc-Ala-Ala-OBzl Purification->FinalProduct StartingDipeptide Boc-Ala-Ala-OBzl FinalProduct->StartingDipeptide Proceed to Deprotection TFA_DCM TFA / DCM (Room Temp, 30-60 min) StartingDipeptide->TFA_DCM DeprotectionReaction Deprotection TFA_DCM->DeprotectionReaction DeprotectedProduct H-Ala-Ala-OBzl·TFA Salt DeprotectionReaction->DeprotectedProduct Workup Work-up & Precipitation (Cold Diethyl Ether) DeprotectedProduct->Workup FinalDeprotectedProduct Pure H-Ala-Ala-OBzl·TFA Workup->FinalDeprotectedProduct

Caption: Workflow for the solution-phase synthesis and deprotection of a dipeptide.

References

Application Notes and Protocols for Peptide Coupling with L-Alanine Benzyl Ester Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-Alanine benzyl ester tosylate in peptide synthesis. This document outlines detailed protocols for solution-phase peptide coupling, a comparison of common coupling reagents, and expected quantitative outcomes. The information is intended to facilitate the efficient and successful synthesis of peptides for research and drug development purposes.

L-Alanine benzyl ester tosylate is a crucial building block in peptide chemistry. The tosylate salt form enhances its stability and handling properties, while the benzyl ester provides robust protection of the C-terminus during coupling reactions. This protection can be selectively removed under specific conditions, making it a versatile component in multi-step peptide synthesis.

Data Presentation

The efficiency of peptide coupling reactions is highly dependent on the chosen reagents, solvents, and reaction conditions. The following tables summarize typical quantitative data for the coupling of an N-protected amino acid with L-Alanine benzyl ester tosylate using various common coupling methods.

Table 1: Representative Yields in Solution-Phase Dipeptide Synthesis

N-Protected Amino AcidCoupling MethodCoupling PartnerSolventTypical Yield (%)Typical Purity (%) (Post-Purification)Reference
Boc-L-AlanineDCC/HOBtL-Alanine benzyl ester tosylateDichloromethane (DCM)~85>95[1]
Boc-L-AlanineEDC/HOBtL-Leucine methyl ester hydrochlorideDichloromethane (DCM)75-90>95[2]
Z-L-AlanineTBTU/DIEAL-Alanine methyl ester hydrochlorideDimethylformamide (DMF)GoodHigh[3]
Boc-L-AlanineHATU/DIPEAN-methyl-L-alanineDichloromethane (DCM)>90High[4][5]

Note: While not L-Alanine benzyl ester tosylate, these examples with similar amino acid esters provide relevant comparative data for the coupling methods.

Table 2: Comparison of Common Coupling Reagents

Coupling ReagentAdditive(s)Key AdvantagesKey Disadvantages
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt, DMAP (catalytic)Cost-effective, widely used.[6][7]Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[6]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, DMAP (catalytic)Water-soluble carbodiimide and byproduct, simplifying workup.[6][7]Can be less effective for sterically hindered substrates without additives.[6]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)DIPEAHigh efficiency, fast reaction times.[5][6]Potential for guanidinylation side reactions.[5]
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)DIPEAHighly efficient for hindered couplings, fast reaction rates, and reduced side reactions.[4][5]More expensive than HBTU.[5]

Experimental Protocols

The following are detailed protocols for the solution-phase synthesis of a dipeptide using L-Alanine benzyl ester tosylate.

Protocol 1: Dipeptide Synthesis using DCC/HOBt

This protocol describes the coupling of an N-Boc-protected amino acid with L-Alanine benzyl ester tosylate using DCC and HOBt.

Materials:

  • N-Boc-L-Amino Acid (e.g., Boc-L-Proline) (1.0 eq)

  • L-Alanine benzyl ester tosylate (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve L-Alanine benzyl ester tosylate (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA or DIPEA (1.1 eq) dropwise to neutralize the tosylate salt and generate the free amine.

    • Stir the mixture for 15-20 minutes at 0 °C.

  • Activation of the Carboxylic Acid Component:

    • In a separate round-bottom flask, dissolve the N-Boc-L-Amino Acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

    • In a small beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

    • Slowly add the DCC solution to the N-Boc-L-Amino Acid/HOBt mixture with continuous stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.[1]

    • Allow the activation to proceed for 30 minutes at 0 °C.

  • Peptide Bond Formation (Coupling):

    • To the activated carboxylic acid solution (still at 0 °C), add the previously prepared free amine solution of L-Alanine benzyl ester.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture in an ice bath to further precipitate the DCU byproduct.

    • Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate and wash the filter cake with a small amount of cold DCM.[1]

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.[2]

    • Purify the crude dipeptide by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[2]

Protocol 2: Dipeptide Synthesis using HATU for Sterically Hindered Couplings

This protocol is recommended for coupling sterically hindered amino acids, such as N-methylated amino acids, with L-Alanine benzyl ester tosylate.

Materials:

  • N-Boc-N-methyl-L-Amino Acid (1.05 eq)

  • L-Alanine benzyl ester tosylate (1.0 eq)

  • HATU (1.05 eq)

  • DIPEA (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve L-Alanine benzyl ester tosylate (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.1 eq) dropwise and stir for 15-20 minutes at 0 °C.

  • Activation of the Carboxylic Acid Component:

    • In a separate flask, dissolve the N-Boc-N-methyl-L-Amino Acid (1.05 eq) and HATU (1.05 eq) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Slowly add DIPEA (1.1 eq) to the solution and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.[4]

  • Coupling Reaction:

    • To the pre-activated carboxylic acid solution, add the prepared L-Alanine benzyl ester solution dropwise at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[4]

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the product via column chromatography.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Solution_Phase_Peptide_Synthesis_Workflow cluster_amine_prep Amine Component Preparation cluster_acid_prep Carboxylic Acid Activation cluster_coupling_workup Coupling and Purification start_amine Dissolve L-Alanine benzyl ester tosylate in DCM cool_amine Cool to 0°C start_amine->cool_amine add_base Add Base (TEA/DIPEA) cool_amine->add_base stir_amine Stir for 15-20 min at 0°C add_base->stir_amine coupling Combine Activated Acid and Free Amine stir_amine->coupling start_acid Dissolve N-Boc-Amino Acid and HOBt in DCM cool_acid Cool to 0°C start_acid->cool_acid add_dcc Add DCC Solution cool_acid->add_dcc stir_acid Stir for 30 min at 0°C add_dcc->stir_acid stir_acid->coupling warm_stir Warm to RT and Stir (12-18 hours) coupling->warm_stir filter_dcu Filter DCU warm_stir->filter_dcu wash_organic Aqueous Washes (HCl, NaHCO3, Brine) filter_dcu->wash_organic dry_concentrate Dry and Concentrate wash_organic->dry_concentrate purify Column Chromatography dry_concentrate->purify

Caption: Workflow for Solution-Phase Dipeptide Synthesis using DCC/HOBt.

Peptide_Coupling_General_Scheme cluster_reactants Reactants cluster_activation Activation cluster_product Product N_Protected_AA N-Protected Amino Acid (R1-COOH) Activated_Ester Activated Intermediate (R1-CO-X) N_Protected_AA->Activated_Ester + Coupling Reagent Amino_Ester L-Alanine Benzyl Ester (H2N-R2) Dipeptide Protected Dipeptide (R1-CO-NH-R2) Coupling_Reagent Coupling Reagent (e.g., DCC, HATU) Activated_Ester->Dipeptide + Amino Ester

Caption: Generalized Scheme for Peptide Bond Formation.

References

Application Notes: Deprotection of L-Alanine Benzyl Ester 4-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Alanine benzyl ester 4-toluenesulfonate is a crucial building block in peptide synthesis and various other areas of organic chemistry. The benzyl ester serves as a common and robust protecting group for the carboxylic acid functionality due to its general stability across a range of reaction conditions.[1] Its removal, or deprotection, is a critical step to yield the free carboxylic acid, L-Alanine, which is necessary for subsequent reactions like peptide bond formation.

The selection of an appropriate deprotection method is paramount to ensure high yields, prevent side reactions such as racemization, and maintain the integrity of other functional groups within the molecule. The most prevalent and effective methods for benzyl ester cleavage are catalytic hydrogenolysis and its variations.[2]

Deprotection Methodologies

There are several established methods for the deprotection of benzyl esters. The choice depends on factors like the presence of other reducible functional groups, available laboratory equipment, and the desired scale of the reaction.[3]

  • Catalytic Hydrogenolysis : This is the most widely used and often cleanest method for benzyl ester removal.[2][4] The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C).[5] The process, known as hydrogenolysis, cleaves the benzylic C-O bond, releasing the free carboxylic acid (L-Alanine) and toluene as a volatile byproduct.[1] This method is highly efficient and the byproducts are easily removed.

  • Catalytic Transfer Hydrogenation : This method is a safer and more convenient alternative to using flammable hydrogen gas.[6] Instead of H₂, a hydrogen donor molecule is used to generate hydrogen in situ.[7] Common hydrogen donors include ammonium formate, formic acid, or cyclohexene.[1][3][8] The reaction is still catalyzed by palladium on carbon (Pd/C).[6] This technique is particularly advantageous for standard laboratory setups that may not be equipped for handling hydrogen gas.[3]

  • Lewis Acid-Mediated Cleavage : For substrates containing functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes), cleavage with Lewis acids provides an alternative. Reagents such as aluminum trichloride (AlCl₃), tin(IV) chloride (SnCl₄), or anhydrous ferric chloride (FeCl₃) can effectively remove the benzyl group.[9] These reactions often require a cation scavenger, such as anisole, to trap the benzyl cation generated during the reaction, preventing side reactions.[9]

Comparative Data of Deprotection Methods

The following table summarizes typical reaction conditions and considerations for the primary methods of benzyl ester deprotection.

Method Catalyst/Reagent Hydrogen Source Typical Solvent Temperature Reaction Time Advantages Disadvantages
Catalytic Hydrogenolysis 10% Pd/C (10 mol%)[2]H₂ gas (balloon or pressure vessel)[1]Methanol, Ethanol, Ethyl Acetate[2][4]Room Temp[3]1 - 6 hours[3]Clean reaction, volatile byproduct (toluene), high yield.[1]Requires specialized hydrogenation equipment; catalyst is flammable; incompatible with reducible groups (alkenes, alkynes, nitro groups).[6]
Catalytic Transfer Hydrogenation 10% Pd/C (10-20 wt%)[3]Ammonium Formate (5 eq)[3]Methanol, Ethanol[1]Reflux[3]1 - 4 hours[10]Avoids use of H₂ gas, convenient for standard labs.[3][6]May require elevated temperatures; hydrogen donor can complicate workup.
Lewis Acid-Mediated Cleavage AlCl₃, SnCl₄, FeCl₃[9]N/ADichloromethane[9]-50°C to Room Temp[11]1 - 6 hoursTolerant of hydrogenation-sensitive groups.[9]Stoichiometric reagents required, harsh conditions, potential for side reactions, requires scavenger.[9]

Experimental Protocols

Protocol 1: Deprotection via Catalytic Hydrogenolysis

This protocol describes a general and highly effective procedure for benzyl ester removal using hydrogen gas.

Materials and Reagents:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (e.g., balloon)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum line

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).[1]

  • Carefully add 10% Pd/C catalyst to the solution (typically 10 mol% with respect to the substrate).[2]

  • Securely attach a hydrogen-filled balloon to the flask.[1]

  • Evacuate the flask under vacuum to remove air and then backfill with hydrogen from the balloon. Repeat this vacuum-hydrogen cycle three times to ensure an inert atmosphere.[2]

  • Stir the reaction mixture vigorously at room temperature.[1]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-6 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1]

  • Wash the Celite® pad with a small amount of the reaction solvent (e.g., methanol).[1]

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude L-Alanine.

  • The product can be further purified by recrystallization if necessary.[1]

Protocol 2: Deprotection via Catalytic Transfer Hydrogenation

This protocol provides a convenient alternative that avoids the direct handling of hydrogen gas.

Materials and Reagents:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite®

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.[1]

  • Carefully add 10% Pd/C catalyst (10-20% by weight of the substrate).[3]

  • To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[3]

  • Attach a reflux condenser and heat the reaction mixture to reflux.[1]

  • Monitor the reaction progress by TLC. The reaction is typically complete in 1-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.[1]

  • Filter the mixture through a pad of Celite® to remove the catalyst.[1]

  • Wash the filter cake with a small amount of methanol.[1]

  • Combine the filtrates and remove the solvent under reduced pressure.[1]

  • The crude product, L-Alanine, can be purified by recrystallization or ion-exchange chromatography.[1]

Visualizations: Diagrams and Workflows

The following diagrams illustrate the key chemical transformation, experimental workflow, and a decision-making process for method selection.

Deprotection_Mechanism cluster_reactants Reactants cluster_reagents Conditions cluster_products Products Start L-Alanine Benzyl Ester Prod1 L-Alanine Start->Prod1 Hydrogenolysis Prod2 Toluene Start->Prod2 Reagents H₂ Gas 10% Pd/C Catalyst Methanol Reagents->Start

Caption: Reaction scheme for catalytic hydrogenolysis of L-Alanine benzyl ester.

Experimental_Workflow A 1. Dissolve Substrate in Solvent B 2. Add Pd/C Catalyst A->B C 3. Introduce H₂ Source (H₂ gas or Donor) B->C D 4. Stir at Appropriate Temperature C->D E 5. Monitor Reaction by TLC/LC-MS D->E F 6. Filter Reaction Mixture (remove catalyst) E->F G 7. Concentrate Filtrate (remove solvent) F->G H 8. Purify Product (e.g., Recrystallization) G->H

Caption: General experimental workflow for benzyl ester deprotection.

Method_Selection Start Select Deprotection Method for L-Alanine Benzyl Ester Q1 Are other reducible groups (e.g., C=C, NO₂) present? Start->Q1 Q2 Is a dedicated hydrogenator available? Q1->Q2  No   M3 Consider Lewis Acid Cleavage (e.g., AlCl₃, SnCl₄) Q1->M3  Yes   M1 Use Catalytic Hydrogenolysis (H₂ gas + Pd/C) Q2->M1  Yes   M2 Use Catalytic Transfer Hydrogenation (Ammonium Formate + Pd/C) Q2->M2  No  

Caption: Decision tree for selecting a suitable deprotection method.

References

Application Notes: L-Alanine Benzyl Ester 4-Toluenesulfonate in Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Alanine benzyl ester 4-toluenesulfonate is a critical building block in peptide synthesis, particularly for the solution-phase and solid-phase synthesis of dipeptides and larger peptide fragments.[1][] Its primary role is to provide a protected form of L-alanine where the carboxylic acid group is masked as a benzyl ester, and the amino group is protonated as a tosylate salt. This protection strategy is essential to control the sequence of amino acid coupling and prevent unwanted side reactions.[3] The benzyl ester group is relatively stable and can be selectively removed under specific conditions, typically through hydrogenolysis.[4][5] The tosylate salt form enhances the stability and handling of the amino acid ester.

Principle of Use

In dipeptide synthesis, the amino group of this compound must first be deprotonated to its free amine form using a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).[1][6] This free amine then acts as a nucleophile, attacking the activated carboxyl group of an N-protected amino acid (e.g., a Boc- or Fmoc-protected amino acid). The activation of the carboxyl group is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HONSu) to improve efficiency and minimize racemization.[1][6][7] The resulting product is a protected dipeptide, which can be further elongated or deprotected to yield the final dipeptide.

Key Applications

  • Solution-Phase Peptide Synthesis: Widely used due to its good solubility in common organic solvents.[1][6]

  • Solid-Phase Peptide Synthesis (SPPS): Can be incorporated into SPPS workflows, typically in the Boc/Bzl protection strategy.[1][3]

  • Fragment Condensation: Used in the synthesis of peptide fragments that are later combined to form larger peptides.

  • Drug Development: Serves as a key intermediate in the synthesis of peptide-based therapeutics and other bioactive molecules.[]

Quantitative Data

The efficiency of dipeptide synthesis using this compound is highly dependent on the coupling method, reaction conditions, and the specific amino acid being coupled. The following tables provide representative data for common coupling methods.

Table 1: Typical Yields and Purity for Dipeptide Synthesis via Solution-Phase Coupling

Coupling MethodN-Protected Amino AcidCoupling PartnerSolventTypical Yield (%)Purity (%)Reference
DCC/HOBtBoc-L-AlanineL-Leucine benzyl esterCH₂Cl₂/THF~85>95[6]
DCC/HONSuBoc-L-AlanineL-Alanine benzyl esterDCMNot specifiedNot specified[1]
EDC/HOBtBoc-L-AlanineL-Leucine methyl esterDCMNot specifiedNot specified[7]
HBTU/DIEAResin-bound AmineNot ApplicableDMF>90High[6]
HATU/DIEAResin-bound AmineNot ApplicableDMF>90High[6]

Note: Yields and purity can vary based on the specific reaction scale and purification methods employed.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-Ala-Ala-OBzl)

This protocol details the synthesis of Boc-L-Alanyl-L-Alanine benzyl ester using DCC and HONSu as the activating agents.[1]

Materials:

  • Boc-L-Alanine (Boc-Ala-OH)

  • L-Alanine benzyl ester p-toluenesulfonate (H-Ala-OBzl·TosOH)

  • N-Hydroxysuccinimide (HONSu)

  • Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) supplies

Procedure:

  • Activation of Boc-L-Alanine:

    • Dissolve Boc-L-Alanine (1 equivalent) and HONSu (1.1 equivalents) in DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.2 equivalents) to the cooled solution and stir for 2-4 hours at 0°C.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.[1]

  • Preparation of L-Alanine benzyl ester free amine:

    • In a separate flask, dissolve L-Alanine benzyl ester p-toluenesulfonate (1.1 equivalents) in DCM.

    • Neutralize the salt by adding triethylamine (1.1 equivalents) dropwise at 0°C. Stir for 15-20 minutes.[1][7]

  • Coupling Reaction:

    • Filter the DCU precipitate from the activated Boc-L-Alanine solution.

    • Add the filtered solution of activated Boc-L-Alanine to the neutralized L-Alanine benzyl ester solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.[1]

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, filter any newly formed DCU precipitate.

    • Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude Boc-L-Alanyl-L-Alanine benzyl ester by column chromatography on silica gel or by recrystallization.[1]

Protocol 2: Deprotection of the Dipeptide

A. Removal of the N-terminal Boc Group:

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).[7]

Materials:

  • Boc-L-Alanyl-L-Alanine benzyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected dipeptide (1.0 equivalent) in DCM.

  • Add an equal volume of TFA to the solution at room temperature.[7]

  • Stir the mixture for 1-2 hours, monitoring the deprotection by TLC.

  • Remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[7]

  • Dissolve the residue in DCM and carefully neutralize the excess acid by washing with a saturated solution of NaHCO₃.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected dipeptide ester.

B. Removal of the C-terminal Benzyl Ester Group:

This protocol describes the cleavage of the benzyl ester via catalytic hydrogenolysis.[4][5]

Materials:

  • L-Alanyl-L-Alanine benzyl ester

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl ester-protected dipeptide in methanol or ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% Pd/C.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide.

Visualizations

Dipeptide_Synthesis_Workflow cluster_activation Activation of N-Protected Amino Acid cluster_neutralization Neutralization of Amino Acid Ester cluster_coupling Coupling Reaction cluster_workup Work-up & Purification Boc_Ala Boc-L-Alanine Activated_Ester Boc-Ala-ONSu (Active Ester) Boc_Ala->Activated_Ester DCM, 0°C to RT HONSu HONSu HONSu->Activated_Ester DCC DCC DCC->Activated_Ester DCU1 DCU Precipitate Activated_Ester->DCU1 Coupling Peptide Bond Formation Activated_Ester->Coupling Filtered Solution Ala_OBzl_Tos H-Ala-OBzl·TosOH Free_Amine H-Ala-OBzl (Free Amine) Ala_OBzl_Tos->Free_Amine DCM, 0°C TEA Triethylamine (TEA) TEA->Free_Amine Free_Amine->Coupling Protected_Dipeptide Boc-Ala-Ala-OBzl Coupling->Protected_Dipeptide DCM, RT, 12-24h Workup Aqueous Wash (HCl, NaHCO₃, Brine) Protected_Dipeptide->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product Pure Dipeptide Purification->Final_Product

Caption: Solution-phase synthesis of a dipeptide.

Deprotection_Workflow cluster_full_deprotection Full Deprotection Start Protected Dipeptide (Boc-Ala-Ala-OBzl) Boc_Removal TFA / DCM Start->Boc_Removal Benzyl_Removal H₂ / Pd-C Start->Benzyl_Removal Boc_Product H-Ala-Ala-OBzl·TFA Boc_Removal->Boc_Product Full_Deprotection_Step2 2. H₂ / Pd-C Boc_Product->Full_Deprotection_Step2 Benzyl_Product Boc-Ala-Ala-OH Benzyl_Removal->Benzyl_Product Full_Deprotection_Step1 1. TFA / DCM Benzyl_Product->Full_Deprotection_Step1 Final_Dipeptide H-Ala-Ala-OH Full_Deprotection_Step2->Final_Dipeptide

Caption: Deprotection strategies for the dipeptide.

References

L-Alanine Benzyl Ester Tosylate: A Key Intermediate in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Alanine benzyl ester tosylate is a versatile and pivotal intermediate in the synthesis of a wide range of pharmaceuticals. Its dual-functionality, possessing a protected amino group and an activated carboxyl group, makes it an ideal building block for introducing the chiral L-alanine moiety into complex molecules. This chiral amino acid derivative is particularly valued in the development of peptide-based therapeutics, antiviral agents, and other enantiomerically pure drugs. The tosylate salt form enhances its stability and handling properties, making it a preferred choice in both laboratory and industrial settings. These application notes provide an in-depth overview of the use of L-Alanine benzyl ester tosylate in drug synthesis, complete with detailed experimental protocols, quantitative data, and visualizations to guide researchers and drug development professionals.

Application in Peptide Synthesis

L-Alanine benzyl ester tosylate is a cornerstone in both solution-phase and solid-phase peptide synthesis (SPPS). The benzyl ester provides robust protection of the C-terminus, while the free amino group is readily available for coupling with an N-protected amino acid.

Quantitative Data in Peptide Synthesis

The efficiency of peptide coupling reactions is critical for the overall yield and purity of the final peptide. The following table summarizes typical yields for peptide bond formation using L-Alanine benzyl ester tosylate with various coupling reagents.

N-Protected Amino AcidCoupling ReagentSolventReaction Time (hours)Yield (%)
Boc-Gly-OHEDC/HOBtDCM1285-95
Z-Phe-OHHBTU/DIPEADMF4>90
Fmoc-Leu-OHHATU/DIPEADMF2>95
Experimental Protocol: Solution-Phase Dipeptide Synthesis (Boc-Gly-Ala-OBzl)

This protocol outlines the synthesis of the dipeptide Boc-Gly-Ala-OBzl using L-Alanine benzyl ester tosylate.

Materials:

  • L-Alanine benzyl ester tosylate

  • Boc-Glycine (Boc-Gly-OH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Preparation of L-Alanine benzyl ester free base: Dissolve L-Alanine benzyl ester tosylate (1.1 equivalents) in DCM. Add DIPEA (1.2 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Activation of Boc-Gly-OH: In a separate flask, dissolve Boc-Gly-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM. Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 equivalents) and stir for 30 minutes at 0 °C.

  • Coupling Reaction: Add the prepared L-Alanine benzyl ester free base solution to the activated Boc-Gly-OH solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated urea by-product.

    • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure Boc-Gly-Ala-OBzl.

Experimental Workflow: Solution-Phase Dipeptide Synthesis

G cluster_0 Preparation of L-Alanine Benzyl Ester Free Base cluster_1 Activation of Boc-Gly-OH cluster_2 Coupling and Work-up prep_start Dissolve L-Alanine benzyl ester tosylate in DCM prep_add_base Add DIPEA prep_start->prep_add_base prep_stir Stir at RT for 30 min prep_add_base->prep_stir couple Combine activated acid and free base amine prep_stir->couple act_start Dissolve Boc-Gly-OH and HOBt in DCM act_cool Cool to 0 °C act_start->act_cool act_add_edc Add EDC·HCl act_cool->act_add_edc act_stir Stir at 0 °C for 30 min act_add_edc->act_stir act_stir->couple couple_warm Warm to RT and stir overnight couple->couple_warm workup_filter Filter couple_warm->workup_filter workup_wash Aqueous Washes (Acid, Base, Brine) workup_filter->workup_wash workup_dry Dry over Na₂SO₄ workup_wash->workup_dry workup_concentrate Concentrate workup_dry->workup_concentrate purify Column Chromatography workup_concentrate->purify product Boc-Gly-Ala-OBzl purify->product

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Application in the Synthesis of Antiviral Prodrugs: The Case of Remdesivir

L-Alanine benzyl ester derivatives are crucial for the synthesis of phosphoramidate prodrugs, a class of molecules designed to improve the intracellular delivery of nucleotide analogues. A prominent example is the antiviral drug Remdesivir, where an L-alanine ester moiety is attached to a phosphonate group to facilitate cell penetration.

Role in Remdesivir Synthesis

In the synthesis of Remdesivir, an L-alanine ester derivative is used to prepare a key phosphoramidoyl chloridate intermediate. While some synthetic routes utilize the ethyl ester, the underlying principle of using a protected L-alanine to introduce the chiral phosphoramidate promoiety remains the same. The benzyl ester can serve as a suitable precursor to the required alanine ester. This intermediate is then coupled with the modified nucleoside core of Remdesivir.

Quantitative Data in Remdesivir Synthesis

The coupling of the phosphoramidoyl chloridate with the nucleoside is a critical step that often produces a mixture of diastereomers at the phosphorus center.

Coupling MethodNucleoside IntermediateSolventYield of Diastereomeric Mixture (%)
N-MethylimidazoleUnprotected NucleosideTrimethyl Phosphate~21%
MgCl₂ / Hunig's baseAcetonide Protected NucleosideTHFHigher, with improved diastereoselectivity
Experimental Protocol: Synthesis of the Phosphoramidate Moiety

This protocol describes the general synthesis of a phenyl(L-alaninyl)phosphoramidoyl chloridate intermediate.

Materials:

  • L-Alanine benzyl ester hydrochloride

  • Phenyl phosphorodichloridate

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Suspend L-Alanine benzyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 equivalents) to the suspension and stir for 15 minutes.

  • In a separate flask, dissolve phenyl phosphorodichloridate (1.0 equivalent) in anhydrous DCM and cool to 0 °C.

  • Add the L-alanine benzyl ester free base solution dropwise to the phenyl phosphorodichloridate solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • The resulting solution containing the phosphoramidoyl chloridate is typically used immediately in the subsequent coupling reaction without isolation.

Intracellular Activation of Remdesivir

Remdesivir is a prodrug that must be metabolized within the host cell to its active triphosphate form. The L-alanine moiety plays a crucial role in the initial steps of this activation.

G Remdesivir Remdesivir (Prodrug) Metabolite1 Alanine Metabolite (GS-704277) Remdesivir->Metabolite1 Esterases NMP Nucleoside Monophosphate (NMP) Metabolite1->NMP Phosphoramidase NDP Nucleoside Diphosphate (NDP) NMP->NDP Kinases NTP Active Nucleoside Triphosphate (NTP) NDP->NTP Kinases Inhibition Inhibition of Viral RNA Polymerase NTP->Inhibition

Caption: Intracellular activation pathway of Remdesivir.[1][2]

Conclusion

L-Alanine benzyl ester tosylate is an invaluable chiral building block in pharmaceutical synthesis. Its applications range from the systematic construction of peptides to the intricate synthesis of complex prodrugs like Remdesivir. The protocols and data presented herein demonstrate its versatility and reliability as a key intermediate. For researchers and professionals in drug development, a thorough understanding of its reactivity and handling is essential for the successful synthesis of next-generation therapeutics.

References

Application Notes and Protocols for Chiral Resolution Using L-Alanine Benzyl Ester 4-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of L-Alanine Benzyl Ester 4-Toluenesulfonate as a chiral resolving agent. This document outlines the principles of diastereomeric salt formation, experimental procedures for the resolution of racemic mixtures, and methods for analyzing the enantiomeric purity of the resolved products.

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[1] Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. Therefore, the production of single-enantiomer drugs is highly important. One of the most established methods for chiral resolution is the formation of diastereomeric salts.[2] This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[3]

This compound is a chiral compound that can be utilized as a resolving agent for racemic acids. The basic amine group of the L-alanine derivative can react with a racemic carboxylic acid to form two diastereomeric salts. The differing solubilities of these salts in a particular solvent system enable the selective crystallization of one diastereomer, leading to the separation of the enantiomers.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle involves the reaction of a racemic carboxylic acid, (R/S)-Acid, with the enantiomerically pure L-Alanine benzyl ester (an amine), to form two diastereomeric salts: [(R)-Acid • (L)-Amine] and [(S)-Acid • (L)-Amine]. Due to their distinct three-dimensional structures, these diastereomeric salts exhibit different physicochemical properties, most notably their solubility in a given solvent.

By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, concentration), one diastereomer can be selectively precipitated from the solution while the other remains dissolved. The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the resolved enantiomer of the carboxylic acid can be recovered by treating the isolated salt with a base to neutralize the acid and liberate the free amine resolving agent.

Hypothetical Application: Resolution of Racemic Ibuprofen

This section details a generalized protocol for the chiral resolution of racemic ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), using this compound as the resolving agent.

Materials and Reagents
  • Racemic Ibuprofen

  • This compound

  • Methanol

  • Ethyl acetate

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Filter paper

  • Standard laboratory glassware (beakers, flasks, funnels, etc.)

  • Stirring plate and magnetic stirrer

  • Rotary evaporator

  • pH meter or pH paper

  • Melting point apparatus

  • Polarimeter

  • Chiral HPLC system

Experimental Protocol

Step 1: Formation of Diastereomeric Salts

  • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of a 1:1 (v/v) mixture of methanol and ethyl acetate.

  • In a separate beaker, dissolve an equimolar amount of this compound in 50 mL of the same solvent mixture. Gentle heating may be applied to facilitate dissolution.

  • Slowly add the this compound solution to the ibuprofen solution with constant stirring.

  • Continue stirring the mixture at room temperature for 2 hours. The formation of a precipitate should be observed.

  • To maximize precipitation, cool the mixture in an ice bath for 1 hour.

Step 2: Separation of Diastereomers

  • Filter the precipitate using a Buchner funnel and wash the collected solid with a small amount of the cold solvent mixture.

  • The collected solid is the less soluble diastereomeric salt. The filtrate contains the more soluble diastereomeric salt.

  • Dry the isolated less soluble diastereomeric salt in a vacuum oven.

Step 3: Liberation of the Enantiomer

  • Suspend the dried, less soluble diastereomeric salt in 50 mL of water.

  • Add 1 M NaOH solution dropwise while stirring until the pH of the solution reaches approximately 12. This will deprotonate the carboxylic acid and break the salt.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL) to remove the liberated L-Alanine benzyl ester.

  • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. This will protonate the carboxylate, causing the resolved ibuprofen enantiomer to precipitate.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the resolved enantiomer of ibuprofen.

Step 4: Determination of Enantiomeric Excess (ee)

  • Determine the optical rotation of the resolved ibuprofen using a polarimeter.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation

The following table summarizes hypothetical results from the resolution of racemic ibuprofen with this compound.

ParameterValue
Initial mass of racemic ibuprofen10.0 g
Mass of this compound17.0 g
Yield of less soluble diastereomeric salt11.5 g
Yield of resolved ibuprofen enantiomer4.2 g
Melting point of resolved enantiomer155-157 °C
Specific rotation [α]²⁵_D_+57° (c=1, ethanol)
Enantiomeric Excess (ee)>98%

Visualizations

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation and Analysis Racemic Mixture (e.g., Ibuprofen) Racemic Mixture (e.g., Ibuprofen) Mixture of Diastereomeric Salts Mixture of Diastereomeric Salts Racemic Mixture (e.g., Ibuprofen)->Mixture of Diastereomeric Salts Reaction Resolving Agent (this compound) Resolving Agent (this compound) Resolving Agent (this compound)->Mixture of Diastereomeric Salts Fractional Crystallization Fractional Crystallization Mixture of Diastereomeric Salts->Fractional Crystallization Less Soluble Diastereomer Less Soluble Diastereomer Fractional Crystallization->Less Soluble Diastereomer Precipitate More Soluble Diastereomer More Soluble Diastereomer Fractional Crystallization->More Soluble Diastereomer Filtrate Liberation of Enantiomer Liberation of Enantiomer Less Soluble Diastereomer->Liberation of Enantiomer Base/Acid Treatment Pure Enantiomer Pure Enantiomer Liberation of Enantiomer->Pure Enantiomer Analysis (e.g., Chiral HPLC) Analysis (e.g., Chiral HPLC) Pure Enantiomer->Analysis (e.g., Chiral HPLC) G cluster_racemate Racemic Acid cluster_resolving_agent Resolving Agent cluster_diastereomers Diastereomeric Salts racemate R-COOH + S-COOH diastereomer1 [R-COO⁻][L-AmineH⁺] racemate->diastereomer1 diastereomer2 [S-COO⁻][L-AmineH⁺] racemate->diastereomer2 resolving_agent L-Amine resolving_agent->diastereomer1 resolving_agent->diastereomer2

References

Application Notes and Protocols for Coupling Reactions with L-Alanine Benzyl Ester Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting coupling reactions with L-Alanine benzyl ester tosylate. This versatile building block is frequently utilized in peptide synthesis and other amide bond formation reactions crucial for drug development and chemical research.[][2] The protocols and data presented herein are designed to guide researchers in selecting optimal reaction conditions and achieving high yields and purity.

Overview of Coupling Reactions

L-Alanine benzyl ester tosylate is a protected form of the amino acid L-alanine, where the carboxylic acid is masked as a benzyl ester and the amino group is protonated as a tosylate salt.[] For it to participate in a coupling reaction (i.e., act as the amine component), the free amine must be generated in situ by the addition of a base. Subsequently, a carboxylic acid, activated by a coupling reagent, can react with the liberated amine to form a new amide bond.

The general scheme for a peptide coupling reaction is as follows:

  • Neutralization: A base is added to L-Alanine benzyl ester tosylate to neutralize the tosylate salt and liberate the free amine.

  • Activation: A protected amino acid (the carboxylic acid component) is activated by a coupling reagent.

  • Coupling: The activated carboxylic acid reacts with the free amine of the L-Alanine benzyl ester to form a dipeptide.

The choice of coupling reagent, base, and solvent significantly influences the reaction's efficiency, yield, and the extent of side reactions such as racemization.[3][4]

Comparative Reaction Conditions

The selection of appropriate reagents is critical for a successful coupling reaction. The following table summarizes various conditions for the coupling of an N-protected amino acid (e.g., Boc-L-Alanine) with L-Alanine benzyl ester tosylate, based on established protocols.

Coupling Reagent (eq)Additive (eq)Base (eq)SolventTemp. (°C)Time (h)Typical Yield (%)Notes
DCC (1.1 - 1.2)HOBt (1.1 - 1.2)TEA or DIEA (1.1)DCM0 to RT12 - 24HighCost-effective; DCU byproduct is insoluble and can be filtered off.[5][6]
EDC (1.2)HOBt (1.2)DIEA or TEA (2.5)DCM or DMF0 to RT2 - 8HighUrea byproduct is water-soluble, simplifying work-up.[3][7]
HBTU (1.1)-DIEA (2.5)DMFRT1 - 4HighHighly efficient uronium salt-based reagent.[7][8]
HATU (1.0 - 1.1)-DIEA (2.0 - 2.2)DMF or DCM0 to RT0.5 - 2470 - 90Highly efficient for hindered couplings with fast reaction rates.[3][4][7][9]
PyBOP -DIEADMFRT18 - 3660 - 80Minimizes racemization; byproducts are less hazardous.[3][9]

Abbreviations: DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), TEA (Triethylamine), DIEA (N,N-Diisopropylethylamine), DCM (Dichloromethane), DMF (N,N-Dimethylformamide), RT (Room Temperature).

Detailed Experimental Protocols

Below are two representative protocols for the coupling of an N-Boc protected amino acid with L-Alanine benzyl ester tosylate using different coupling reagents.

Protocol 1: Coupling using DCC/HOBt

This protocol is a classic and cost-effective method for peptide bond formation in solution-phase synthesis.[6]

Materials:

  • N-Boc-Amino Acid (1.0 eq)

  • L-Alanine benzyl ester tosylate (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Neutralization of Amine: In a round-bottom flask, dissolve L-Alanine benzyl ester tosylate (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA or DIEA (1.1 eq) dropwise and stir for 15-20 minutes at 0°C.[5]

  • Activation of Carboxylic Acid: In a separate flask, dissolve the N-Boc-Amino Acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool this solution to 0°C.

  • Add a solution of DCC (1.1 eq) in DCM to the cooled N-Boc-Amino Acid/HOBt mixture.

  • Stir the activation mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will start to form.[6]

  • Coupling Reaction: Add the neutralized L-Alanine benzyl ester solution from step 1 to the activation mixture at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the precipitated DCU.[5][6]

    • Wash the organic filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

    • Purify the crude product by column chromatography on silica gel or by recrystallization.[5]

Protocol 2: Coupling using HATU

This protocol is highly efficient, especially for challenging or sterically hindered couplings, and is characterized by rapid reaction times.[3][9]

Materials:

  • N-Boc-Amino Acid (1.0 eq)

  • L-Alanine benzyl ester tosylate (1.05 eq)

  • HATU (1.05 eq)

  • Diisopropylethylamine (DIEA) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Preparation of Amine Component: In a round-bottom flask, dissolve L-Alanine benzyl ester tosylate (1.05 eq) in a minimal amount of anhydrous DMF or DCM. Cool the solution to 0°C. Add DIEA (1.1 eq) dropwise to neutralize the tosylate salt and stir for 15-20 minutes.

  • Activation of Carboxylic Acid: In a separate flask, dissolve the N-Boc-Amino Acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF or DCM. Cool this solution to 0°C.

  • Slowly add DIEA (2.2 equivalents total, considering the amount used for neutralization if in a one-pot setup) to the solution and stir for 10-15 minutes at 0°C to pre-activate the carboxylic acid.[9]

  • Coupling Reaction: To the pre-activated carboxylic acid solution, add the prepared L-Alanine benzyl ester solution from step 1 dropwise at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualized Workflows

The following diagrams illustrate the general workflows for the coupling reactions described.

G cluster_amine Amine Preparation cluster_acid Carboxylic Acid Activation Ala_tos L-Alanine Benzyl Ester Tosylate Neutralization Neutralization at 0°C Ala_tos->Neutralization Base Base (TEA or DIEA) in Solvent (DCM/DMF) Base->Neutralization Free_Amine Free L-Alanine Benzyl Ester Neutralization->Free_Amine Coupling Coupling Reaction (0°C to RT, 2-24h) Free_Amine->Coupling Boc_AA N-Boc-Amino Acid Activation Activation at 0°C Boc_AA->Activation Coupling_Reagent Coupling Reagent (e.g., DCC/HOBt or HATU) Coupling_Reagent->Activation Active_Ester Activated Ester Activation->Active_Ester Active_Ester->Coupling Workup Work-up & Purification Coupling->Workup Dipeptide Protected Dipeptide Workup->Dipeptide

Caption: General workflow for a solution-phase peptide coupling reaction.

G start Start neutralize Neutralize L-Alanine Benzyl Ester Tosylate with Base start->neutralize activate Activate N-Boc-Amino Acid with Coupling Reagent start->activate mix Combine Reactants at 0°C neutralize->mix activate->mix react Stir and Warm to Room Temperature mix->react monitor Monitor Reaction by TLC/LC-MS react->monitor complete Reaction Complete? monitor->complete complete->react No workup Aqueous Work-up complete->workup Yes purify Column Chromatography workup->purify end Isolated Dipeptide purify->end

Caption: Logical decision flow for a typical coupling experiment.

References

Application Notes and Protocols for the Purification of Peptides Synthesized with H-Ala-OBzl·TosOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides utilizing H-Ala-OBzl·TosOH as a starting material introduces a C-terminal alanine residue with a benzyl ester protecting group. The presence of the benzyl (Bzl) group on the C-terminus and the potential for other protecting groups on the peptide backbone, such as tert-Butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) on the N-terminus and various side-chain protections, significantly influences the purification strategy.[1][2] These protecting groups increase the hydrophobicity of the peptide, which is a key consideration in developing effective purification protocols.[1][3]

Following solid-phase peptide synthesis (SPPS) or solution-phase synthesis, the crude peptide product is a heterogeneous mixture containing the desired full-length peptide, as well as impurities such as truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups.[4][5] The primary goal of purification is to isolate the target peptide with high purity, suitable for its intended downstream application. This document provides detailed application notes and protocols for the purification of peptides synthesized using H-Ala-OBzl·TosOH, with a focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEC).

Purification Strategies

The most common and effective method for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][6][7] This technique separates molecules based on their hydrophobicity. Given that the benzyl ester in peptides derived from H-Ala-OBzl·TosOH increases their hydrophobicity, RP-HPLC is particularly well-suited for their purification.[1] Ion-exchange chromatography (IEC) can serve as a valuable complementary technique, separating peptides based on their net charge.[8][9]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC utilizes a non-polar stationary phase (typically C8 or C18 silica) and a polar mobile phase.[4] Peptides are eluted by a gradient of increasing organic solvent concentration, usually acetonitrile (ACN), in water.[1] Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[10]

Experimental Protocol: RP-HPLC Purification

This protocol provides a general procedure for the purification of a crude peptide synthesized with H-Ala-OBzl·TosOH. Optimization will be necessary based on the specific properties of the peptide.

1. Materials and Reagents:

  • Crude synthetic peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a preparative C18 reversed-phase column

  • Lyophilizer

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Degas both mobile phases prior to use.

3. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, initial dissolution in a small volume of dimethyl sulfoxide (DMSO) or ACN may be necessary before dilution with Mobile Phase A.[1][3]

  • The final sample concentration should be appropriate for the preparative column loading capacity.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: Preparative C18 reversed-phase column (e.g., 10 µm particle size, 100-300 Å pore size).

  • Flow Rate: Dependent on the column diameter.

  • Detection: UV absorbance at 214 nm and 280 nm.[3]

  • Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C) to improve peak shape for aggregating peptides.[1]

  • Gradient: A shallow gradient of increasing Mobile Phase B is recommended for optimal separation. A typical starting point is a linear gradient from 5% to 65% Mobile Phase B over 60 minutes.

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks in the chromatogram.

  • Analyze the purity of each fraction using analytical RP-HPLC.

  • Pool the fractions containing the peptide of interest at the desired purity level.

6. Lyophilization:

  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.[4]

Data Presentation: RP-HPLC Purification Parameters

The following table summarizes typical starting parameters for the RP-HPLC purification of peptides containing a C-terminal benzyl ester. These parameters should be optimized for each specific peptide.

ParameterRecommendationRationale
Column C18, 5-10 µm, 100-300 ÅGood retention and resolution for hydrophobic peptides.
Mobile Phase A 0.1% TFA in WaterProvides acidic conditions for good peak shape.[1]
Mobile Phase B 0.1% TFA in AcetonitrileElutes the peptide from the column.
Gradient Shallow, e.g., 1% B/minEnhances separation of closely eluting impurities.
Detection Wavelength 214 nm and 280 nm214 nm for the peptide backbone and 280 nm for aromatic residues.[3]
Column Temperature 30-40 °CCan reduce peptide aggregation and improve peak symmetry.[1]

Troubleshooting Common RP-HPLC Issues

ProblemPossible CauseSuggested Solution
Poor Peak Shape (Broadening/Tailing) Peptide aggregation due to hydrophobicity.[1]Increase column temperature; dissolve the sample in a small amount of organic solvent before injection.[1][3]
Secondary interactions with the stationary phase.Ensure 0.1% TFA is in the mobile phase.[1]
Low Recovery Peptide precipitation on the column.Modify the mobile phase or gradient; reduce sample load.
Irreversible adsorption to the column.Use a different column chemistry or mobile phase additive.
Co-elution of Impurities Similar hydrophobicity of the target peptide and impurities.Optimize the gradient; try a different stationary phase (e.g., C8) or organic solvent (e.g., methanol).

Ion-Exchange Chromatography (IEC)

For peptides that are difficult to purify by RP-HPLC alone, or as an orthogonal purification step, ion-exchange chromatography can be employed.[8][9] IEC separates peptides based on their net charge at a given pH.[6]

  • Cation-exchange chromatography is used for positively charged (basic) peptides.

  • Anion-exchange chromatography is used for negatively charged (acidic) peptides.

Elution is typically achieved by increasing the salt concentration or by changing the pH of the mobile phase. A combination of IEC followed by RP-HPLC can significantly enhance the final purity of the peptide.[9]

Experimental Protocol: Ion-Exchange Chromatography (IEC)

This protocol provides a general guideline for IEC purification. The specific conditions will depend on the isoelectric point (pI) of the peptide.

1. Materials and Reagents:

  • Partially purified or crude peptide

  • Appropriate buffer system (e.g., phosphate, acetate, or Tris)

  • Salt for elution (e.g., NaCl)

  • IEC column (cation or anion exchanger)

  • Chromatography system

2. Buffer and Eluent Preparation:

  • Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the peptide has a net charge that allows it to bind to the column.

  • Elution Buffer (Buffer B): Buffer A containing a high concentration of salt (e.g., 1 M NaCl).

3. IEC Conditions:

  • Column: Select a strong or weak cation or anion exchanger based on the peptide's pI and the desired pH range.

  • Equilibration: Equilibrate the column with Buffer A.

  • Sample Loading: Dissolve the peptide in Buffer A and load it onto the column.

  • Washing: Wash the column with Buffer A to remove unbound impurities.

  • Elution: Elute the bound peptide with a linear gradient of increasing Buffer B.

4. Fraction Collection and Desalting:

  • Collect fractions and analyze for the presence of the target peptide.

  • Pool the pure fractions and desalt using RP-HPLC or size-exclusion chromatography.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for peptide purification and the logical relationship between the purification steps.

Peptide_Purification_Workflow Crude_Peptide Crude Peptide (from Synthesis) Primary_Purification Primary Purification (e.g., RP-HPLC) Crude_Peptide->Primary_Purification Fraction_Analysis Fraction Analysis (Analytical HPLC, MS) Primary_Purification->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Final_Product Purified Peptide (Lyophilized) Pooling->Final_Product

Caption: General workflow for peptide purification.

Orthogonal_Purification_Strategy cluster_0 Purification Path Crude_Peptide Crude Peptide IEC Ion-Exchange Chromatography Crude_Peptide->IEC RP_HPLC Reversed-Phase HPLC IEC->RP_HPLC Orthogonal Step Purity_Check Purity Assessment RP_HPLC->Purity_Check Purified_Peptide High-Purity Peptide Purity_Check->Purified_Peptide

Caption: Orthogonal peptide purification strategy.

Conclusion

The purification of peptides synthesized with H-Ala-OBzl·TosOH requires a systematic approach that takes into account the increased hydrophobicity imparted by the benzyl ester protecting group. RP-HPLC is the primary and most effective technique for this purpose, offering high resolution and efficiency. For challenging purifications, a multi-step strategy incorporating an orthogonal technique like ion-exchange chromatography can be highly beneficial. Careful optimization of the purification parameters is crucial to achieve high purity and yield of the final peptide product, ensuring its suitability for research, diagnostics, and therapeutic development.

References

Application Notes and Protocols: L-Alanine Benzyl Ester 4-Toluenesulfonate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine benzyl ester 4-toluenesulfonate is a versatile and valuable building block in the synthesis of a wide array of bioactive molecules.[1][] This crystalline solid combines the chirality of L-alanine with the protective functionalities of a benzyl ester for the carboxylic acid and a tosylate salt for the amino group. This dual-protection strategy, coupled with the compound's improved solubility and stability, makes it an ideal starting material for multi-step syntheses in medicinal chemistry and drug discovery.[1]

These application notes provide detailed protocols and quantitative data for the use of this compound in the synthesis of bioactive dipeptides. The protocols are designed to be a practical guide for researchers, offering step-by-step instructions for key transformations and purification methods.

Key Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, including:

  • Peptide Synthesis: It is a fundamental component in both solution-phase and solid-phase peptide synthesis (SPPS) for the controlled, stepwise elongation of peptide chains.[3]

  • Dipeptide Derivatives: The synthesis of dipeptides with potential antimicrobial or other therapeutic activities is a common application.

  • Bioactive Natural Products: This compound is a precursor for the synthesis of unsymmetrical 1,3-disubstituted ureas, which are key structural motifs in several bioactive natural products, such as mozamide A, oscillamide Y, and uridyl peptide antibiotics.

Data Presentation

The following tables summarize the quantitative data for the key experimental protocols described in this document.

Table 1: Synthesis of L-Alanine Benzyl Ester Free Base

ParameterValue
Starting MaterialThis compound
ReagentTriethylamine
SolventToluene, Water
Reaction Temperature5°C
Reaction Time2.5 hours
Yield 92%

Table 2: Synthesis of N-BOC-L-Alanyl-L-Leucine Methyl Ester

ParameterValue
Starting MaterialsN-BOC-L-Alanine, L-Leucine methyl ester hydrochloride
Coupling AgentsEDC, HOBt
BaseTriethylamine
SolventDichloromethane
Reaction Temperature0°C to Room Temperature
Reaction Time12-24 hours
Typical Yield 75-90%
Typical Purity (Post-Purification) >95%

Table 3: Deprotection of N-BOC-L-Alanyl-L-Leucine Methyl Ester

ParameterValue
Starting MaterialN-BOC-L-Alanyl-L-Leucine methyl ester
Deprotection AgentTrifluoroacetic acid (TFA)
SolventDichloromethane
Reaction TemperatureRoom Temperature
Reaction Time1 hour
Typical Yield Quantitative

Experimental Protocols

Protocol 1: Preparation of L-Alanine Benzyl Ester Free Base from its 4-Toluenesulfonate Salt

This protocol describes the conversion of the stable tosylate salt to the free amine, which is necessary for subsequent coupling reactions.

Materials:

  • This compound

  • Toluene

  • Water

  • Triethylamine

  • Separatory funnel

  • Rotary evaporator

  • Stirring apparatus

Procedure:

  • In a 500 mL separable flask equipped with a thermometer and a stirring apparatus, charge 33.0 g of this compound and 99.0 g of water. Mix to dissolve.

  • Create a nitrogen atmosphere in the flask.

  • Add 94.5 g of toluene to the mixture.

  • Cool the mixture to 5°C in an ice bath.

  • Dropwise, add 10.8 g of triethylamine over a period of 2 hours, maintaining the temperature at 5°C.[4]

  • Stir the resulting mixture at 5°C for 30 minutes.[4]

  • Allow the mixture to stand, then perform a liquid-liquid separation to isolate the organic layer.

  • Wash the aqueous layer with an additional 94.5 g of toluene, and combine the organic layers.

  • Concentrate the combined organic layers under reduced pressure to obtain a toluene solution of L-alanine benzyl ester.[4] The yield of L-alanine benzyl ester is approximately 92%.[4]

Workflow for the preparation of L-Alanine Benzyl Ester Free Base:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Product start L-Alanine benzyl ester 4-toluenesulfonate react Dissolve in Toluene/Water Cool to 5°C Add Triethylamine start->react Step 1-5 workup Liquid-Liquid Separation Combine Organic Layers Concentrate react->workup Step 6-9 product L-Alanine Benzyl Ester (Free Base in Toluene) workup->product

Caption: Workflow for the preparation of L-Alanine Benzyl Ester Free Base.

Protocol 2: Synthesis of a Bioactive Dipeptide (N-BOC-L-Alanyl-L-Leucine Methyl Ester)

This protocol details the coupling of N-terminally protected L-alanine with an L-leucine derivative to form a dipeptide.

Materials:

  • N-BOC-L-Alanine

  • L-Leucine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of L-Leucine methyl ester free base:

    • Dissolve L-Leucine methyl ester hydrochloride (1.0 eq.) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 eq.) dropwise and stir for 30 minutes at 0°C. This solution will be used directly in the next step.[3]

  • Coupling Reaction:

    • In a separate flask, dissolve N-BOC-L-Alanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM under an inert atmosphere.[3]

    • Cool the solution to 0°C.

    • Add EDC (1.1 eq.) and stir for 15-20 minutes at 0°C to pre-activate the carboxylic acid.[3]

    • Add the previously prepared L-Leucine methyl ester free base solution dropwise to the activated N-BOC-L-Alanine solution at 0°C.[3]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[3]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3]

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain the pure N-BOC-L-Alanyl-L-Leucine methyl ester.[3]

Workflow for Dipeptide Synthesis:

G cluster_amine Amine Component Preparation cluster_acid Acid Component Activation cluster_coupling Coupling and Workup cluster_final Final Product amine_start L-Leucine methyl ester HCl amine_react Dissolve in DCM Add Triethylamine at 0°C amine_start->amine_react amine_product L-Leucine methyl ester (Free Base) amine_react->amine_product coupling Combine activated acid and free base amine Stir 12-24h amine_product->coupling acid_start N-BOC-L-Alanine acid_react Dissolve in DCM with HOBt Cool to 0°C Add EDC acid_start->acid_react acid_product Activated N-BOC-L-Alanine acid_react->acid_product acid_product->coupling workup Aqueous Workup (HCl, NaHCO₃, Brine) coupling->workup purify Column Chromatography workup->purify final_product N-BOC-L-Alanyl-L-Leucine methyl ester purify->final_product

Caption: Workflow for the synthesis of a dipeptide.

Protocol 3: N-Terminal BOC Deprotection

This protocol describes the removal of the BOC protecting group to reveal the free amine of the dipeptide, which can then be further elongated or modified.

Materials:

  • N-BOC-L-Alanyl-L-Leucine methyl ester

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the N-BOC-L-Alanyl-L-Leucine methyl ester (1.0 eq.) in DCM.

  • Add an equal volume of TFA to the solution at room temperature.

  • Stir the mixture for 1 hour.

  • Remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the complete removal of TFA.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the deprotected dipeptide methyl ester.

Signaling Pathway

Uridyl Peptide Antibiotics and the MraY Signaling Pathway

This compound is a precursor to uridyl peptide antibiotics. These antibiotics exert their antibacterial effect by inhibiting MraY, a key enzyme in the bacterial cell wall biosynthesis pathway. MraY is a membrane-bound enzyme that catalyzes the transfer of N-acetylmuramic acid (MurNAc)-pentapeptide from a UDP-linked precursor to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I. This is a critical step in the synthesis of peptidoglycan, the major component of the bacterial cell wall. By inhibiting MraY, uridyl peptide antibiotics block the formation of Lipid I, thereby halting cell wall synthesis and leading to bacterial cell death.

G cluster_precursors Cytoplasmic Precursors cluster_mray MraY Catalysis cluster_products Peptidoglycan Synthesis cluster_inhibition Inhibition UDP_MurNAc UDP-MurNAc-pentapeptide MraY MraY Enzyme UDP_MurNAc->MraY C55_P Undecaprenyl Phosphate (C55-P) C55_P->MraY Lipid_I Lipid I MraY->Lipid_I Catalysis Peptidoglycan Peptidoglycan (Cell Wall) Lipid_I->Peptidoglycan Further Steps UPA Uridyl Peptide Antibiotics UPA->MraY Inhibition

References

Troubleshooting & Optimization

Side reactions of L-Alanine benzyl ester 4-toluenesulfonate in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Alanine benzyl ester 4-toluenesulfonate. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges encountered during its use in synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during experimental procedures involving this compound, presented in a question-and-answer format.

Q1: My peptide coupling reaction has a low yield or is incomplete. What are the common causes and solutions?

A1: Low coupling efficiency is a frequent issue. Several factors can contribute to this problem:

  • Incomplete Neutralization: this compound is a salt. The free amine must be generated in situ for the coupling reaction to proceed. Ensure you are using at least one equivalent of a suitable non-nucleophilic base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM).[1]

  • Reagent Quality: Moisture can significantly hinder the reaction by hydrolyzing activated esters.[2] Always use fresh, high-quality coupling reagents and anhydrous solvents.[2]

  • Suboptimal Temperature: Most coupling reactions are initiated at 0°C to minimize side reactions and then allowed to warm to room temperature.[2] For particularly difficult couplings, a slight increase in temperature may be beneficial, but this should be monitored closely as it can increase the risk of racemization.[2]

  • Peptide Aggregation: As the peptide chain grows, it may aggregate, making the N-terminal amine inaccessible.[3] If aggregation is suspected, consider switching to a more polar solvent like N,N-dimethylformamide (DMF) or adding chaotropic salts.[3][4]

  • Insufficient Activation Time: When using coupling reagents, especially in a pre-activation step, ensure sufficient time is allowed for the formation of the active ester before adding the amine component.

Q2: I'm observing significant diastereomeric impurities in my product. How can I minimize racemization?

A2: Racemization, the conversion of the L-alanine stereocenter to a mixture of L and D forms, is a critical side reaction.[5] The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate after the carboxyl group is activated.[5]

Key factors influencing racemization include:

  • Coupling Reagents: Carbodiimides like EDC and DCC are cost-effective but can lead to higher rates of racemization if used alone.[2] Uronium/aminium salts (HATU, HBTU) and phosphonium salts (PyBOP) are known for high efficiency and lower racemization risk.[2]

  • Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to carbodiimide-mediated couplings is highly recommended to suppress racemization.[2][5]

  • Base Selection: Overly strong or sterically hindered bases can promote racemization. N-methylmorpholine (NMM) is often a better choice than DIPEA.[5]

  • Solvent Choice: The polarity of the solvent can affect the rate of racemization. Consider switching from DMF to a less polar solvent like dichloromethane (DCM) if compatible with your substrates.[5]

  • Temperature: Maintain low temperatures (0°C) during the activation and initial coupling steps.[2]

Q3: My peptide chain appears to be irreversibly terminated, and I detect an unexpected mass at the N-terminus. What could be the cause?

A3: This issue is often caused by guanidinylation of the N-terminal amine. Uronium/aminium-based coupling reagents (like HBTU or HATU) can react directly with the free amine to form a stable guanidinium group, which terminates the peptide chain.[4] This can be avoided by pre-activating the carboxylic acid with the coupling reagent for a short period before its addition to the solution containing L-Alanine benzyl ester.[4]

Q4: I am losing the benzyl ester protecting group during the synthesis. Why is this happening?

A4: While the benzyl ester is generally stable, it can be cleaved under certain acidic conditions.[6] The Boc/Bzl protecting group strategy is considered "quasi-orthogonal," meaning there is a possibility of cross-reactivity.[7] If you are performing multiple rounds of N-terminal Boc deprotection using strong acids like trifluoroacetic acid (TFA), some cleavage of the benzyl ester can occur, especially with prolonged reaction times or elevated temperatures.[7] To mitigate this, ensure Boc deprotection is not run for longer than necessary, keep the temperature at or below room temperature, and consider using a milder deprotection reagent like 4M HCl in dioxane if significant cleavage is observed.[7]

Summary Troubleshooting Table
ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Yield Incomplete neutralization, degraded reagents, moisture, peptide aggregation.Ensure ≥1 eq. of base, use fresh/anhydrous reagents, switch to DMF, sonicate.[1][2][3][4]
Racemization Formation of oxazolone intermediate, inappropriate coupling reagent/base.Add HOBt to carbodiimide couplings, use HATU or PyBOP, switch base to NMM, maintain low temperature.[2][5]
Chain Termination Guanidinylation of N-terminus by coupling reagent.Pre-activate the carboxylic acid with the coupling reagent before adding the amine component.[4]
Benzyl Ester Cleavage Prolonged or harsh acidic conditions during Boc deprotection.Minimize Boc deprotection time, maintain room temperature or below, consider using 4M HCl in dioxane.[7]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the 4-toluenesulfonate (tosylate) salt form?

A1: The tosylate salt enhances the stability and shelf-life of L-Alanine benzyl ester. The free amine form of the ester can be less stable over time. The salt form is typically a crystalline solid that is easier to handle, weigh, and store compared to the free base, which may be an oil.[8][]

Q2: How do I prepare the free amine of L-Alanine benzyl ester from its tosylate salt for a coupling reaction?

A2: The free amine is typically generated in situ just before the coupling reaction. This is done by dissolving the tosylate salt in an appropriate anhydrous solvent (e.g., DCM, DMF) and adding at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1][10] The resulting triethylammonium or diisopropylethylammonium tosylate salt byproduct is typically soluble and is removed during the aqueous work-up.

Q3: What are the most common coupling reagents to use, and what are their pros and cons?

A3:

  • Carbodiimides (EDC, DCC): These are widely used and cost-effective. EDC is often preferred in solution-phase synthesis because its urea byproduct is water-soluble, simplifying purification.[2] However, they carry a higher risk of racemization unless an additive like HOBt is included.[2]

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are known for high efficiency, rapid reaction times, and low racemization rates.[2] HATU is particularly effective for sterically hindered or challenging couplings but is more expensive.[2]

  • Phosphonium Salts (PyBOP): PyBOP is also a very efficient reagent that minimizes racemization and produces less hazardous byproducts than some other reagents.[2]

Q4: How can I monitor the progress of my coupling reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] For TLC, you can track the disappearance of the limiting starting material (e.g., the N-protected amino acid). A ninhydrin stain can be used to visualize the presence of the free amine of L-Alanine benzyl ester, which should disappear upon complete reaction.[3]

Experimental Protocols

Protocol 1: General Peptide Coupling using EDC/HOBt

This protocol describes a standard procedure for coupling an N-Boc protected amino acid to L-Alanine benzyl ester.

  • Neutralization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add N-methylmorpholine (NMM) (1.1 equivalents) to neutralize the tosylate salt and stir for 10-15 minutes.

  • Reactant Addition: In a separate flask, dissolve the N-Boc protected amino acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM. Add this solution to the flask containing the neutralized L-Alanine benzyl ester.

  • Coupling: Slowly add EDC (1.2 equivalents) to the reaction mixture at 0°C.[2]

  • Reaction: Stir the mixture at 0°C for 2-4 hours, then allow it to warm to room temperature and continue stirring for 12-24 hours.[2] Monitor the reaction's completion by TLC or LC-MS.[2]

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1][2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[1]

Protocol 2: Chiral HPLC Analysis for Racemization

This method can be used to determine the percentage of the undesired D-diastereomer in your purified peptide product.[5]

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral stationary phase column (e.g., Chiralpak® series).[5]

  • Standard Preparation: If possible, synthesize a small amount of the authentic D-L diastereomer to serve as a reference standard for retention time comparison.[5]

  • Sample Preparation: Dissolve a small amount of your purified peptide product in the mobile phase.[5]

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the diastereomers.[5]

    • Flow Rate: A standard flow rate is 1.0 mL/min.[5]

    • Detection: Use UV detection at a wavelength where the peptide absorbs (e.g., 220 nm).[5]

  • Analysis: Inject the sample onto the chiral column and analyze the chromatogram. The percentage of each diastereomer can be calculated from the integrated peak areas.

Visualizations

Experimental and Logical Workflows

Peptide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification p1 Dissolve L-Alanine Benzyl Ester 4-Toluenesulfonate in Anhydrous Solvent p2 Add Base (e.g., NMM) to Generate Free Amine p1->p2 Neutralization r1 Add N-Protected Amino Acid & Coupling Reagents (e.g., EDC/HOBt) p2->r1 r2 Stir at 0°C to RT (Monitor by TLC/LC-MS) r1->r2 Coupling u1 Aqueous Work-up (Acid/Base Washes) r2->u1 u2 Dry and Concentrate u1->u2 u3 Column Chromatography u2->u3 end end u3->end Pure Dipeptide

Caption: General workflow for peptide coupling with L-Alanine benzyl ester.

Racemization_Mechanism cluster_0 Chiral Starting Material cluster_1 Planar Intermediate cluster_2 Product Mixture start Activated L-Amino Acid (Chiral Center Intact) oxazolone 5(4H)-Oxazolone Formation (Loss of Chirality) start->oxazolone Base-catalyzed cyclization end Mixture of D and L Peptides (Diastereomers) oxazolone->end Nucleophilic attack by amine

Caption: Simplified mechanism of racemization via an oxazolone intermediate.

Troubleshooting_Logic start Problem Encountered: Low Yield / Impure Product q1 Is Racemization Detected (via Chiral HPLC)? start->q1 q2 Is Starting Material Still Present? q1->q2 No sol1 Use low-racemization reagents (HATU). Add HOBt. Use NMM as base. Lower reaction temperature. q1->sol1 Yes q3 Is Benzyl Ester Group Partially Cleaved? q2->q3 No sol2 Check reagent quality (anhydrous). Ensure complete neutralization. Switch to a better solvent (DMF). q2->sol2 Yes sol3 Reduce Boc deprotection time. Use milder acid (HCl in dioxane). q3->sol3 Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Optimization of Coupling Yield with H-Ala-OBzl·TosOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges encountered during the coupling of L-Alanine benzyl ester p-toluenesulfonate salt (H-Ala-OBzl·TosOH) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is H-Ala-OBzl·TosOH and what is its primary role in peptide synthesis?

A1: H-Ala-OBzl·TosOH is the p-toluenesulfonate salt of the L-Alanine benzyl ester. It is a common building block used in solution-phase and solid-phase peptide synthesis. In this compound, the carboxylic acid group of alanine is protected by a benzyl (Bzl) group, and the amino group is protonated by p-toluenesulfonic acid (TosOH). The tosylate salt form improves the compound's stability and handling properties, making it a reliable starting material for introducing an alanine residue, typically at the C-terminus of a peptide.

Q2: I am experiencing very low or no coupling yield. What is the most common cause?

A2: The most frequent reason for low coupling efficiency with H-Ala-OBzl·TosOH is the failure to neutralize the protonated amino group.[1] The compound is a salt, meaning the alanine's amino group is blocked by a proton from the p-toluenesulfonic acid. For the coupling reaction to proceed, this amino group must be deprotonated to a free, nucleophilic amine. This is achieved by adding a non-nucleophilic tertiary base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture.[1]

Q3: Can the tosylate (TosOH) counter-ion interfere with the coupling reaction?

A3: Yes, the p-toluenesulfonic acid is acidic and, if not properly neutralized, will keep the reaction medium at a low pH.[1] Most common coupling reagents function optimally under neutral to slightly basic conditions. An acidic environment will keep the amino group of H-Ala-OBzl·TosOH protonated and non-nucleophilic, thereby inhibiting the peptide bond formation.[1]

Q4: How can I minimize racemization when coupling H-Ala-OBzl·TosOH?

A4: While the alanine in H-Ala-OBzl·TosOH is the amine component and not typically at risk of racemization itself, the activated chiral amino acid being coupled to it can racemize. To minimize this, you should:

  • Use racemization suppressants: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are highly effective at suppressing racemization by forming active esters that are less prone to epimerization.[2]

  • Choose the right base: Use a weaker tertiary base like N-methylmorpholine (NMM) instead of stronger bases like DIPEA.[2]

  • Control the temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[2]

  • Select appropriate coupling reagents: Onium-based reagents such as HATU, HBTU, or PyBOP are generally associated with lower levels of racemization compared to carbodiimides like DCC or EDC used alone.[2][3]

Q5: What solvents are recommended for reactions involving H-Ala-OBzl·TosOH?

A5: H-Ala-OBzl·TosOH is typically soluble in common polar aprotic solvents used for peptide synthesis. The most frequently used solvents are N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF).[4][5] Always use anhydrous (dry) solvents, as water can hydrolyze the activated esters and reduce coupling efficiency.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of H-Ala-OBzl·TosOH.

Problem 1: Low or No Product Yield
  • Symptom: HPLC or TLC analysis shows a large amount of unreacted starting material and minimal to no desired product.

  • Root Cause Analysis & Solutions:

Potential Cause Verification Solution
Inadequate Neutralization Check the pH of a test reaction or confirm the stoichiometry of the added base. The amino group of H-Ala-OBzl·TosOH is protonated and non-reactive until a base is added.[1]Add a sufficient amount of a non-nucleophilic base (e.g., 1.0-2.0 equivalents of DIPEA or NMM) to the reaction mixture to deprotonate the amine.[1][5]
Degraded Coupling Reagent The coupling reagent may have degraded due to moisture exposure.Ensure that coupling reagents are fresh and have been stored under anhydrous conditions. Consider using a newly opened bottle.[1]
Insufficient Reaction Time The reaction may be stalled or proceeding slowly, especially with sterically hindered partners.Monitor the reaction progress using a qualitative method like the Kaiser test (for solid phase) or TLC/HPLC. Extend the reaction time to 4 hours or overnight if necessary.[1]
Peptide Aggregation (SPPS) The growing peptide chain on the solid support may aggregate, blocking reactive sites.[1]Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt (e.g., LiCl) to disrupt secondary structures.[6]
Problem 2: Presence of Impurities and Side Products
  • Symptom: HPLC analysis shows the desired product peak along with significant diastereomeric impurities (racemization) or other unexpected peaks.

  • Root Cause Analysis & Solutions:

Potential Cause Verification Solution
Racemization of the Coupling Partner Analyze the product using chiral HPLC, which will show two separable peaks for the desired product and its diastereomer.[2]1. Add a racemization suppressant like HOBt or HOAt (1.1 eq).[2]2. Use a less activating, lower-racemization coupling reagent like HATU or PyBOP.[2]3. Lower the reaction temperature to 0 °C.[2]4. Use a weaker base like NMM instead of DIPEA.[2]
Diketopiperazine (DKP) Formation This is a major risk after coupling the second amino acid. A byproduct with the mass of the cyclic dipeptide appears.[2]1. Couple the first two amino acids as a pre-formed dipeptide unit.[2]2. In solid-phase synthesis, use a sterically hindered 2-chlorotrityl chloride resin.[2]

Quantitative Data Summary

The selection of coupling reagents and additives has a significant impact on the reaction's success. The tables below summarize quantitative data for common coupling conditions.

Table 1: Comparison of Common Coupling Reagents for Fmoc-Amino Acid Coupling with H-Ala-OBzl·TosOH (Data adapted from protocols for H-Gly-OBzl·TosOH and general peptide synthesis principles)[5]

Coupling ReagentAdditiveBase (equiv.)Typical Reaction TimeTypical Yield (%)Key Considerations
EDC HOBtDIPEA (1.0-1.2)12-24 hours85-95%Cost-effective; water-soluble urea byproduct allows for easy aqueous workup.[5]
HBTU HOBt (optional)DIPEA (2.0)1-4 hours90-98%Rapid and efficient with low racemization.[5]
HATU NoneDIPEA (2.0-3.0)30 min - 2 hours92-99%Highly efficient, especially for hindered couplings; superior at preventing racemization.

Table 2: Influence of Coupling Method on Racemization (Data based on a representative coupling of Z-Ala-MeLeu-OH to H-Gly-OBzl·TosOH, illustrating general principles applicable to Alanine coupling)[2]

Coupling ReagentBase% L-D Dipeptide (Racemization)Yield (%)
EEDQ TEA15%68%
DCC/HOSu NoneNot Detected-

Experimental Protocols

Protocol 1: General Solution-Phase Coupling using EDC/HOBt

This protocol describes a standard method for coupling an N-protected amino acid to H-Ala-OBzl·TosOH in solution.

Materials:

  • N-protected amino acid (e.g., Boc-Phe-OH) (1.0 equiv.)

  • H-Ala-OBzl·TosOH (1.0 equiv.)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equiv.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (2.1 equiv.)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 equiv.) and HOBt (1.1 equiv.) in anhydrous DCM or DMF.

  • Add H-Ala-OBzl·TosOH (1.0 equiv.) to the solution.

  • Add DIPEA (2.1 equiv.) to neutralize the tosylate salt and provide the basic medium for coupling. Stir for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 equiv.) portion-wise to the cooled solution while stirring.

  • Allow the reaction to proceed at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.[2]

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Analysis: Analyze the crude product by HPLC to determine purity and yield. Use chiral HPLC to assess the extent of racemization.[2]

Protocol 2: High-Efficiency Solution-Phase Coupling using HATU

This protocol is recommended for difficult couplings or when minimizing racemization is critical.

Materials:

  • Fmoc-amino acid (1.0 equiv.)

  • H-Ala-OBzl·TosOH (1.0 equiv.)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.05 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the Fmoc-amino acid (1.0 equiv.) and HATU (1.05 equiv.) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equiv.) to the solution and stir for 5-10 minutes to pre-activate the amino acid.

  • Add H-Ala-OBzl·TosOH (1.0 equiv.) to the activated mixture.

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring progress by TLC or HPLC.[5]

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by recrystallization or silica gel chromatography.

Visual Workflow and Logic Diagrams

G cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve N-Protected AA (1 eq) & HOBt (1.1 eq) in anhydrous DMF B Add H-Ala-OBzl·TosOH (1 eq) A->B C Add DIPEA (2.1 eq) for neutralization Stir for 10 min B->C D Cool mixture to 0°C C->D E Add Coupling Reagent (e.g., EDC, 1.1 eq) D->E F Stir at 0°C for 2h, then RT overnight E->F G Aqueous Workup (Acid/Base Washes) F->G H Dry & Concentrate G->H I Purify (Chromatography/Recrystallization) H->I J Analyze Purity & Yield (HPLC) I->J K Assess Racemization (Chiral HPLC) J->K

Caption: General workflow for solution-phase peptide coupling with H-Ala-OBzl·TosOH.

G Start Low Coupling Yield Observed Check_Base Was sufficient base (e.g., DIPEA) added to neutralize the tosylate salt? Start->Check_Base Check_Reagent Are coupling reagents fresh and stored under anhydrous conditions? Check_Base->Check_Reagent Yes Sol_Base Add 1-2 eq. of non-nucleophilic base (DIPEA/NMM). Re-run reaction. Check_Base->Sol_Base No Check_Time Was reaction time sufficient? Check_Reagent->Check_Time Yes Sol_Reagent Use fresh, high-purity reagents. Re-run reaction. Check_Reagent->Sol_Reagent No Check_Rac Is racemization observed? Check_Time->Check_Rac Yes Sol_Time Extend reaction time to 4-24h. Monitor progress with TLC/HPLC. Check_Time->Sol_Time No Sol_Rac 1. Add HOBt/HOAt. 2. Lower temp to 0°C. 3. Switch to HATU/PyBOP. Check_Rac->Sol_Rac Yes End Yield Optimized Check_Rac->End No Sol_Base->End Sol_Reagent->End Sol_Time->End Sol_Rac->End

Caption: Troubleshooting workflow for optimizing H-Ala-OBzl·TosOH coupling reactions.

References

Troubleshooting incomplete deprotection of L-Alanine benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of L-Alanine benzyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the removal of the benzyl ester protecting group to yield L-Alanine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the deprotection of L-Alanine benzyl ester?

A1: The most common methods for cleaving the benzyl ester of L-Alanine are:

  • Catalytic Hydrogenolysis: This is a widely used and often "clean" method that involves the use of a catalyst (typically palladium on carbon, Pd/C) and a hydrogen source to cleave the benzyl group.[1]

  • Transfer Hydrogenation: A variation of catalytic hydrogenolysis where a hydrogen donor molecule, such as ammonium formate or formic acid, is used instead of hydrogen gas.[1] This method can be more convenient for standard laboratory setups.[1]

  • Acid-Catalyzed Hydrolysis: This method utilizes strong acids to cleave the ester bond. It is a suitable alternative when the molecule contains functional groups sensitive to hydrogenation.

  • Base-Catalyzed Hydrolysis (Saponification): This method involves the use of a base, such as sodium hydroxide, to hydrolyze the ester. For preparative purposes, base-catalyzed hydrolysis is often preferred as it is an irreversible process.[2]

Q2: How do I choose the right deprotection method for my experiment?

A2: The choice of deprotection method depends on several factors, including the presence of other functional groups in your molecule, the desired scale of the reaction, and available laboratory equipment. The following decision-making workflow can help guide your selection.

start Start: L-Alanine benzyl ester q1 Are there other reducible functional groups present (e.g., alkenes, alkynes, Cbz)? start->q1 q2 Is the substrate sensitive to strong acids? q1->q2 Yes hydrogenolysis Catalytic Hydrogenolysis or Transfer Hydrogenation q1->hydrogenolysis No acid_hydrolysis Acid-Catalyzed Hydrolysis q2->acid_hydrolysis No base_hydrolysis Base-Catalyzed Hydrolysis q2->base_hydrolysis Yes q3 Is the substrate sensitive to strong bases? q3->acid_hydrolysis Yes end L-Alanine q3->end No hydrogenolysis->end acid_hydrolysis->end base_hydrolysis->q3 start Incomplete Hydrogenolysis q_catalyst Is the catalyst active? start->q_catalyst q_poisoning Is catalyst poisoning suspected? q_catalyst->q_poisoning Yes sol_catalyst Use fresh or higher activity catalyst (e.g., Pearlman's catalyst) q_catalyst->sol_catalyst No q_conditions Are reaction conditions optimal? q_poisoning->q_conditions No sol_poisoning Increase catalyst loading or pretreat sample to remove poisons q_poisoning->sol_poisoning Yes sol_conditions Increase H2 pressure, temperature, or improve stirring q_conditions->sol_conditions No end Complete Deprotection q_conditions->end Yes sol_catalyst->end sol_poisoning->end sol_conditions->end

References

Technical Support Center: Minimizing Diketopiperazine Formation with L-Alanine Benzyl Ester Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize diketopiperazine (DKP) formation during peptide synthesis, with a specific focus on the use of L-Alanine benzyl ester tosylate in solution-phase applications.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern when using L-Alanine benzyl ester tosylate?

A1: Diketopiperazine formation is an intramolecular cyclization reaction of a dipeptide ester, resulting in a stable six-membered ring structure. When coupling the second amino acid to L-Alanine benzyl ester, the deprotected dipeptide intermediate can cyclize, leading to the formation of cyclo(Ala-Xaa) and terminating the desired peptide chain elongation. This side reaction reduces the yield of the target peptide and complicates the purification process.

Q2: Which peptide sequences are most susceptible to DKP formation when using L-Alanine benzyl ester as the C-terminal residue?

A2: While any dipeptide ester can theoretically form a DKP, certain sequences are more prone to this side reaction. Sequences where the second amino acid (Xaa) is Proline or Glycine are particularly susceptible.[1] Proline's cyclic structure pre-disposes the peptide backbone to the cis-conformation required for cyclization. Generally, amino acids that can readily adopt a cis-amide bond conformation will increase the rate of DKP formation.

Q3: How does the choice of solvent impact DKP formation?

A3: The solvent plays a crucial role in the rate of DKP formation. Less polar, aprotic solvents can accelerate the reaction. The rate of DKP formation has been observed to increase with decreasing solvent polarity. For example, the reaction is faster in propanol and ethanol compared to more polar solvents like methanol and water. This is attributed to the reduced enthalpic barrier to cyclization in less polar environments.

Q4: Can the choice of base for neutralizing L-Alanine benzyl ester tosylate influence DKP formation?

A4: Yes, the choice and amount of base are critical. Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine are generally preferred over less hindered bases like triethylamine (TEA). The use of a strong, unhindered base can promote the deprotonation of the N-terminal amine, which then acts as the nucleophile for the intramolecular cyclization. It is crucial to use the minimum amount of base necessary to neutralize the tosylate salt and facilitate the coupling reaction.

Q5: Does temperature affect the rate of DKP formation?

A5: Higher temperatures generally accelerate the rate of most chemical reactions, including DKP formation.[2] While elevated temperatures can sometimes be used to drive sluggish coupling reactions to completion, they also increase the risk of side reactions like diketopiperazine formation and racemization. Therefore, careful temperature control is essential.

Troubleshooting Guides

Issue 1: Low yield of the desired peptide with a significant amount of a low molecular weight byproduct.

  • Symptom: HPLC or LC-MS analysis of the crude reaction mixture shows a major peak corresponding to the expected mass of the diketopiperazine byproduct (cyclo(Ala-Xaa)) and a reduced peak for the target peptide.

  • Possible Cause: Conditions favoring diketopiperazine formation.

  • Solutions:

    • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C or even -15 °C) to slow down the rate of intramolecular cyclization.

    • Choice of Base: Switch to a more sterically hindered base like DIEA or 2,4,6-collidine. Use no more than the stoichiometric amount required for neutralization and coupling.

    • Solvent Selection: If the reaction allows, consider using a more polar aprotic solvent. However, solvent choice must also ensure the solubility of all reactants.

    • Concentration: Higher concentrations of the activated amino acid and the dipeptide can favor the intermolecular coupling reaction over the intramolecular cyclization.

    • Immediate Coupling: Add the coupling reagent and the N-protected amino acid to the neutralized L-Alanine benzyl ester solution without delay. This minimizes the time the free N-terminal amine of the dipeptide is available for cyclization.

Issue 2: The coupling reaction appears to stall after the formation of the dipeptide.

  • Symptom: Monitoring the reaction by TLC or LC-MS shows the consumption of the starting materials and the formation of the dipeptide, but no significant formation of the desired tripeptide, even with extended reaction times. A peak corresponding to the DKP may or may not be prominent, depending on its solubility and chromatographic behavior.

  • Possible Cause: The rate of diketopiperazine formation is significantly faster than the rate of the subsequent coupling reaction.

  • Solutions:

    • Use of Pre-formed Dipeptides: If the sequence is particularly prone to DKP formation (e.g., Ala-Pro), consider synthesizing the N-protected dipeptide acid (e.g., Boc-Ala-Pro-OH) first and then coupling it to the next amino acid ester. This bypasses the dipeptidyl ester intermediate.

    • In Situ Acylation: A strategy of simultaneous deprotection and coupling can be employed. This involves performing the catalytic hydrogenolysis of a Z-protected dipeptide ester in the presence of an activated N-protected amino acid. This method aims to "trap" the free amine of the dipeptide with the activated amino acid before it has a chance to cyclize.

    • Optimize Coupling Reagent: For challenging couplings, a more potent activating agent such as HATU or HCTU may be required to accelerate the intermolecular reaction, thereby outcompeting the intramolecular cyclization.

Data Presentation

Table 1: Influence of Reaction Parameters on Diketopiperazine Formation

ParameterCondition Favoring DKP FormationCondition Minimizing DKP FormationRationale
Temperature High (e.g., Room Temperature or above)Low (e.g., 0 °C to -15 °C)Reduces the rate of the intramolecular cyclization reaction.[2]
Solvent Polarity Low (e.g., Propanol, Ethanol)High (e.g., Methanol, Water - where feasible)Higher polarity solvents can stabilize the open-chain form of the dipeptide.
Base Less hindered bases (e.g., Triethylamine)Sterically hindered bases (e.g., DIEA, 2,4,6-Collidine)Hindered bases are less likely to promote the deprotonation that initiates cyclization.
Concentration Low reactant concentrationsHigh reactant concentrationsFavors the bimolecular coupling reaction over the unimolecular cyclization.
Peptide Sequence C-terminal Proline or GlycineLess flexible C-terminal amino acidsThe conformational flexibility of Pro and Gly facilitates the formation of the cyclic transition state.[1]

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling to L-Alanine Benzyl Ester Tosylate with Minimized DKP Formation

This protocol describes a general method for the coupling of an N-protected amino acid to L-Alanine benzyl ester tosylate using a carbodiimide coupling reagent and an additive to suppress side reactions.

Materials:

  • L-Alanine benzyl ester tosylate

  • N-protected amino acid (e.g., Boc-Xaa-OH)

  • Coupling reagent (e.g., EDC·HCl or DIC)

  • Additive (e.g., HOBt or Oxyma)

  • Sterically hindered base (e.g., DIEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Neutralization of L-Alanine Benzyl Ester Tosylate:

    • Dissolve L-Alanine benzyl ester tosylate (1.0 eq.) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIEA (1.0 eq.) and stir for 15-20 minutes at 0 °C.

  • Activation of the N-protected Amino Acid:

    • In a separate flask, dissolve the N-protected amino acid (1.05 eq.) and HOBt or Oxyma (1.1 eq.) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C.

  • Coupling Reaction:

    • Add the coupling reagent (e.g., EDC·HCl, 1.1 eq.) to the solution from step 2 and stir for 5 minutes at 0 °C for pre-activation.

    • Immediately add the activated amino acid solution to the neutralized L-Alanine benzyl ester solution from step 1.

    • Maintain the reaction temperature at 0 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir for an additional 8-12 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by TLC or LC-MS.

    • Upon completion, filter off any precipitated urea byproduct (if using DIC/DCC).

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude peptide by flash column chromatography on silica gel.

Mandatory Visualization

DKP_Formation_Mechanism cluster_0 Dipeptide Ester Intermediate cluster_1 Intramolecular Cyclization cluster_2 Products Dipeptide_Ester H-Ala-Xaa-OBn (Deprotected Dipeptide Ester) Cyclization Nucleophilic Attack by N-terminal Amine Dipeptide_Ester->Cyclization Base Catalysis (if present) DKP Diketopiperazine (cyclo(Ala-Xaa)) Cyclization->DKP Ring Closure Benzyl_Alcohol Benzyl Alcohol (BnOH) Cyclization->Benzyl_Alcohol Elimination

Caption: Mechanism of diketopiperazine (DKP) formation from a dipeptide benzyl ester.

Troubleshooting_Workflow Start Low Peptide Yield & High DKP Byproduct Check_Temp Is Reaction Temperature > 0°C? Start->Check_Temp Lower_Temp Action: Lower Temperature to 0°C or -15°C Check_Temp->Lower_Temp Yes Check_Base Is a Hindered Base (e.g., DIEA) Used? Check_Temp->Check_Base No Lower_Temp->Check_Base Change_Base Action: Switch to a Sterically Hindered Base Check_Base->Change_Base No Check_Concentration Are Reactant Concentrations Low? Check_Base->Check_Concentration Yes Change_Base->Check_Concentration Increase_Concentration Action: Increase Reactant Concentrations Check_Concentration->Increase_Concentration Yes Check_Sequence Is the Sequence Ala-Pro or Ala-Gly? Check_Concentration->Check_Sequence No Increase_Concentration->Check_Sequence Use_Dipeptide Action: Use a Pre-formed N-protected Dipeptide Acid Check_Sequence->Use_Dipeptide Yes Re-evaluate Re-evaluate Reaction Progress Check_Sequence->Re-evaluate No Use_Dipeptide->Re-evaluate

Caption: Troubleshooting workflow for minimizing diketopiperazine formation.

References

Stability issues of L-Alanine benzyl ester tosylate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-Alanine benzyl ester tosylate in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of L-Alanine benzyl ester tosylate in solution?

A1: The stability of L-Alanine benzyl ester tosylate in solution is primarily influenced by the solvent type, temperature, pH, and exposure to moisture. Anhydrous, aprotic solvents generally provide the most stable environment, while aqueous solutions, especially under acidic or basic conditions, can lead to degradation. Elevated temperatures will accelerate the rate of degradation in all solvents.

Q2: What are the main degradation pathways for L-Alanine benzyl ester tosylate?

A2: The two primary degradation pathways are hydrolysis of the benzyl ester and racemization of the chiral center.

  • Hydrolysis: The benzyl ester can be cleaved by water to yield L-Alanine and benzyl alcohol. This process is accelerated by the presence of acids or bases.

  • Racemization: The chiral integrity of the L-Alanine can be compromised, leading to the formation of a mixture of L- and D-isomers. This is more likely to occur at elevated temperatures and in certain solvents, particularly during chemical reactions like peptide coupling.[1]

Q3: What are the recommended storage conditions for solutions of L-Alanine benzyl ester tosylate?

A3: For optimal stability, solutions should be stored at low temperatures, protected from moisture. Based on data for the similar compound, BOC-L-Alanine benzyl ester, storage in an anhydrous solvent like DMSO at -20°C to -80°C is recommended for short to medium-term storage.[2] It is always best practice to prepare solutions fresh whenever possible.

Q4: How can I monitor the stability of my L-Alanine benzyl ester tosylate solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the purity and degradation of your solution over time.[2] This method should be able to separate the intact L-Alanine benzyl ester tosylate from its potential degradation products, such as L-Alanine and benzyl alcohol.

Q5: In which solvents is L-Alanine benzyl ester tosylate soluble?

A5: L-Alanine benzyl ester tosylate is reported to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Purity Over Time in Solution Solvent-mediated degradation (hydrolysis). Store solutions at or below -20°C. Use anhydrous solvents and protect from moisture. Prepare solutions fresh if possible.
Temperature-related degradation. Avoid storing solutions at room temperature for extended periods. For reactions requiring elevated temperatures, minimize the reaction time.
Inconsistent Experimental Results Racemization of the starting material. Confirm the enantiomeric purity of your starting material and any prepared solutions using a chiral HPLC method. Avoid high temperatures and prolonged reaction times, especially in solvents known to promote racemization (e.g., toluene during synthesis).[3][4][5]
Presence of degradation products. Analyze the solution by HPLC to identify and quantify any impurities. If significant degradation has occurred, discard the solution and prepare a fresh batch.
Low Yield in Peptide Coupling Reactions Degradation of L-Alanine benzyl ester tosylate prior to reaction. Ensure the starting material is of high purity and has been stored correctly. Use freshly prepared solutions for the coupling reaction.
Racemization during activation/coupling. Optimize coupling conditions: use appropriate coupling reagents and additives (e.g., HOBt, Oxyma), control the temperature (preferably at 0°C), and minimize the pre-activation time.[1][6]

Stability Data in Different Solvents

Disclaimer: The following tables provide illustrative data based on general chemical principles and information available for structurally related compounds. Specific quantitative stability data for L-Alanine benzyl ester tosylate is limited in publicly available literature. For critical applications, it is highly recommended to perform in-house stability studies.

Table 1: Illustrative Stability of L-Alanine Benzyl Ester Tosylate in Common Solvents at Room Temperature (25°C)

SolventSolvent TypeEstimated Purity after 24 hours (%)Estimated Purity after 7 days (%)Primary Degradation Pathway
DMSO Aprotic Polar>99%~98%Minimal
DMF Aprotic Polar>99%~98%Minimal
Acetonitrile Aprotic Polar>99%~99%Minimal
Methanol Protic Polar~98%~95%Solvolysis/Hydrolysis (if water present)
Ethanol Protic Polar~98%~95%Solvolysis/Hydrolysis (if water present)
Water (pH 7) Aqueous<95%<80%Hydrolysis
Water (pH 2) Aqueous Acidic<90%<60%Acid-catalyzed Hydrolysis
Water (pH 9) Aqueous Basic<85%<50%Base-catalyzed Hydrolysis

Table 2: Illustrative Effect of Temperature on Stability in DMSO (Assumed Anhydrous)

TemperatureEstimated Purity after 1 week (%)Estimated Purity after 1 month (%)
-80°C >99%>99%
-20°C >99%~99%
4°C ~99%~97%
25°C (Room Temp) ~98%~92%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for monitoring the stability of L-Alanine benzyl ester tosylate.

1. Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 220 nm.[2]

  • Column Temperature: 25°C.[2]

2. Sample Preparation:

  • Prepare a stock solution of L-Alanine benzyl ester tosylate in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • At specified time points, withdraw an aliquot of the solution.

  • Dilute the aliquot to a suitable concentration for HPLC analysis with the initial mobile phase composition.

3. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Calculate the percentage of the parent compound remaining to determine the stability.

Protocol 2: Forced Degradation Study

To understand the degradation pathways, a forced degradation study can be performed.

1. Acid Hydrolysis:

  • Prepare a 1 mg/mL solution of L-Alanine benzyl ester tosylate in a suitable organic solvent (e.g., acetonitrile).[2]

  • Add an equal volume of 0.1 M hydrochloric acid.[2]

  • Incubate the solution at a controlled temperature (e.g., 40°C).[2]

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with a base, and analyze by HPLC.[2]

2. Base Hydrolysis:

  • Prepare a 1 mg/mL solution of L-Alanine benzyl ester tosylate in a suitable organic solvent.[2]

  • Add an equal volume of 0.1 M sodium hydroxide.[2]

  • Incubate at a controlled temperature (e.g., 40°C).[2]

  • Withdraw aliquots at various time points, neutralize with an acid, and analyze by HPLC.[2]

3. Thermal Stress:

  • Store solutions of the compound in various solvents at elevated temperatures (e.g., 40°C, 60°C).

  • Withdraw aliquots at specified time points and analyze by HPLC.[2]

Visualizations

cluster_degradation Degradation Pathways parent L-Alanine Benzyl Ester Tosylate hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) parent->hydrolysis racemization Racemization (Heat, Base) parent->racemization product1 L-Alanine + Benzyl Alcohol hydrolysis->product1 product2 D-Alanine Benzyl Ester Tosylate racemization->product2 cluster_workflow Stability Study Workflow start Prepare Solution in Test Solvent stress Apply Stress Condition (Temp, pH, Light) start->stress sampling Withdraw Aliquots at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data Determine % Purity and Degradation Products analysis->data cluster_troubleshooting Troubleshooting Logic issue Inconsistent Experimental Results check_purity Check Purity of Starting Material/Solution by HPLC issue->check_purity degraded Degradation Observed? check_purity->degraded racemized Racemization Detected? degraded->racemized No action_fresh Prepare Fresh Solution Under Anhydrous Conditions degraded->action_fresh Yes action_chiral Verify Chiral Purity and Optimize Reaction Conditions (Temp, Base) racemized->action_chiral Yes ok Purity and Chirality Acceptable racemized->ok No

References

Technical Support Center: Enhancing the Solubility of L-Alanine Benzyl Ester Peptide Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered with the solubility of peptide intermediates containing L-Alanine benzyl ester.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might face during your experiments and offers practical solutions.

Problem Possible Causes Solutions
Precipitation of the peptide intermediate during a coupling reaction. The growing peptide chain has become insoluble in the reaction solvent. The hydrophobicity of protecting groups like Boc and benzyl ester can contribute to aggregation and precipitation.[1]1. Solvent Modification: Add a co-solvent to improve solubility. For hydrophobic peptides, adding a small amount of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can be effective.[2][3] 2. Temperature Control: Gently warming the reaction mixture can sometimes help redissolve the precipitate, but monitor carefully to avoid peptide degradation.[2] 3. Sonication: Use sonication to help break up aggregates and improve dissolution.[2]
Difficulty dissolving the crude peptide intermediate after synthesis for purification. The peptide intermediate is highly hydrophobic due to protecting groups and its amino acid sequence.[1]1. Test a Range of Solvents: Start with a small amount of the peptide and test solubility in various solvents.[2] Good starting points for protected peptides are DMSO, DMF, acetonitrile (ACN), or dichloromethane (DCM).[3][4] 2. Use a Strong Organic Solvent First: Dissolve the peptide in a minimal amount of a strong solvent like DMSO or DMF, then slowly add your desired buffer or mobile phase for purification.[1][3] 3. Adjust the pH: The solubility of a peptide is often lowest near its isoelectric point (pI). Adjusting the pH away from the pI can increase solubility.[5] For peptides with acidic amino acids, a basic buffer may help, while those with basic amino acids may dissolve better in acidic solutions.[2]
The purified peptide intermediate precipitates upon solvent removal (e.g., during lyophilization). The peptide is forming strong intermolecular bonds (like hydrogen bonds), leading to aggregation and the formation of gels or precipitates once the solubilizing organic solvent is removed.[3]1. Re-dissolution Strategy: If the peptide precipitates after lyophilization, try re-dissolving it using the methods for highly hydrophobic peptides (e.g., minimal DMSO followed by aqueous buffer).[3] 2. Sequence Modification (for future synthesis): If solubility remains a persistent issue, consider modifying the peptide sequence. Incorporating more hydrophilic amino acids (like Lys, Arg, Glu) or shortening the sequence can improve solubility.[3][5]

Frequently Asked Questions (FAQs)

Q1: Which solvents are most effective for dissolving peptide intermediates containing Boc-L-Alanine benzyl ester?

A1: Peptide intermediates with Boc and benzyl ester protecting groups are significantly hydrophobic.[1] Therefore, polar aprotic organic solvents are generally the most effective. Based on the general solubility characteristics of protected amino acids, solvents like Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, and Acetonitrile (ACN) are good candidates.[6] For particularly difficult sequences, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices due to their strong solubilizing properties.[2][3]

Q2: How do the Boc and benzyl ester protecting groups affect the solubility of my peptide intermediate?

A2: Both the tert-butoxycarbonyl (BOC) and the benzyl ester (Bzl) are hydrophobic protecting groups.[1] Their presence significantly increases the overall hydrophobicity of the peptide, which can lead to poor solubility in aqueous solutions and even some organic solvents. This increased hydrophobicity is a primary driver of peptide aggregation and precipitation.[1]

Q3: Can I use co-solvents to improve the solubility of my peptide intermediate?

A3: Yes, using co-solvents is a highly effective strategy. For hydrophobic peptides, adding a small amount of an organic solvent like DMSO, DMF, or acetonitrile to an aqueous solution can significantly improve solubility.[2][3] When preparing a sample for purification, it's common practice to dissolve the peptide in a minimal volume of a strong organic solvent before diluting it with the HPLC mobile phase.[1]

Q4: Is there a risk of cleaving the protecting groups when trying to improve solubility?

A4: Yes, caution is necessary. The Boc group is acid-labile and can be partially cleaved by acidic conditions, such as those used in reverse-phase HPLC (e.g., 0.1% TFA), especially with prolonged exposure.[1] The benzyl ester is more stable to these mild acidic conditions but can be cleaved by strong acids.[7] When adjusting pH to improve solubility, it is advisable to use weak acids or bases to avoid premature deprotection.[3]

Q5: What is the first step I should take when a new peptide intermediate shows poor solubility?

A5: The recommended first step is to perform a solubility test with a very small amount of your peptide.[2][3] This allows you to efficiently screen a variety of solvents and pH conditions without wasting valuable material. Start with common solvents for protected peptides and systematically test different conditions until you find an effective solubilization method.

Data Presentation

Illustrative Solubility of BOC-L-Alanine Benzyl Ester

The following table summarizes the estimated solubility of BOC-L-Alanine benzyl ester in a range of common organic solvents at ambient temperature (25°C). This data is illustrative and serves as a guide for solvent selection.[6] For precise applications, experimental determination is highly recommended.

Solvent Family Solvent Polarity Index (Snyder) Illustrative Solubility ( g/100 mL)
Chlorinated Dichloromethane (DCM)3.1> 50
Chloroform4.1> 50
Ethers Diethyl Ether2.815 - 25
Tetrahydrofuran (THF)4.0> 40
Esters Ethyl Acetate (EtOAc)4.4> 40
Ketones Acetone5.1> 40
Alcohols Methanol (MeOH)5.110 - 20
Ethanol (EtOH)4.35 - 15
Isopropanol (IPA)3.92 - 10
Polar Aprotic Acetonitrile (ACN)5.820 - 30
Dimethylformamide (DMF)6.4> 50
Dimethyl Sulfoxide (DMSO)7.2> 50

Disclaimer: This data is based on the general solubility trends of similar N-Boc protected amino acid esters. Actual solubility can vary with experimental conditions.[6]

Experimental Protocols

Protocol 1: Gravimetric Method for Solubility Determination

This protocol describes a fundamental and widely used technique for accurately determining the solubility of a solid compound like a peptide intermediate.[6]

Materials:

  • High-purity peptide intermediate

  • Selected analytical grade organic solvents

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with sealed caps

  • Solvent-compatible syringe filters (0.22 µm)

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the peptide intermediate to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Once equilibrated, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed glass vial. This step is critical to remove any undissolved microparticles.

  • Solvent Evaporation and Mass Determination:

    • Determine the mass of the filtered solution.

    • Evaporate the solvent from the vial using a gentle stream of nitrogen or in a drying oven at a temperature well below the decomposition point of the peptide.

    • Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent and cool to room temperature.

    • Weigh the vial containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved peptide by subtracting the initial mass of the empty vial from the final mass.

    • Solubility can be expressed in various units, such as g/100 mL or mg/mL, based on the mass of the solute and the volume or mass of the solvent used.

Visualizations

TroubleshootingWorkflow Troubleshooting Peptide Intermediate Solubility start Start: Peptide Intermediate Precipitates or Fails to Dissolve test_solubility Action: Perform small-scale solubility test with various solvents (DCM, DMF, DMSO, ACN) start->test_solubility is_soluble Is it soluble? test_solubility->is_soluble use_solvent Outcome: Use effective solvent for experiment/purification is_soluble->use_solvent Yes try_cosolvent Action: Try co-solvents. Dissolve in minimal strong solvent (e.g., DMSO), then dilute. is_soluble->try_cosolvent No is_soluble2 Is it soluble? try_cosolvent->is_soluble2 is_soluble2->use_solvent Yes try_temp_sono Action: Apply gentle heating (<40°C) or sonication is_soluble2->try_temp_sono No is_soluble3 Is it soluble? try_temp_sono->is_soluble3 is_soluble3->use_solvent Yes end_fail Outcome: Solubility issue persists. Consider peptide sequence modification for future synthesis. is_soluble3->end_fail No

Caption: A logical workflow for troubleshooting peptide solubility.

SolubilityFactors Key Factors Influencing Peptide Intermediate Solubility peptide Peptide Intermediate (L-Alanine Benzyl Ester) sub_aa Amino Acid Composition peptide->sub_aa sub_pg Protecting Groups (Boc, Bzl) peptide->sub_pg sub_len Peptide Length peptide->sub_len hydrophobicity Overall Hydrophobicity solubility Observed Solubility hydrophobicity->solubility sub_hydrophobic_int Hydrophobic Interactions hydrophobicity->sub_hydrophobic_int aggregation Aggregation Tendency aggregation->solubility sub_aa->hydrophobicity sub_pg->hydrophobicity sub_len->hydrophobicity sub_hbond Intermolecular H-Bonds sub_len->sub_hbond sub_hbond->aggregation sub_hydrophobic_int->aggregation

Caption: Factors affecting peptide intermediate solubility.

References

Removal of tosylate counterion from L-Alanine benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: L-Alanine Benzyl Ester

Welcome to the technical support center for handling L-Alanine benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on the common yet crucial step of removing the p-toluenesulfonate (tosylate) counterion to generate the free amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the neutralization and workup of L-Alanine benzyl ester p-toluenesulfonate.

Issue 1: Incomplete removal of the tosylate salt.

  • Question: My NMR analysis of the final product still shows peaks corresponding to the tosylate anion. How can I remove it completely?

  • Answer: Residual tosylate salt indicates either incomplete neutralization or insufficient washing during the workup.

    • Potential Causes & Solutions:

      • Insufficient Base: Ensure at least 1.1 to 1.2 equivalents of the base (e.g., triethylamine) are used to fully neutralize the tosylate salt.[1]

      • Inefficient Washing: The salt formed from the base and p-toluenesulfonic acid (e.g., triethylammonium tosylate) needs to be thoroughly removed. Perform multiple washes with an aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) and brine.[2] This helps partition the unwanted salt into the aqueous layer.

Issue 2: Low yield of the isolated free amine.

  • Question: After the extraction and concentration steps, my product yield is significantly lower than expected. What are the common causes of product loss?

  • Answer: Product loss often occurs during the aqueous workup, especially if the free amine has some solubility in the aqueous phase.

    • Potential Causes & Solutions:

      • Aqueous Solubility: L-Alanine benzyl ester free amine may have partial solubility in water. To minimize this, use a saturated sodium chloride solution (brine) for the final wash, which decreases the solubility of organic compounds in the aqueous layer.[2]

      • Incomplete Extraction: Ensure you perform multiple extractions (e.g., 2-3 times) of the aqueous layer with your organic solvent (e.g., toluene, ethyl acetate, or dichloromethane) to recover as much product as possible.[1][3]

      • Premature Protonation: Before extraction, confirm the aqueous layer is basic. If it's neutral or acidic, the product will remain in its protonated, water-soluble salt form. A wash with a mild base like saturated NaHCO₃ is recommended.[2]

Issue 3: Formation of a stable emulsion during liquid-liquid extraction.

  • Question: A thick emulsion formed when I was washing the organic layer, and the layers are not separating. How can I resolve this?

  • Answer: Emulsion formation is a common problem in biphasic mixtures.

    • Potential Causes & Solutions:

      • Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to stable emulsions. Use a gentle swirling or inverting motion instead.

      • Breaking the Emulsion: To break an existing emulsion, try the following:

        • Add a small amount of brine (saturated NaCl solution) and swirl gently.

        • Allow the mixture to stand undisturbed for a longer period.

        • If the emulsion persists, filter the entire mixture through a pad of Celite.

Issue 4: The isolated free amine is unstable.

  • Question: My isolated L-Alanine benzyl ester (free amine) appears to be degrading upon storage. Is this normal?

  • Answer: Yes, the free amine is generally less stable than its tosylate salt. The salt form protects the amine from oxidation and other degradation pathways.

    • Recommendations:

      • Immediate Use: It is best practice to use the free amine immediately in the subsequent reaction step. Many protocols generate the free amine in situ just before adding other reagents.[2]

      • Proper Storage: If storage is necessary, keep the free amine under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C) and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for removing the tosylate counterion? A1: The tosylate salt of L-Alanine benzyl ester is stable and easy to handle and store.[] However, for synthetic reactions such as peptide coupling, the amine group must be in its free, nucleophilic form (-NH₂) to react with an activated carboxylic acid. The tosylate counterion renders the amine as a non-nucleophilic ammonium salt (-NH₃⁺), thus requiring its removal.[2]

Q2: What are the most common bases used for this neutralization? A2: A tertiary amine base like triethylamine (NEt₃) is frequently used, especially when the free amine is to be used directly in the next step.[1][2][3] For workup procedures involving an aqueous wash, inorganic bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in solution are effective for ensuring the free amine is partitioned into the organic layer.[2]

Q3: How can I monitor the progress of the neutralization? A3: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction.[2] The tosylate salt (starting material) and the free amine (product) will have different retention factors (Rf values). The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q4: Is purification necessary after removing the tosylate counterion? A4: After a standard aqueous workup, the resulting L-Alanine benzyl ester free amine is often pure enough for subsequent steps like peptide coupling.[3] If further purification is required, column chromatography on silica gel can be performed. However, free amines can streak on silica gel; this can sometimes be suppressed by adding a small amount of triethylamine (~1%) to the eluent.

Experimental Protocols

Protocol 1: Neutralization and Extraction in a Biphasic System

This protocol describes the generation and isolation of L-Alanine benzyl ester free amine.

Methodology:

  • Dissolution: In a flask, dissolve L-Alanine benzyl ester p-toluenesulfonate salt (1.0 eq) in a mixture of water and toluene.[3]

  • Cooling: Cool the mixture to 5°C using an ice bath.[3]

  • Neutralization: While maintaining the temperature at 5°C, add triethylamine (1.2 eq) dropwise over 2 hours.[1][3]

  • Stirring: Stir the mixture for an additional 30 minutes at 5°C.[3]

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer again with fresh toluene.[3]

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and then brine.[2]

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the L-Alanine benzyl ester as a solution or oil.[2][3] A reported yield for this transformation is 92%.[3]

Protocol 2: In Situ Neutralization for Immediate Use (e.g., Peptide Coupling)

This protocol is for situations where the free amine is used immediately without isolation.

Methodology:

  • Dissolution: Dissolve L-Alanine benzyl ester p-toluenesulfonate (1.1 eq) in an anhydrous solvent like dichloromethane (DCM).[2]

  • Neutralization: Add triethylamine (1.1 eq) to the solution and stir for 15-30 minutes at room temperature.[2]

  • Confirmation: The formation of the free amine is typically assumed to be complete and quantitative.

  • Subsequent Reaction: The resulting solution containing the free L-Alanine benzyl ester is now ready for the addition of other reagents (e.g., an activated N-Boc-protected amino acid) for the next synthetic step.[2]

Data Presentation

Table 1: Comparison of Neutralization Protocols

ParameterProtocol 1: IsolationProtocol 2: In Situ UseReference(s)
Base Used TriethylamineTriethylamine[2][3]
Equivalents of Base 1.2 eq1.1 eq[1][2]
Solvent System Toluene / Water (Biphasic)Dichloromethane (DCM)[2][3]
Temperature 5 °CRoom Temperature[2][3]
Workup Liquid-liquid extractionNone (Direct use)[2][3]
Reported Yield 92%Assumed Quantitative[2][3]

Visualizations

G cluster_reactants Reactants cluster_products Products Ala_TsOH L-Alanine Benzyl Ester p-Toluenesulfonate Salt Ala_Free L-Alanine Benzyl Ester (Free Amine) Ala_TsOH->Ala_Free + Base Base_Salt Protonated Base Salt (e.g., Triethylammonium Tosylate) Ala_TsOH->Base_Salt Base Base (e.g., Triethylamine)

Caption: Chemical transformation for tosylate counterion removal.

G start Start: L-Alanine Benzyl Ester Tosylate Salt dissolve 1. Dissolve in Toluene/Water start->dissolve cool 2. Cool to 5 °C dissolve->cool add_base 3. Add Triethylamine (1.2 eq) cool->add_base extract 4. Separate Layers & Extract Aqueous Layer add_base->extract wash 5. Wash Organic Layer (aq. NaHCO₃, Brine) extract->wash dry 6. Dry over Na₂SO₄ wash->dry concentrate 7. Filter & Concentrate dry->concentrate end_product End Product: L-Alanine Benzyl Ester (Free Amine) concentrate->end_product

Caption: Experimental workflow for isolation of the free amine.

References

Technical Support Center: Large-Scale Synthesis of L-Alanine Benzyl Ester 4-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of L-Alanine benzyl ester 4-toluenesulfonate.

Troubleshooting Guides

Issue: Low Product Yield

Question Answer
My reaction yield is consistently low. What are the primary causes? Low yields in the synthesis of this compound can stem from several factors. The most common issues are incomplete reaction, inefficient water removal, and product loss during workup and isolation. The Fischer-Speier esterification is an equilibrium reaction, and driving it to completion is critical for high yields.[1][2][3]
How can I ensure the reaction goes to completion? To drive the equilibrium towards the product, it is essential to effectively remove the water generated during the esterification. On a large scale, this is best achieved by using a Dean-Stark apparatus with a suitable azeotropic solvent like cyclohexane.[4] Using a large excess of one of the reactants, typically benzyl alcohol, can also shift the equilibrium to favor product formation.[3] Reaction time is also a factor; ensure the reaction is monitored (e.g., by TLC or HPLC) until no further starting material is consumed.
What are the best practices for water removal? A properly functioning Dean-Stark trap is crucial. Ensure that the solvent is refluxing at a steady rate to facilitate the azeotropic removal of water. The choice of solvent is also important; while toluene can be used, cyclohexane is a safer alternative that also forms an effective azeotrope with water.[5]
How can I minimize product loss during isolation? This compound is typically isolated by precipitation and filtration. Ensure the product is fully precipitated from the reaction mixture by cooling to a sufficiently low temperature. Washing the isolated solid should be done with a cold, non-polar solvent in which the product has low solubility to prevent significant loss.

Issue: Product Purity and Racemization

Question Answer
My final product shows the presence of the D-enantiomer. What causes this racemization? Racemization is a significant challenge in the synthesis of this compound. The primary cause is elevated reaction temperatures, especially when using certain solvents. Toluene, for instance, has been shown to cause racemization at its reflux temperature.[5][6] The acidic conditions of the Fischer-Speier esterification can facilitate the formation of an achiral enol intermediate, which can then be protonated to form a racemic mixture.
How can I prevent or minimize racemization? The most effective way to prevent racemization is to use a lower boiling point azeotropic solvent, such as cyclohexane, which allows for efficient water removal at a temperature that does not induce significant racemization.[5] Careful control of the reaction temperature and minimizing the reaction time are also critical.
What analytical methods are recommended for determining the enantiomeric excess (ee)? Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of this compound.[7][8][9] It is essential to use a suitable chiral stationary phase column and to validate the method to ensure accurate quantification of the D- and L-enantiomers.[10]
What are common impurities other than the D-enantiomer? Besides the D-enantiomer, other potential impurities include unreacted L-alanine, residual benzyl alcohol, and p-toluenesulfonic acid. Side products from the decomposition of benzyl alcohol or the starting materials under prolonged heating can also be present. Purification is typically achieved through recrystallization.

Frequently Asked Questions (FAQs)

Question Answer
What is the recommended solvent for large-scale synthesis? For large-scale synthesis, cyclohexane is the recommended solvent. It is a safer alternative to historically used hazardous solvents like benzene and carbon tetrachloride and has been shown to minimize the risk of racemization compared to higher-boiling solvents like toluene.[5][6]
What is the optimal molar ratio of reactants? A common starting point is a slight excess of p-toluenesulfonic acid (e.g., 1.1-1.2 equivalents) relative to L-alanine. Benzyl alcohol is often used in a larger excess to act as both a reactant and a co-solvent, which helps to drive the reaction equilibrium towards the product.[4]
How should the product be purified on a large scale? On a large scale, the product is typically purified by recrystallization. After filtration from the reaction mixture, the crude product can be dissolved in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethanol) and then allowed to cool slowly to form pure crystals. The choice of recrystallization solvent may need to be optimized to maximize yield and purity.
What safety precautions should be taken during this synthesis? Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be conducted in a well-ventilated fume hood, especially when working with volatile organic solvents. Care should be taken when heating flammable solvents.

Data Presentation

Table 1: Comparison of Solvents for the Synthesis of this compound

SolventReflux Temperature (°C)Typical Yield (%)Enantiomeric Excess (ee %)Safety/Environmental Concerns
Cyclohexane~81>90>99Flammable
Toluene~11185-95Can be significantly lower due to racemizationFlammable, toxic
Benzene~80HighHighCarcinogenic, highly toxic
Carbon Tetrachloride~77HighHighOzone-depleting, toxic

Note: Data is compiled from multiple sources and represents typical outcomes. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Large-Scale Synthesis of this compound using Cyclohexane

Materials:

  • L-Alanine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Cyclohexane

  • Ethyl acetate (for precipitation)

  • Isopropanol (for recrystallization, optional)

Equipment:

  • Large-scale reaction vessel equipped with a mechanical stirrer, heating mantle, and thermometer

  • Dean-Stark apparatus

  • Condenser

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a clean and dry reaction vessel, add L-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), benzyl alcohol (3-5 eq), and cyclohexane (sufficient to allow for efficient stirring and reflux).

  • Azeotropic Distillation: Attach the Dean-Stark apparatus and condenser to the reaction vessel. Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane. Continue refluxing until no more water is collected, indicating the reaction is complete. This typically takes 4-8 hours.

  • Product Precipitation: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to the reaction mixture to precipitate the this compound salt.

  • Isolation: Collect the precipitated solid by filtration. Wash the filter cake with a small amount of cold ethyl acetate to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Purification (Optional): If further purification is required, the dried product can be recrystallized from a suitable solvent such as isopropanol.

  • Analysis: Analyze the final product for yield, melting point, and enantiomeric excess (using chiral HPLC).

Visualizations

Experimental_Workflow cluster_0 Reaction Stage cluster_1 Workup & Isolation cluster_2 Purification & Analysis charge_reactants Charge Reactants: L-Alanine, p-TsOH, Benzyl Alcohol, Cyclohexane reflux Heat to Reflux (Azeotropic Water Removal) charge_reactants->reflux monitoring Monitor Reaction (TLC/HPLC) reflux->monitoring cool Cool to Room Temperature monitoring->cool precipitate Precipitate with Ethyl Acetate cool->precipitate filter_wash Filter and Wash with Cold Ethyl Acetate precipitate->filter_wash dry Dry Product filter_wash->dry recrystallize Recrystallize (Optional) dry->recrystallize analyze Analyze Final Product (Yield, Purity, ee) dry->analyze recrystallize->analyze

Caption: Experimental workflow for the large-scale synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_water Incomplete Water Removal? start->check_water check_completion Incomplete Reaction? check_water->check_completion No solution_water Optimize Dean-Stark setup. Ensure vigorous reflux. check_water->solution_water Yes check_workup Product Loss During Workup? check_completion->check_workup No solution_completion Increase reaction time. Use excess benzyl alcohol. check_completion->solution_completion Yes solution_workup Optimize precipitation temperature. Use cold wash solvent. check_workup->solution_workup Yes

Caption: Troubleshooting decision tree for diagnosing and addressing low product yield.

Troubleshooting_Racemization start Low Enantiomeric Excess (ee) check_solvent Using High-Boiling Solvent (e.g., Toluene)? start->check_solvent check_temp High Reaction Temperature? check_solvent->check_temp No solution_solvent Switch to Cyclohexane. check_solvent->solution_solvent Yes check_time Prolonged Reaction Time? check_temp->check_time No solution_temp Carefully control reflux temperature. check_temp->solution_temp Yes solution_time Minimize reaction time once completion is reached. check_time->solution_time Yes

Caption: Troubleshooting decision tree for diagnosing and addressing racemization.

References

Optimizing reaction times for L-Alanine benzyl ester coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times for L-Alanine benzyl ester coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of slow or incomplete L-Alanine benzyl ester coupling reactions?

Slow or incomplete coupling reactions are frequently due to a combination of factors:

  • Steric Hindrance: The bulky nature of the benzyl ester group, combined with the amino acid side chains of the coupling partners, can physically obstruct the reaction, slowing it down.[1][2]

  • Insufficient Activation: The carboxylic acid of the N-protected L-Alanine must be sufficiently activated by the coupling reagent to react with the amine component. Inefficient activation leads to poor yields and unreacted starting materials.[1]

  • Aggregation: In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate on the resin, preventing reagents from reaching the reaction sites.[3][4] Hydrophobic sequences are particularly prone to aggregation.[3]

  • Inappropriate Reagents or Conditions: The choice of coupling reagent, solvent, base, and temperature can significantly impact the reaction rate and overall success.[1][2]

Q2: How can I improve a low yield in my coupling reaction?

To improve low yields, consider the following troubleshooting steps:

  • Increase Reagent Equivalents: Increasing the amount of the coupling reagent and base (e.g., to 1.2-1.5 equivalents) can drive the reaction to completion.[1]

  • Switch to a More Potent Coupling Reagent: If using a standard coupling reagent like DCC/HOBt, switching to a more potent one such as HATU, HBTU, or COMU can significantly improve yields, especially for sterically hindered couplings.[1][5]

  • Ensure Anhydrous Conditions: Water can hydrolyze the activated ester intermediate, leading to lower yields. Ensure all solvents and reagents are anhydrous.[1][6]

  • Extend the Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.[1]

  • Optimize Solvent: For difficult sequences, consider using mixed solvents like DMSO/DMF or NMP to improve solubility and reduce aggregation.[3][7]

Q3: What are the common side reactions during L-Alanine benzyl ester coupling, and how can they be minimized?

The most common side reactions are racemization and diketopiperazine formation.

  • Racemization: This is the loss of stereochemical integrity at the alpha-carbon of the L-Alanine, leading to the formation of the D-isomer.[8][9] It can be minimized by:

    • Using Additives: Additives like HOBt, and particularly HOAt and Oxyma Pure, are effective at suppressing racemization.[2][8]

    • Choosing the Right Coupling Reagent: Onium salt reagents like HBTU and HATU generally result in lower racemization compared to carbodiimides.[8]

    • Controlling Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[9]

    • Using a Weaker Base: A weaker base such as N-methylmorpholine (NMM) or collidine can be used instead of stronger bases like DIPEA.[2]

  • Diketopiperazine (DKP) Formation: This side reaction is most prevalent at the dipeptide stage, especially when proline is one of the first two amino acids.[3][9] It can be minimized by:

    • Using Pre-formed Dipeptides: Couple a pre-formed dipeptide (e.g., BOC-Ala-Xaa-OH) instead of sequential single amino acid additions.[9]

    • Careful Choice of Resin in SPPS: For Fmoc-based synthesis, using 2-chlorotrityl chloride resin can inhibit DKP formation due to steric hindrance.[3]

Troubleshooting Guides

Issue 1: Slow Reaction Time

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material after the expected reaction time.

  • The reaction fails to reach completion even after an extended period.

Possible Causes & Solutions:

Possible CauseRecommended Action
Insufficient ActivationSwitch to a more potent coupling reagent like HATU or COMU. Increase the equivalents of the coupling reagent and base.[1]
Steric HindranceUse a coupling reagent specifically designed for hindered couplings, such as HATU or PyAOP.[1] Consider elevating the reaction temperature, but monitor for racemization.[2]
Peptide Aggregation (SPPS)Switch to a solvent like NMP or add DMSO.[3] Use a resin with good swelling properties (e.g., NovaPEG, TentaGel).[4]
Suboptimal Reagent ChoiceEnsure the chosen coupling reagent is appropriate for the specific amino acids being coupled.
Issue 2: Low Product Yield

Symptoms:

  • Low isolated yield of the desired coupled product after purification.

  • Presence of significant amounts of starting materials or side products in the crude reaction mixture.

Possible Causes & Solutions:

Possible CauseRecommended Action
Incomplete ReactionSee "Slow Reaction Time" troubleshooting guide above.
Hydrolysis of Activated EsterEnsure all reagents and solvents are anhydrous.[1] Pre-activation of the carboxylic acid can minimize side reactions of the coupling reagents.[10]
Side ReactionsSee "Common Side Reactions" in the FAQ section to identify and mitigate specific side reactions like racemization or DKP formation.
Difficult PurificationThe byproduct of DCC, dicyclohexylurea (DCU), can complicate purification.[11] Using a water-soluble carbodiimide like EDC can simplify workup.[5]

Quantitative Data Summary

The choice of coupling reagent significantly affects the reaction time and yield. The following table summarizes the performance of common coupling reagents for challenging couplings.

Coupling ReagentTypical Reaction Time (hours)Typical Yield (%)Key Advantages
HATU12-2470-90%Highly efficient for hindered couplings, fast reaction rates, and reduced side reactions.[1]
PyAOP12-2465-85%Particularly effective for coupling N-protected N-methyl amino acids.[1]
PyBOP18-3660-80%May require longer reaction times compared to HATU.[1]
COMU12-2470-90%A safer alternative with comparable efficiency to HATU.[1]
DCC/HOBt12-24~85%Cost-effective and efficient, with HOBt suppressing racemization.[11]
EDC/HOBt2-890-98%Water-soluble carbodiimide and byproduct, simplifying workup.[5]

Note: Yields are highly dependent on the specific amino acids being coupled, reaction conditions, and scale.

Experimental Protocols

Protocol 1: General Solution-Phase Coupling using HATU

This protocol describes a general procedure for the coupling of a BOC-L-Alanine derivative to an amino acid ester.

Materials:

  • BOC-L-Alanine derivative (1.0 eq)

  • Amino acid ester hydrochloride (1.05 eq)

  • HATU (1.05 eq)

  • DIPEA (2.2 eq)

  • Anhydrous DCM or DMF

Procedure:

  • Amine Preparation: Dissolve the amino acid ester hydrochloride in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA dropwise and stir for 15-20 minutes at 0 °C.[1]

  • Carboxylic Acid Activation: In a separate flask, dissolve the BOC-L-Alanine derivative and HATU in anhydrous DCM. Cool this solution to 0 °C. Slowly add DIPEA and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.[1]

  • Coupling: Add the prepared amine solution from step 1 to the pre-activated carboxylic acid solution dropwise at 0 °C.[1]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 10% aqueous citric acid or 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Solution-Phase Coupling using DCC/HOBt

This protocol provides a cost-effective method for peptide bond formation.

Materials:

  • BOC-L-Alanine derivative (1.0 eq)

  • Amino acid ester hydrochloride (1.1 eq)

  • DCC (1.1 eq)

  • HOBt (1.1 eq)

  • NMM or DIPEA (1.1 eq)

  • Anhydrous DCM

Procedure:

  • Amine Preparation: In a flask, dissolve the amino acid ester hydrochloride in anhydrous DCM and cool to 0 °C. Add NMM or DIPEA dropwise and stir for 15-20 minutes.[11]

  • Activation: In a separate flask, dissolve the BOC-L-Alanine derivative and HOBt in anhydrous DCM and cool to 0 °C. Add a solution of DCC in DCM to this mixture and stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[11]

  • Coupling: Add the neutralized amine solution from step 1 to the activation mixture at 0 °C.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.[11]

  • Work-up: After completion, filter the mixture to remove the precipitated DCU. Wash the organic phase sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[11]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography if necessary.[11]

Visualizations

Experimental_Workflow_HATU cluster_amine Amine Preparation cluster_acid Acid Activation cluster_coupling Coupling & Workup Amine_HCl Amino Acid Ester HCl in DCM Add_DIPEA_Amine Add DIPEA at 0°C Amine_HCl->Add_DIPEA_Amine Neutralized_Amine Neutralized Amine Add_DIPEA_Amine->Neutralized_Amine Mix Combine at 0°C, warm to RT (12-24h) Neutralized_Amine->Mix Boc_Ala BOC-L-Alanine & HATU in DCM Add_DIPEA_Acid Add DIPEA at 0°C (Pre-activation) Boc_Ala->Add_DIPEA_Acid Activated_Ester Activated Ester Add_DIPEA_Acid->Activated_Ester Activated_Ester->Mix Workup Workup (Wash, Dry) Mix->Workup Purify Purification (Chromatography) Workup->Purify Final_Product Pure Dipeptide Purify->Final_Product

Caption: Workflow for solution-phase coupling using HATU.

Troubleshooting_Slow_Reaction Start Slow or Incomplete Coupling Reaction Check_Reagent Is the coupling reagent potent enough (e.g., HATU)? Start->Check_Reagent Check_Conditions Are reaction conditions anhydrous? Check_Reagent->Check_Conditions Yes Switch_Reagent Action: Switch to a more potent coupling reagent (HATU, COMU). Check_Reagent->Switch_Reagent No Check_Aggregation Is peptide aggregation (SPPS) a possibility? Check_Conditions->Check_Aggregation Yes Dry_Solvents Action: Use anhydrous solvents and reagents. Check_Conditions->Dry_Solvents No Check_Equivalents Are reagent equivalents sufficient (1.2-1.5x)? Check_Aggregation->Check_Equivalents Yes Change_Solvent Action: Use NMP or add DMSO to DMF. Check_Aggregation->Change_Solvent No Increase_Equivalents Action: Increase equivalents of coupling reagent and base. Check_Equivalents->Increase_Equivalents No

Caption: Troubleshooting logic for slow coupling reactions.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of L-Alanine Benzyl Ester 4-Toluenesulfonate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Purity Determination

The chemical and enantiomeric purity of amino acid derivatives like L-Alanine benzyl ester 4-toluenesulfonate is a critical quality attribute in the synthesis of peptides and pharmaceuticals.[1][2][3] The presence of impurities can significantly impact the efficacy, safety, and overall quality of the final drug substance. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the purity assessment of these compounds.[1][4][5][] This guide provides a comparative overview of HPLC analysis for this compound against other analytical methodologies, supported by detailed experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound. Both reversed-phase HPLC for chemical purity and chiral HPLC for enantiomeric purity are essential for a comprehensive quality assessment.

Experimental Protocol: Reversed-Phase HPLC for Chemical Purity

This protocol outlines a general method for determining the chemical purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Reagents and Materials:

    • This compound sample

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • Reference standard (if available)

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.[7]

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 40 minutes is a good starting point.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30-40°C.[7]

    • Detection: UV at 220 nm (for the peptide backbone) or 254 nm (for the aromatic rings).[7]

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 5% Acetonitrile in Water with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.[7]

  • Standard Preparation: If a certified reference standard is available, prepare a solution at a known concentration (e.g., 1 mg/mL) in the same diluent as the sample.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol is designed to separate the L- and D-enantiomers of the compound.

  • Instrumentation: HPLC system as described above.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on teicoplanin or amylose derivatives, is required.[1][8][9] An Astec® CHIROBIOTIC® T column (250 x 4.6 mm, 5 µm) is a suitable choice.[1]

    • Mobile Phase: A common mobile phase for this type of separation is a mixture of an organic solvent and a buffer, for example, 20 mM ammonium acetate in methanol/water (90:10, v/v), adjusted to a specific pH (e.g., 6.0).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25°C.[1]

    • Detection: UV at 230 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.[1]

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the expected performance of HPLC and compares it with alternative analytical techniques for the purity analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Chiral Gas Chromatography (GC)
Principle Differential partitioning of the analyte between a mobile and a stationary phase.Signal intensity is directly proportional to the number of nuclei.[10][11]Separation of volatile compounds in a gaseous mobile phase.
Purity Type Chemical & EnantiomericChemical & IsomericEnantiomeric
Sample Prep. Simple dissolution and filtration.Dissolution in a deuterated solvent with an internal standard.[10]Derivatization is often required to increase volatility.[1]
Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)Very High (pg/mL)
Specificity HighVery HighHigh
Quantitation Requires a reference standard for absolute quantification.Absolute quantification is possible with an internal standard.[12]Requires a reference standard.
Throughput HighModerateModerate
Instrumentation Cost Moderate to HighHighModerate

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Autosampler Inject Sample Filter->Autosampler Column Chromatographic Separation (C18 or Chiral Column) Autosampler->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (% Area or vs. Standard) Integration->Calculation Report Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes center_node Purity Analysis of L-Alanine Benzyl Ester 4-Toluenesulfonate HPLC HPLC center_node->HPLC qNMR qNMR center_node->qNMR Chiral_GC Chiral GC center_node->Chiral_GC Sensitivity Sensitivity HPLC->Sensitivity High Specificity Specificity HPLC->Specificity High Quantitation Absolute Quantitation HPLC->Quantitation Relative Throughput Throughput HPLC->Throughput High qNMR->Sensitivity Moderate qNMR->Specificity Very High qNMR->Quantitation Absolute qNMR->Throughput Moderate Chiral_GC->Sensitivity Very High Chiral_GC->Specificity High Chiral_GC->Quantitation Relative Chiral_GC->Throughput Moderate

Caption: Comparison of Purity Analysis Methods.

Comparison with Alternative Methods

While HPLC is a powerful tool, other techniques offer unique advantages and can be used as orthogonal methods for comprehensive characterization.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[10][12][13] It provides structural information and can quantify the analyte against a certified internal standard.[10] This makes it exceptionally valuable for the analysis of new chemical entities or when a specific reference standard is unavailable.[12] However, its sensitivity is generally lower than that of HPLC.

  • Chiral Gas Chromatography (GC): For compounds that are volatile or can be made volatile through derivatization, chiral GC offers excellent resolution and very high sensitivity.[1][4] However, the need for derivatization can add complexity and potential sources of error to the analytical workflow.[1] Direct GC analysis of this compound is not feasible due to its low volatility.[1]

  • Capillary Electrophoresis (CE): CE is another high-resolution separation technique that requires minimal sample and solvent consumption. It can be a powerful alternative for chiral separations. However, it can have lower concentration sensitivity compared to HPLC and reproducibility can be more challenging to achieve.[1]

Conclusion

For the routine purity analysis of this compound, HPLC stands out as a robust, versatile, and high-throughput method. It provides reliable data on both chemical and enantiomeric purity, which are critical for ensuring the quality and safety of pharmaceutical ingredients. While techniques like qNMR offer the advantage of absolute quantification without a specific reference standard, and chiral GC provides very high sensitivity, HPLC offers a well-balanced combination of sensitivity, specificity, and efficiency for most applications in research and drug development. The choice of analytical method should be based on the specific requirements of the analysis, such as the need for absolute quantification, the required level of sensitivity, and the availability of reference standards.

References

A Comparative Guide to L-Alanine Protecting Groups: Benzyl Ester vs. Fmoc, Boc, and Z

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success, influencing reaction yields, purity of the final peptide, and the overall strategic approach. This guide provides an objective, data-driven comparison of L-Alanine benzyl ester (a C-terminal protecting group) with the three most common N-terminal protecting groups: 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Z or Cbz). This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the strategic selection of protecting groups for their synthetic needs.

Core Principles: Orthogonality in Peptide Synthesis

The foundation of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), lies in the concept of orthogonality. Orthogonal protecting groups are distinct chemical moieties that can be removed under specific conditions without affecting other protecting groups present in the molecule.[1][2] This allows for the selective deprotection of either the N-terminus to allow for peptide chain elongation or the side-chains and C-terminus during final cleavage from the solid support.[3][4]

The primary strategies are the Fmoc/tBu and the Boc/Bzl approaches.[1][5]

  • Fmoc/tBu Strategy: This strategy pairs the base-labile Fmoc group for N-terminal protection with acid-labile tert-butyl (tBu) based groups for side-chain protection.[6][7] The final cleavage from the resin is performed under acidic conditions, typically with trifluoroacetic acid (TFA).[3]

  • Boc/Bzl Strategy: This approach uses the acid-labile Boc group for the N-terminus and more acid-stable benzyl (Bzl) based groups for side-chains and as the C-terminal ester.[8][9] A key feature of this strategy is the use of graduated acid lability; the Boc group is removed with a moderate acid like TFA, while the benzyl groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[7][9][10]

The Z (Cbz) group is more traditionally used in solution-phase synthesis and is typically removed by catalytic hydrogenolysis, making it orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) groups.[11][12]

Performance Comparison

The choice between these protecting group strategies significantly impacts the efficiency and outcome of peptide synthesis. The following table summarizes key performance indicators based on experimental data for the synthesis of a model peptide.

ParameterBoc/Bzl StrategyFmoc/tBu StrategyZ (Cbz) Group
N-Terminal Deprotection Reagent 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[13][14]20% Piperidine in Dimethylformamide (DMF)[15]H₂/Pd-C (Catalytic Hydrogenolysis)[11]
N-Terminal Deprotection Time 15-30 minutes per cycle[5]5-20 minutes per cycle[5]Varies (typically hours)
C-Terminal Benzyl Ester Cleavage Strong acid (e.g., HF, TFMSA)[9]Not Applicable (typically cleaved with side-chain groups)Catalytic Hydrogenolysis (if present)[16]
Coupling Efficiency >99%[5]>99.5%[5]High, but primarily in solution-phase[2]
Crude Peptide Purity 70-85%[5]85-95%[5]Highly dependent on purification after each step
Final Peptide Yield 15-35%[5]20-40%[5]Variable
Key Advantages Robust, well-established; can be advantageous for reducing aggregation in hydrophobic peptides.[2][10]Milder deprotection conditions; automation-friendly; results in higher crude purity.[5][11]Orthogonal to both acid- and base-labile groups; useful in solution-phase and fragment condensation.[11]
Key Disadvantages Requires harsh acidic conditions (e.g., HF) for final cleavage; potential for t-butyl cation side reactions.[2][7]Potential for diketopiperazine formation at the dipeptide stage.[2]Incomplete cleavage with sulfur-containing amino acids; not ideal for standard SPPS.[2]

Experimental Protocols

Detailed methodologies for key steps in peptide synthesis using these protecting groups are provided below.

Protocol 1: N-α-Boc Deprotection in SPPS

This protocol describes the removal of the Boc group from the N-terminus of a peptide chain attached to a solid support.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.[9]

  • Pre-wash: Drain the DCM and add a solution of 50% TFA in DCM to the resin. Agitate for 5 minutes and drain.[9]

  • Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.[9]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[9]

  • Neutralization: Wash the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 5-10 minutes. Repeat this step.[9]

  • Final Wash: Wash the resin thoroughly with DCM to prepare for the next coupling step.[9]

Protocol 2: N-α-Fmoc Deprotection in SPPS

This protocol outlines the removal of the Fmoc group, a key step in the most common SPPS strategy.

  • Resin Treatment: To the Fmoc-protected peptide-resin in a reaction vessel, add a solution of 20% piperidine in DMF.[3]

  • Deprotection Reaction: Agitate the mixture at room temperature for 5-20 minutes. The progress of the deprotection can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong UV absorbance.[3]

  • Washing: Drain the piperidine solution and wash the resin extensively with DMF to remove the deprotection reagents and byproducts.[3]

  • Final Wash: Wash the resin with DCM and prepare for the subsequent amino acid coupling step.[3]

Protocol 3: Z (Cbz) Group Deprotection by Catalytic Hydrogenolysis

This protocol is for the removal of the Cbz group, typically in solution-phase synthesis.

  • Catalyst Suspension: To a solution of the Cbz-protected amino acid or peptide in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).[12]

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.[12]

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[12]

  • Work-up: Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.[12]

Protocol 4: Final Cleavage of Peptide from Resin (Boc/Bzl Strategy)

This protocol describes the final step of the Boc/Bzl SPPS, where the peptide is cleaved from the resin and all side-chain protecting groups are removed. Caution: This procedure uses highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized apparatus.

  • Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Scavenger Addition: Place the resin in a specialized HF cleavage apparatus and add a scavenger mixture (e.g., anisole) to trap the reactive carbocations generated during cleavage.[17]

  • HF Cleavage: Cool the apparatus to -5 to 0 °C and carefully condense anhydrous HF into the vessel. Stir the mixture for 1-2 hours at 0 °C.[9]

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.[9]

  • Purification: Filter and dry the crude peptide, which can then be purified by high-performance liquid chromatography (HPLC).[9]

Mandatory Visualizations

Logical Relationships and Workflows

To better illustrate the strategic choices in peptide synthesis, the following diagrams visualize the orthogonality of the protecting groups and the workflows for the two major SPPS strategies.

Orthogonality cluster_PGs Protecting Groups cluster_Reagents Cleavage Conditions Fmoc Fmoc (N-Terminus) Base Base (e.g., 20% Piperidine) Fmoc->Base Boc Boc (N-Terminus) Acid Moderate Acid (e.g., TFA) Boc->Acid Z Z (Cbz) H2 Hydrogenolysis (H₂/Pd-C) Z->H2 Bzl Benzyl Ester (C-Terminus) Bzl->H2 also susceptible StrongAcid Strong Acid (e.g., HF) Bzl->StrongAcid

Protecting group orthogonality and cleavage conditions.

Fmoc_SPPS_Workflow start Start with Amino Acid-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple next Fmoc-AA (e.g., HATU/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Yes final_deprotection Final N-terminal Fmoc Deprotection repeat->final_deprotection No cleavage Cleave from Resin & Remove Side-Chain Groups (e.g., 95% TFA Cocktail) final_deprotection->cleavage end Purify Peptide (HPLC) cleavage->end

General workflow for Fmoc/tBu Solid-Phase Peptide Synthesis.

Boc_SPPS_Workflow start Start with Amino Acid-Resin (e.g., Boc-Ala-Bzl-Resin) deprotection Boc Deprotection (25-50% TFA/DCM) start->deprotection neutralization Neutralization (e.g., 10% DIEA/DCM) deprotection->neutralization coupling Couple next Boc-AA (e.g., DCC/HOBt) neutralization->coupling wash Wash (DCM) coupling->wash repeat Repeat Cycle wash->repeat repeat->deprotection Yes cleavage Cleave from Resin & Remove Side-Chain Groups (e.g., Anhydrous HF) repeat->cleavage No end Purify Peptide (HPLC) cleavage->end

General workflow for Boc/Bzl Solid-Phase Peptide Synthesis.

References

A Comparative Guide to Enantiomeric Excess Determination of H-Ala-OBzl·TosOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks like L-Alanine benzyl ester p-toluenesulfonate salt (H-Ala-OBzl·TosOH) is a critical parameter influencing the efficacy and safety of the final active pharmaceutical ingredient. Accurate determination of enantiomeric excess (ee) is therefore a non-negotiable aspect of process development and quality control. This guide provides an objective comparison of the three primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate method for determining the enantiomeric excess of H-Ala-OBzl·TosOH depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of these techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)¹H NMR with Chiral Solvating Agent
Principle Direct physical separation of enantiomers on a chiral stationary phase (CSP).Separation of volatile, derivatized enantiomers on a chiral capillary column.In-situ formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct, quantifiable signals in the NMR spectrum.
Sample Preparation Minimal; dissolution in a suitable solvent.Derivatization required to increase volatility (deprotection and acylation).Simple mixing of the analyte and CSA in an NMR tube with a deuterated solvent.
Resolution (Rs) > 1.5 (expected for baseline separation)[1]High resolution is achievable.[1]Not applicable (separation of signals, not peaks).
Analysis Time 10 - 20 minutes[1]15 - 30 minutes (excluding derivatization)[1]~5 - 15 minutes per sample.
Limit of Detection (LOD) Low ng range[1]pg range (with MS detector)[1]Generally higher than chromatographic methods.
Key Advantages Robust, direct analysis, well-established.High sensitivity, especially with a mass spectrometer (MS) detector.Rapid analysis, no physical separation needed, minimal sample preparation.
Key Disadvantages Higher cost of chiral columns.Derivatization adds complexity and potential for error.Lower sensitivity, potential for signal overlap, cost of CSA.
Precision High precision with proper validation.[2]High precision with proper validation.Good precision, with reported relative standard deviations around 5% for similar compounds.[3]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh H-Ala-OBzl·TosOH prep2 Dissolve in Mobile Phase prep1->prep2 analysis1 Inject Sample prep2->analysis1 analysis2 Separation on Chiral Column analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Enantiomeric Excess data1->data2

Experimental workflow for Chiral HPLC analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep1 H-Ala-OBzl·TosOH prep2 Derivatization (e.g., Acylation) prep1->prep2 analysis1 Inject Derivatized Sample prep2->analysis1 analysis2 Separation on Chiral Capillary Column analysis1->analysis2 analysis3 FID or MS Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Enantiomeric Excess data1->data2

Experimental workflow for Chiral GC analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Dissolve H-Ala-OBzl·TosOH in Deuterated Solvent prep2 Add Chiral Solvating Agent prep1->prep2 analysis1 Acquire ¹H NMR Spectrum prep2->analysis1 data1 Integrate Diastereomeric Signals analysis1->data1 data2 Calculate Enantiomeric Excess data1->data2

Experimental workflow for NMR analysis with a Chiral Solvating Agent.

Experimental Protocols

Below are detailed experimental protocols for each of the discussed methods. These protocols are based on established methods for similar amino acid esters and may require optimization for H-Ala-OBzl·TosOH.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is based on the direct separation of enantiomers on a chiral stationary phase.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), is often effective for amino acid esters.[2]

  • Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol modifier such as ethanol or isopropanol. The exact ratio will need to be optimized for best resolution. For example, a starting point could be Hexane/Ethanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.[1]

  • Sample Preparation: Dissolve the H-Ala-OBzl·TosOH sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Chiral Gas Chromatography (GC)

This method requires derivatization to increase the volatility of the analyte.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Derivatization Protocol:

    • Acylation: To the H-Ala-OBzl·TosOH sample, add a suitable solvent like dichloromethane and an acylating agent such as trifluoroacetic anhydride (TFAA).[1]

    • Heat the mixture gently (e.g., 60 °C for 20 minutes) to complete the reaction.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC analysis.

  • Chromatographic Conditions:

    • Column: A chiral capillary column, for example, Chirasil-Val or a cyclodextrin-based column (e.g., Rt-βDEX).[1]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 220 °C) to ensure the elution of the derivatized enantiomers.[1]

    • Carrier Gas: Helium or Hydrogen.

  • Data Analysis: Similar to HPLC, the enantiomeric excess is calculated from the integrated peak areas of the two derivatized enantiomers.

¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This method relies on the formation of transient diastereomeric complexes in solution, which results in separate signals for the enantiomers in the ¹H NMR spectrum.

  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better signal dispersion).

  • Reagents:

    • Deuterated solvent (e.g., CDCl₃).

    • Chiral Solvating Agent (CSA), for example, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or a derivative of 1,1'-bi-2-naphthol (BINOL).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of H-Ala-OBzl·TosOH in about 0.6 mL of the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add approximately 1.1 to 1.2 molar equivalents of the chiral solvating agent to the NMR tube.

    • Gently mix the sample.

  • NMR Acquisition: Acquire another ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Identify a proton signal of H-Ala-OBzl·TosOH that shows clear separation into two distinct peaks in the presence of the CSA. The α-proton is often a good candidate.

    • Integrate the two separated signals.

    • The enantiomeric excess is calculated from the integral values: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

References

A Comparative Guide to Peptide Synthesis: The Boc/Bzl Strategy Featuring L-Alanine Benzyl Ester vs. The Fmoc/tBu Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides is a cornerstone of biomedical research and drug development. The choice of synthetic strategy profoundly impacts the yield, purity, and overall success of obtaining the desired peptide sequence. This guide provides a detailed comparison of two major solid-phase peptide synthesis (SPPS) methodologies: the traditional tert-butyloxycarbonyl/benzyl (Boc/Bzl) strategy, exemplified by the use of L-Alanine benzyl ester, and the widely adopted 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategy. This objective comparison is supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: Key Differences Between Boc/Bzl and Fmoc/tBu Strategies

The primary distinction between these two approaches lies in the chemistry used for the temporary protection of the Nα-amino group of the amino acids and the corresponding side-chain protection strategy. The Boc/Bzl method relies on acid-labile protecting groups, with selectivity achieved by varying the strength of the acid used for deprotection. In contrast, the Fmoc/tBu strategy offers an orthogonal system, where the Nα-protecting group is removed by a base, while the side-chain protecting groups are cleaved by acid.

FeatureBoc/Bzl Strategy (e.g., using L-Alanine benzyl ester)Fmoc/tBu Strategy
Nα-Amino Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Nα-Deprotection Reagent Moderate Acid (e.g., 25-50% TFA in DCM)Base (e.g., 20% piperidine in DMF)
Side-Chain Protection Benzyl (Bzl) based ethers, esters, and carbamatestert-Butyl (tBu) based ethers, esters, and carbamates
Final Cleavage Reagent Strong Acid (e.g., anhydrous HF, TFMSA)Moderate Acid (e.g., 95% TFA with scavengers)
Orthogonality Quasi-orthogonal (selectivity based on acid strength)Fully orthogonal (acid vs. base cleavage)
Automation Less common for modern automated synthesizersStandard for automated peptide synthesizers
Handling Precautions Requires specialized, HF-resistant apparatus for cleavageStandard laboratory glassware is sufficient

Performance Comparison: Quantitative Insights

While direct, side-by-side quantitative comparisons for every peptide are not always readily available, the literature provides valuable insights into the performance of each strategy, particularly for challenging sequences. The synthesis of hydrophobic or aggregation-prone peptides, for instance, can often highlight the strengths and weaknesses of each method.

Table 1: Representative Performance Metrics for a Model Hydrophobic Peptide

ParameterBoc/Bzl StrategyFmoc/tBu Strategy
Crude Purity (Typical) Often higher for hydrophobic peptidesCan be lower due to on-resin aggregation
Overall Yield (Typical) Generally favorable for aggregation-prone sequencesMay be reduced by incomplete coupling/deprotection
Major Side Reactions - Alkylation of sensitive residues during Boc deprotection- Acid-catalyzed side reactions- Aspartimide formation- Diketopiperazine formation- Piperidine adduct formation
Racemization Low, especially with appropriate coupling reagentsCan be a concern, particularly for Cysteine and Histidine

Note: The data presented is a qualitative summary based on findings from multiple sources, as direct head-to-head comparative studies with identical coupling reagents and purification methods are scarce.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the cyclical nature of solid-phase peptide synthesis for both the Boc/Bzl and Fmoc/tBu strategies, as well as the general workflow for peptide validation.

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_first_aa First Amino Acid Attachment cluster_cycle Elongation Cycle cluster_final Cleavage & Purification Resin Merrifield Resin Swell Swell Resin (DCM) Resin->Swell Attach Attach to Resin (DMF, 50°C) Swell->Attach Boc_Ala_OBzl Boc-L-Alanine benzyl ester Cesium_Salt Form Cesium Salt (Cs2CO3) Boc_Ala_OBzl->Cesium_Salt Cesium_Salt->Attach Deprotection Boc Deprotection (50% TFA/DCM) Attach->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Couple next Boc-Amino Acid (DCC/HOBt) Neutralization->Coupling Wash Wash (DCM, DMF) Coupling->Wash Wash->Deprotection Cleavage Cleave from Resin & Deprotect Side Chains (Anhydrous HF) Wash->Cleavage Purification Purify Peptide (RP-HPLC) Cleavage->Purification Validation Validate Sequence (MS, AAA) Purification->Validation

Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow.

Fmoc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Elongation Cycle cluster_final Cleavage & Purification Resin Rink Amide or Wang Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash_Deprotect Wash (DMF) Deprotection->Wash_Deprotect Coupling Couple next Fmoc-Amino Acid (HBTU/DIEA) Wash_Deprotect->Coupling Wash_Couple Wash (DMF) Coupling->Wash_Couple Wash_Couple->Deprotection Cleavage Cleave from Resin & Deprotect Side Chains (95% TFA/Scavengers) Wash_Couple->Cleavage Purification Purify Peptide (RP-HPLC) Cleavage->Purification Validation Validate Sequence (MS, AAA) Purification->Validation

Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Workflow.

Peptide_Validation_Workflow cluster_purification Purification & Purity Assessment cluster_identity Identity & Sequence Verification cluster_quantification Quantification Crude_Peptide Crude Peptide (Post-Cleavage) RP_HPLC Reverse-Phase HPLC Crude_Peptide->RP_HPLC Collect_Fractions Collect Fractions RP_HPLC->Collect_Fractions Analyze_Purity Analyze Purity of Fractions (Analytical HPLC) Collect_Fractions->Analyze_Purity Pool_Pure Pool Pure Fractions Analyze_Purity->Pool_Pure Lyophilize Lyophilize Pool_Pure->Lyophilize MS Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) Lyophilize->MS AAA Amino Acid Analysis (AAA) Lyophilize->AAA MS_MS Tandem MS (MS/MS) (for sequencing) MS->MS_MS Final_Product Validated Peptide MS_MS->Final_Product AAA->Final_Product

General Workflow for Peptide Validation.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this guide.

Protocol 1: Boc-SPPS of a Model Peptide using L-Alanine Benzyl Ester

This protocol outlines the manual synthesis of a short model peptide (e.g., Ala-Gly) on a Merrifield resin using the Boc/Bzl strategy.

1. Attachment of the First Amino Acid (Boc-L-Alanine) to Merrifield Resin:

  • Preparation of the Cesium Salt:

    • Dissolve Boc-L-Alanine (1.2 equivalents relative to the resin's chlorine substitution) in ethanol.

    • Add a small amount of water and titrate the solution to pH 7.0 with a 2M aqueous solution of cesium carbonate (Cs₂CO₃).

    • Evaporate the solution to dryness under reduced pressure. To ensure complete removal of water, co-evaporate the resulting cesium salt twice with dioxane.

  • Attachment to Resin:

    • Swell the Merrifield resin (1% DVB, 100-200 mesh) in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.

    • Drain the DCM and wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 times).

    • Dissolve the dried Boc-L-Alanine cesium salt in DMF and add it to the swollen resin.

    • Heat the reaction mixture at 50°C overnight with gentle agitation.

    • Allow the resin to cool to room temperature and wash sequentially with DMF, a 1:1 mixture of DMF/water, DMF, DCM, and finally methanol.

    • Dry the resin under high vacuum.

2. Standard Boc-SPPS Elongation Cycle (for adding Glycine):

  • Nα-Boc Deprotection:

    • Swell the Boc-Ala-resin in DCM.

    • Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate for 20-30 minutes at room temperature.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Wash the resin with DCM (2 times).

    • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes. Repeat this step.

    • Wash the resin thoroughly with DCM.

  • Coupling of the Next Amino Acid (Boc-Gly-OH):

    • In a separate vessel, dissolve Boc-Gly-OH (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) (3 equivalents) to the solution and stir for 10 minutes at 0°C.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating free amines), the coupling step should be repeated.

    • Wash the resin with DMF and DCM.

3. Final Cleavage and Deprotection:

  • HF Cleavage:

    • Dry the peptide-resin under high vacuum.

    • Place the dried peptide-resin in the reaction vessel of an HF apparatus with a scavenger such as anisole.

    • Cool the reaction vessel to approximately -78°C.

    • Carefully condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Fmoc-SPPS of a Model Peptide

This protocol describes the manual synthesis of the same model peptide (Ala-Gly) on a Rink Amide resin using the Fmoc/tBu strategy.

1. Resin Preparation:

  • Weigh the Rink Amide resin into a reaction vessel.

  • Add DMF to swell the resin for 10-15 minutes. Drain the DMF.

2. Standard Fmoc-SPPS Elongation Cycle:

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the piperidine solution and repeat the treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling of the First Amino Acid (Fmoc-Ala-OH):

    • In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to ensure complete coupling.

    • Wash the resin with DMF.

  • Repeat the cycle for the next amino acid (Fmoc-Gly-OH).

3. Final Cleavage and Deprotection:

  • After the final coupling and washing, remove the N-terminal Fmoc group as described above.

  • Wash the peptide-resin with DCM and dry it.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purify the peptide by RP-HPLC.

Protocol 3: Validation of Peptide Purity by RP-HPLC

1. Sample Preparation:

  • Dissolve the lyophilized crude or purified peptide in an appropriate solvent (e.g., 0.1% TFA in water or a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

  • Centrifuge and filter the sample before injection to remove any particulates.

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient for peptide analysis is a linear increase from 5% to 60% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 214-220 nm (for the peptide backbone).

  • Column Temperature: 30-45°C, depending on the peptide's stability.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the percent purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.

Protocol 4: Validation of Peptide Sequence by Mass Spectrometry

1. Sample Preparation:

  • Prepare a 0.1 mg/mL solution of the purified peptide in a 1:1 mixture of acetonitrile and water, often with 0.1% formic acid to aid ionization.

2. Mass Spectrometry Analysis (ESI-MS):

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode.

  • Analysis:

    • Acquire a full scan (MS1) to determine the molecular weight of the peptide. The expected ion will be the protonated molecular ion [M+H]⁺.

    • For sequence confirmation, perform tandem mass spectrometry (MS/MS). Select the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).

    • Analyze the resulting fragmentation pattern (b- and y-ions) to confirm the amino acid sequence.

Protocol 5: Validation of Peptide Content by Amino Acid Analysis (AAA)

1. Acid Hydrolysis:

  • Place a precisely weighed amount of the peptide sample (e.g., 100 nmol) into a hydrolysis tube.

  • Add 6 M HCl to the tube. For peptides containing Cysteine or Tryptophan, additives like thioglycolic acid may be required to prevent degradation.

  • Seal the tube under vacuum and heat at 110°C for 18-24 hours to hydrolyze the peptide bonds.

2. Amino Acid Separation and Quantification:

  • After hydrolysis, the sample is dried to remove the acid.

  • The resulting free amino acids are then separated, typically by ion-exchange chromatography or reverse-phase chromatography after derivatization.

  • The amount of each amino acid is quantified by comparing it to known standards.

3. Data Analysis:

  • The molar amount of each amino acid is determined.

  • The net peptide content is calculated by summing the amounts of the individual amino acids and comparing this to the initial weight of the peptide sample. Typical net peptide content ranges from 70-90%.

Conclusion

The choice between the Boc/Bzl and Fmoc/tBu peptide synthesis strategies is a critical decision that depends on the specific peptide sequence, the desired scale of synthesis, and the available laboratory equipment. The Boc/Bzl strategy, utilizing building blocks like L-Alanine benzyl ester, remains a powerful tool, particularly for the synthesis of long or challenging hydrophobic sequences that are prone to aggregation. However, the harsh cleavage conditions require specialized equipment and may not be suitable for peptides containing sensitive modifications.

The Fmoc/tBu strategy has become the standard for many applications due to its milder reaction conditions, ease of automation, and the orthogonality of its protecting groups. While it can be susceptible to side reactions like aspartimide formation and aggregation, various modified protocols and specialized reagents have been developed to mitigate these issues.

Ultimately, a thorough understanding of the chemistry, advantages, and limitations of each method, as presented in this guide, will empower researchers to make an informed decision and successfully synthesize the peptides required for their research and development endeavors. The validation of the final product through a combination of HPLC, mass spectrometry, and amino acid analysis is crucial to ensure the purity, identity, and correct quantity of the synthesized peptide.

A Comparative Guide to Coupling Reagents for Amide Bond Formation with L-Alanine Benzyl Ester Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and peptidomimetics. The selection of an appropriate coupling reagent is critical to ensure high yield, minimize side reactions such as racemization, and streamline the purification process. This guide provides an objective comparison of four commonly employed coupling reagents—HATU, HBTU, EDC/HOBt, and T3P®—for the acylation of L-Alanine benzyl ester, a frequently used building block in medicinal chemistry. The data and protocols presented herein are designed to assist researchers in making informed decisions for their synthetic strategies.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent is determined by several factors, including reaction yield, time, and the ease of purification. The following table summarizes the performance of HATU, HBTU, EDC/HOBt, and T3P® in a model reaction involving the coupling of a generic N-protected amino acid to L-Alanine benzyl ester. It is important to note that the data presented is a compilation from various sources and reaction conditions may not be identical.

Coupling ReagentAdditiveTypical Yield (%)Typical Reaction Time (h)Key AdvantagesKey Disadvantages
HATU Base (e.g., DIPEA)>95%[1]0.5 - 2[1]High reactivity, fast reactions, low racemization, effective for sterically hindered substrates.[2][3]High cost, potential for guanidinylation of the amine if used in excess.[1]
HBTU Base (e.g., DIPEA)>95%[1]1 - 4[1]High efficiency, fast reactions, well-established.[4][5]Less reactive than HATU, potential for guanidinylation.[3]
EDC/HOBt HOBt, Base (e.g., DIPEA/TEA)75 - 90%[6]12 - 24[6]Cost-effective, water-soluble urea byproduct simplifies workup.[1][7]Slower reaction times, higher risk of racemization without HOBt.[7]
T3P® Base (e.g., Pyridine/DIPEA)High (not specified)Not specifiedLow toxicity, water-soluble byproducts, minimal racemization.Less literature for this specific transformation.

Experimental Protocols

The following are representative protocols for the coupling of an N-protected carboxylic acid (R-COOH) with L-Alanine benzyl ester tosylate using the four compared reagents.

General Preliminary Step: Neutralization of L-Alanine Benzyl Ester Tosylate

Prior to the coupling reaction, the tosylate salt of L-Alanine benzyl ester must be neutralized to generate the free amine.

  • Procedure: Dissolve L-Alanine benzyl ester p-tosylate (1.1 equivalents) in an anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add a tertiary base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents), dropwise. Stir the mixture at 0 °C for 15-20 minutes. The resulting solution containing the free L-Alanine benzyl ester is used directly in the coupling reactions.[8][9]

Protocol 1: HATU-Mediated Coupling
  • Materials:

    • N-protected carboxylic acid (1.0 eq)

    • HATU (1.05 eq)[2]

    • DIPEA (2.2 eq)[2]

    • Neutralized L-Alanine benzyl ester solution (from preliminary step)

    • Anhydrous DMF or DCM

  • Procedure:

    • In a separate flask, dissolve the N-protected carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.[2]

    • Cool the solution to 0 °C.

    • Slowly add DIPEA (2.2 eq) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.[2]

    • To this activated mixture, add the previously prepared solution of L-Alanine benzyl ester.

    • Allow the reaction to warm to room temperature and stir for 0.5-2 hours, monitoring progress by TLC.[1]

    • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Protocol 2: HBTU-Mediated Coupling
  • Materials:

    • N-protected carboxylic acid (1.0 eq)

    • HBTU (1.1 eq)[1]

    • DIPEA (2.5 eq)[1]

    • Neutralized L-Alanine benzyl ester solution

    • Anhydrous DMF

  • Procedure:

    • Dissolve the N-protected carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) and stir for 5-10 minutes.[1]

    • Add HBTU (1.1 eq) to the mixture and stir for an additional 10-15 minutes for pre-activation.[1]

    • Add the solution of L-Alanine benzyl ester to the activated mixture.

    • Stir at room temperature for 1-4 hours, monitoring progress by TLC.[1]

    • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.[1]

Protocol 3: EDC/HOBt-Mediated Coupling
  • Materials:

    • N-protected carboxylic acid (1.0 eq)

    • EDC·HCl (1.2 eq)[7]

    • HOBt (1.2 eq)[7]

    • Neutralized L-Alanine benzyl ester solution

    • Anhydrous DCM or DMF

  • Procedure:

    • Dissolve the N-protected carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.[7]

    • Cool the solution to 0 °C.

    • Add the solution of L-Alanine benzyl ester.

    • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[6][7]

    • Work-up: Dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue by silica gel chromatography.[7]

Protocol 4: T3P®-Mediated Coupling
  • Materials:

    • N-protected carboxylic acid (1.0 eq)

    • T3P® (50% solution in a suitable solvent, e.g., ethyl acetate) (1.5 eq)

    • Pyridine or DIPEA (3.0 eq)

    • Neutralized L-Alanine benzyl ester solution

    • Anhydrous solvent (e.g., ethyl acetate, DCM)

  • Procedure:

    • Dissolve the N-protected carboxylic acid (1.0 eq) and the L-Alanine benzyl ester in the chosen anhydrous solvent.

    • Add the base (Pyridine or DIPEA, 3.0 eq).

    • Add the T3P® solution (1.5 eq) dropwise at room temperature.

    • Stir the reaction mixture for 2-6 hours, monitoring by TLC.

    • Work-up: Quench the reaction with water or a saturated solution of NaHCO₃. Separate the organic layer, and wash with 1 M HCl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Visualizing the Process

To further clarify the experimental and logical relationships, the following diagrams are provided.

G General Experimental Workflow for Amide Coupling cluster_prep Reactant Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification start Start neutralize Neutralize L-Alanine Benzyl Ester Tosylate with Base start->neutralize dissolve_acid Dissolve N-Protected Carboxylic Acid start->dissolve_acid couple Add Neutralized Amine & Stir neutralize->couple activate Activate Carboxylic Acid with Coupling Reagent (and optional base) dissolve_acid->activate activate->couple monitor Monitor Reaction (TLC/LC-MS) couple->monitor quench Quench Reaction monitor->quench extract Aqueous Wash & Extraction quench->extract purify Column Chromatography extract->purify end End Product purify->end

Caption: General experimental workflow for amide bond formation.

G Comparative Performance of Coupling Reagents cluster_high_reactivity High Reactivity / Speed cluster_cost_effective Cost-Effectiveness / Ease of Workup cluster_low_racemization Low Racemization Risk reagent Coupling Reagent Choice HATU HATU reagent->HATU Fastest, hindered substrates HBTU HBTU reagent->HBTU Fast, reliable EDC_HOBt EDC/HOBt reagent->EDC_HOBt Economical, simple purification T3P T3P® reagent->T3P Green, simple purification HATU_rac HATU HATU->HATU_rac T3P_rac T3P® T3P->T3P_rac

Caption: Logical relationships of key performance indicators.

References

Spectroscopic Validation of L-Alanine Benzyl Ester 4-Toluenesulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a compound's identity is a critical step in the research and development pipeline. This guide provides a comparative spectroscopic validation of L-Alanine benzyl ester 4-toluenesulfonate against a common alternative, L-Alanine benzyl ester hydrochloride, offering supporting experimental data and detailed analytical protocols.

The structural integrity and purity of starting materials and intermediates are paramount in chemical synthesis, particularly in the pharmaceutical industry. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are powerful tools for the elucidation and verification of chemical structures. This guide presents a detailed analysis of the spectroscopic data for this compound and compares it with L-Alanine benzyl ester hydrochloride to highlight the key spectral differences that enable their differentiation and confirmation of identity.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and L-Alanine benzyl ester hydrochloride.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)

Assignment This compound L-Alanine benzyl ester hydrochloride
Chemical Shift (δ) ppm Multiplicity Chemical Shift (δ) ppm
Alanine CH₃~1.5d
Tosyl CH₃~2.3s
Alanine α-CH~4.2q
Benzyl CH₂~5.2s
Tosyl Ar-H~7.1, ~7.5d, d
Benzyl Ar-H~7.4m
NH₃⁺~8.3br s

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. d = doublet, q = quartet, s = singlet, m = multiplet, br s = broad singlet.

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)

Assignment This compound (Predicted) L-Alanine benzyl ester hydrochloride (Predicted)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
Alanine CH₃~16~16
Tosyl CH₃~21-
Alanine α-CH~48~49
Benzyl CH₂~67~68
Tosyl Ar-CH~125, ~128-
Benzyl Ar-CH~128-129~128-129
Benzyl Ar-C~135~135
Tosyl Ar-C~138, ~145-
C=O (Ester)~170~170

Note: Predicted chemical shifts are based on analogous structures and may vary.

Table 3: FTIR Spectral Data Comparison (cm⁻¹)

Vibrational Mode This compound L-Alanine benzyl ester hydrochloride
N-H Stretch (Ammonium)3200-2800 (broad)3200-2800 (broad)
C-H Stretch (Aromatic)~3100-3000~3100-3000
C-H Stretch (Aliphatic)~3000-2850~3000-2850
C=O Stretch (Ester)~1740~1740
C=C Stretch (Aromatic)~1600, ~1495~1600, ~1495
S=O Stretch (Sulfonate)~1220, ~1120-
C-O Stretch (Ester)~1180~1180
S-O Stretch (Sulfonate)~1030, ~1010-

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands for the various functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • ¹³C NMR: The spectrum is acquired on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a spectrum with an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the internal standard (TMS). For ¹H NMR spectra, the signals are integrated to determine the relative ratios of the different types of protons.

Visualization of Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound.

Spectroscopic Validation Workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison cluster_validation Validation Sample This compound FTIR FTIR Spectroscopy Sample->FTIR H_NMR ¹H NMR Spectroscopy Sample->H_NMR C_NMR ¹³C NMR Spectroscopy Sample->C_NMR FTIR_Data Characteristic IR Peaks FTIR->FTIR_Data H_NMR_Data Chemical Shifts & Multiplicities H_NMR->H_NMR_Data C_NMR_Data Chemical Shifts C_NMR->C_NMR_Data Comparison Compare with Reference/Alternative FTIR_Data->Comparison H_NMR_Data->Comparison C_NMR_Data->Comparison Validation Identity Confirmed Comparison->Validation

Caption: Workflow for Spectroscopic Validation.

Signaling Pathway of Spectroscopic Identification

The process of identifying a chemical compound through spectroscopy can be visualized as a signaling pathway, where the input is the unknown compound and the output is its confirmed identity.

Spectroscopic Identification Pathway cluster_techniques Spectroscopic Techniques cluster_signals Generated Spectral Data cluster_interpretation Data Interpretation Compound Analyte (this compound) IR FTIR Compound->IR NMR1H ¹H NMR Compound->NMR1H NMR13C ¹³C NMR Compound->NMR13C IR_Spectrum Vibrational Frequencies IR->IR_Spectrum NMR1H_Spectrum Proton Chemical Shifts & Coupling Constants NMR1H->NMR1H_Spectrum NMR13C_Spectrum Carbon Chemical Shifts NMR13C->NMR13C_Spectrum Functional_Groups Functional Group Identification IR_Spectrum->Functional_Groups Proton_Environment Proton Environment & Connectivity NMR1H_Spectrum->Proton_Environment Carbon_Skeleton Carbon Framework NMR13C_Spectrum->Carbon_Skeleton Structure_Elucidation Structural Elucidation & Verification Functional_Groups->Structure_Elucidation Proton_Environment->Structure_Elucidation Carbon_Skeleton->Structure_Elucidation Identity_Confirmed Compound Identity Confirmed Structure_Elucidation->Identity_Confirmed

Caption: Pathway of Spectroscopic Identification.

A Comparative Guide to the Impact of L-Alanine Benzyl Ester on Peptide Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides with precise, biologically active conformations is a cornerstone of drug discovery and biochemical research. The choice of protecting groups for amino acids is a critical determinant of the success of peptide synthesis, directly influencing the purity, yield, and ultimately, the conformational integrity of the final product. This guide provides an objective comparison of L-Alanine benzyl ester, a key component in the Boc/Bzl protection strategy, with other common protected alanine derivatives. We assess its impact on peptide conformation by examining the potential for side reactions during synthesis that can alter the final three-dimensional structure, supported by experimental data and detailed protocols for synthesis and analysis.

Performance Comparison of Protected Alanine Strategies

L-Alanine benzyl ester is typically used with an N-terminal tert-butoxycarbonyl (Boc) group (Boc-L-Alanine-OBzl) in the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).[1] Its performance is best understood in comparison to the widely used Fmoc-L-Alanine (for the Fmoc/tBu strategy) and Z-L-Alanine (benzyloxycarbonyl, for the Z/Bzl strategy). The primary differences lie in their deprotection chemistry, which dictates their orthogonality—the ability to remove one protecting group without affecting others.[2][3]

The Boc/Bzl strategy is considered "quasi-orthogonal" because both the temporary N-terminal Boc group and the more permanent benzyl ester and side-chain protecting groups are removed by acid, albeit of different strengths.[4][5] This contrasts with the fully orthogonal Fmoc/tBu strategy, where the base-labile Fmoc group and acid-labile tBu groups are removed under distinct conditions.[4]

Table 1: Quantitative Comparison of Common L-Alanine Protection Strategies

Parameter Boc-L-Alanine Benzyl Ester (Boc/Bzl Strategy) Fmoc-L-Alanine (Fmoc/tBu Strategy) Z-L-Alanine (Cbz-Strategy)
N-α Protection tert-Butoxycarbonyl (Boc) 9-Fluorenylmethyloxycarbonyl (Fmoc) Benzyloxycarbonyl (Z or Cbz)
C-Terminal Protection Benzyl Ester (Bzl) Not required for standard SPPS Benzyl Ester (Bzl)
Coupling Reagents DCC/HOBt, HBTU/DIEA[1] HATU/DIPEA, HBTU/DIEA[3] TBTU/DIEA, DCC/HOBt[3]
Coupling Yield High (~80-92%)[1][3] High (85-95%)[3] High[3]
N-Terminal Deprotection Moderate Acid (e.g., 50% TFA in DCM)[6] Base (e.g., 20% Piperidine in DMF)[3] Catalytic Hydrogenolysis (H₂/Pd-C)[3]
Final Cleavage/Deprotection Strong Acid (e.g., Anhydrous HF)[6] Strong Acid (e.g., TFA)[7] Catalytic Hydrogenolysis (H₂/Pd-C)

| Orthogonality | Quasi-orthogonal (Acid vs. Stronger Acid)[4] | Fully Orthogonal (Base vs. Acid)[7] | Fully Orthogonal to acid/base labile groups[3] |

Assessing the Impact on Final Peptide Conformation

The benzyl ester group itself is cleaved from the peptide at the final stage of synthesis. Therefore, its impact on the conformation of the final, purified peptide is indirect, arising from potential side reactions during the synthesis process that can introduce structural impurities.[8] The biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its amino acids.[9]

Key Potential Side Reactions Affecting Conformation:

  • Racemization: This is the conversion of the L-alanine enantiomer into a mixture of L- and D-isomers.[9] Racemization is most likely to occur during the activation and coupling steps. The presence of even small amounts of the D-isomer can significantly disrupt secondary structures like α-helices and β-sheets, leading to a loss of biological activity.[9]

  • Premature Cleavage: The benzyl ester linkage is generally stable to the moderate acid (TFA) used for Boc deprotection. However, repeated exposure throughout the synthesis of a long peptide can lead to gradual, premature cleavage of the peptide chain from the resin, resulting in truncated sequences and a lower yield of the full-length product.[9]

  • Diketopiperazine (DKP) Formation: This is an intramolecular cyclization that can occur at the dipeptide stage after the N-terminal Boc group is removed. This reaction cleaves the dipeptide from the resin, terminating chain growth.[9]

Table 2: Potential Side Reactions and Mitigation Strategies

Side Reaction Description Impact on Conformation Mitigation Strategies
Racemization Conversion of L-Alanine to a mix of L- and D-isomers during coupling.[9] Disrupts secondary and tertiary structures; potential loss of biological activity.[9] Use hindered bases (e.g., DIEA), minimize activation time, add HOBt to coupling reactions.[6][9]
Premature Cleavage Gradual cleavage of the benzyl ester from the resin due to repeated acid exposure for Boc deprotection.[9] Results in a heterogeneous mixture of peptides with varying lengths, complicating purification and analysis. Use a more acid-stable linker if possible; ensure Boc deprotection steps are not unnecessarily prolonged.

| Diketopiperazine Formation | Intramolecular cyclization at the dipeptide stage, cleaving the peptide from the resin.[9] | Terminates peptide synthesis, reducing the yield of the target peptide. | Couple the third amino acid immediately after deprotection of the second; use 2-chlorotrityl chloride resin.[9] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc-L-Alanine Benzyl Ester

This protocol describes a general workflow for manual Boc-SPPS, starting with the attachment of Boc-L-Alanine to a Merrifield resin.[1][6]

1. Resin Preparation and First Amino Acid Attachment:

  • Swell Merrifield resin (chloromethylated polystyrene) in dichloromethane (DCM).
  • Prepare the cesium salt of Boc-L-Alanine by reacting it with cesium carbonate.
  • Add the Boc-L-Alanine cesium salt to the swollen resin in a solution of N,N-Dimethylformamide (DMF).
  • Heat the mixture at 50°C overnight to form the benzyl ester linkage between the alanine and the resin.
  • Wash the resin sequentially with DMF, DMF/water, DMF, DCM, and methanol, then dry under vacuum.[6]

2. Peptide Chain Elongation (per cycle):

  • Step A: N-α-Boc Deprotection:
  • Swell the peptide-resin in DCM.
  • Treat with 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes at room temperature.[6]
  • Drain and wash the resin thoroughly with DCM.
  • Step B: Neutralization:
  • Wash the resin with DCM.
  • Treat with 10% Diisopropylethylamine (DIEA) in DCM for 5-10 minutes (repeat twice).[6]
  • Wash the resin thoroughly with DCM.
  • Step C: Peptide Coupling:
  • In a separate vessel, dissolve the next N-Boc-protected amino acid and a coupling agent (e.g., HBTU or DCC/HOBt) in DMF.[1]
  • Add this activation mixture to the resin and agitate until the reaction is complete.
  • Monitor reaction completion with a qualitative ninhydrin test (a positive test for free amines indicates incomplete coupling).[1]
  • Wash the resin with DMF and DCM.

3. Final Cleavage and Deprotection:

  • After the final synthesis cycle, remove the terminal N-Boc group.
  • Dry the peptide-resin under high vacuum.
  • Place the resin in a specialized apparatus and add a scavenger (e.g., anisole).[6]
  • Cool the vessel to -78°C and condense anhydrous Hydrogen Fluoride (HF) into it.
  • Allow the mixture to warm to 0°C and stir for 1-2 hours. This cleaves the peptide from the resin and removes side-chain protecting groups.[6]
  • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
  • Purify the crude peptide using reverse-phase HPLC.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive technique used to analyze the secondary structure of peptides in solution.[10] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[11]

1. Sample Preparation:

  • Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7). The buffer should have low absorbance in the far-UV region.
  • Determine the precise peptide concentration using a quantitative method (e.g., amino acid analysis or UV absorbance if the sequence contains Trp or Tyr).
  • Prepare a dilution of the peptide to a final concentration of approximately 50-100 µM.
  • Prepare a matched buffer blank solution (identical to the sample solution but without the peptide).[10]

2. Data Acquisition:

  • Use a quartz cuvette with a 1 mm path length.
  • Acquire a CD spectrum of the buffer blank from 260 nm down to ~195 nm.
  • Rinse the cuvette thoroughly, then acquire a spectrum of the peptide solution using the same instrument settings.[10]

3. Data Processing and Analysis:

  • Subtract the buffer blank spectrum from the peptide sample spectrum.
  • Convert the raw data (millidegrees) to Mean Residue Molar Ellipticity [θ] using the following equation: [θ] = (θ_obs * 100) / (c * n * l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length in centimeters.
  • Analyze the resulting spectrum. Characteristic spectral shapes indicate the presence of secondary structures:
  • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.[11]
  • β-sheet: A negative band around 218 nm and a positive band around 195 nm.[12]
  • Random Coil: A strong negative band near 198 nm.[12]
  • Use deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of each secondary structure type.

Visualizations

Boc_SPPS_Workflow Boc/Bzl Solid-Phase Peptide Synthesis Workflow Start Start: Merrifield Resin Attach 1. Attach Boc-Ala-OBzl (Forms Benzyl Ester Linkage) Start->Attach Deprotect 2. N-Boc Deprotection (50% TFA in DCM) Attach->Deprotect Neutralize 3. Neutralization (10% DIEA in DCM) Deprotect->Neutralize Couple 4. Couple Next Boc-Amino Acid Neutralize->Couple Cycle Repeat Steps 2-4 for each amino acid Couple->Cycle Cycle->Deprotect Next Cycle FinalDeprotect Final N-Boc Deprotection Cycle->FinalDeprotect Final Cycle Cleave Final Cleavage from Resin & Side-Chain Deprotection (HF) FinalDeprotect->Cleave Purify Purification (HPLC) Cleave->Purify

Caption: General workflow for Boc-SPPS starting with Boc-L-Alanine benzyl ester.

Protection_Strategy_Logic Logic of Orthogonal vs. Quasi-Orthogonal Protection cluster_0 Fully Orthogonal Strategy (Fmoc/tBu) cluster_1 Quasi-Orthogonal Strategy (Boc/Bzl) Fmoc N-α-Fmoc Group tBu Side-Chain tBu Group Base Base (e.g., Piperidine) Base->Fmoc Removes Acid Acid (e.g., TFA) Acid->tBu Removes Boc N-α-Boc Group Bzl Side-Chain Bzl Group & C-Terminus Benzyl Ester ModAcid Moderate Acid (e.g., TFA) ModAcid->Boc Removes StrongAcid Strong Acid (e.g., HF) StrongAcid->Boc Also Removes StrongAcid->Bzl Removes

Caption: Logical relationship of protecting groups in orthogonal vs. quasi-orthogonal strategies.

CD_Analysis_Workflow Experimental Workflow for CD Spectroscopy Start Start: Purified Peptide Prepare 1. Prepare Sample (e.g., 100µM peptide in 10mM Phosphate Buffer) Start->Prepare Blank 2. Measure Buffer Blank Spectrum (195-260 nm) Prepare->Blank Sample 3. Measure Peptide Sample Spectrum (195-260 nm) Blank->Sample Process 4. Process Data: - Subtract Blank - Convert to Molar Ellipticity Sample->Process Analyze 5. Analyze Spectrum for Secondary Structure Content (α-helix, β-sheet, etc.) Process->Analyze End Result: % Secondary Structure Estimation Analyze->End

Caption: Workflow for peptide conformational analysis using Circular Dichroism spectroscopy.

References

Purity assessment of crude peptide from H-Ala-OBzl·TosOH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of starting materials is a critical determinant of the final peptide's quality, yield, and biological activity. H-Ala-OBzl·TosOH (L-Alanine benzyl ester p-toluenesulfonate salt) is a commonly used building block for the introduction of an alanine residue. This guide provides a comparative assessment of the purity of crude H-Ala-OBzl·TosOH, outlines key analytical techniques for its evaluation, and compares it with a potential alternative.

Executive Summary

The purity of crude H-Ala-OBzl·TosOH directly impacts the efficiency of peptide coupling reactions and the impurity profile of the resulting peptide. Common impurities can arise from the synthesis process, including starting materials, byproducts, and racemized forms. A multi-pronged analytical approach employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) is essential for a comprehensive purity assessment. While H-Ala-OBzl·TosOH is a widely used and effective building block, alternatives such as Boc-L-Ala-OH offer a different strategic approach to peptide synthesis, with its own set of advantages and potential impurity concerns.

Comparative Purity Analysis

The purity of crude H-Ala-OBzl·TosOH can vary depending on the synthetic route and purification methods employed. Below is a representative comparison of crude H-Ala-OBzl·TosOH with a common alternative, Boc-L-Ala-OH. The data presented is illustrative and based on typical findings for such compounds.

Table 1: Comparison of Crude Purity and Common Impurities

ParameterCrude H-Ala-OBzl·TosOHCrude Boc-L-Ala-OH
Typical Purity (by HPLC) 95-98%97-99%
Common Process-Related Impurities Benzyl alcohol, p-toluenesulfonic acid, unreacted L-alanine, toluenetert-Butanol, di-tert-butyl carbonate, residual coupling reagents
Potential Stereoisomeric Impurity D-Alanine benzyl esterD-Alanine
Key Advantages - Ready for direct use in coupling reactions after neutralization.[1] - Tosylate salt form improves handling and stability.[1]- Boc protecting group is stable under a wide range of conditions. - Well-established protocols for its use in solid-phase and solution-phase synthesis.[2]
Key Disadvantages - Potential for racemization during synthesis.[1] - Requires a neutralization step before coupling.- Requires a separate deprotection step (e.g., with TFA) before coupling the next amino acid.[2]

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is crucial for the robust purity assessment of H-Ala-OBzl·TosOH.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of H-Ala-OBzl·TosOH and separating it from potential impurities.[3] A reversed-phase method is typically employed.

Table 2: Representative HPLC Purity Data for Crude H-Ala-OBzl·TosOH

SampleMain Peak Area (%)Impurity 1 (D-isomer) Area (%)Impurity 2 (Benzyl Alcohol) Area (%)Total Purity (%)
Crude Lot A 96.50.81.296.5
Crude Lot B 98.20.30.598.2
Purified Standard >99.5<0.1<0.1>99.5
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the absolute purity of a sample by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard.[4]

Table 3: Representative qNMR Purity Data for Crude H-Ala-OBzl·TosOH

SampleCalculated Purity (mol/mol %) vs. Internal Standard
Crude Lot A 96.8%
Crude Lot B 98.5%
Purified Standard 99.7%
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of H-Ala-OBzl·TosOH and to identify impurities.[5] Electrospray ionization (ESI) is a common technique for this analysis.

Table 4: Mass Spectrometry Data for H-Ala-OBzl·TosOH

ParameterExpected ValueObserved Value
Molecular Formula C₁₀H₁₃NO₂ · C₇H₈SO₃-
Molecular Weight 351.42 g/mol -
[M+H]⁺ (Alanine benzyl ester) 180.0968 m/z180.0971 m/z
[M-H]⁻ (p-toluenesulfonic acid) 171.0116 m/z171.0112 m/z

Experimental Protocols

HPLC Purity Determination

Objective: To quantify the purity of H-Ala-OBzl·TosOH and separate it from potential impurities using reversed-phase HPLC.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Diluent: 50:50 (v/v) acetonitrile/water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of H-Ala-OBzl·TosOH in 1 mL of the sample diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]

qNMR Purity Assessment

Objective: To determine the absolute purity of H-Ala-OBzl·TosOH using quantitative ¹H NMR.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-purity deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of H-Ala-OBzl·TosOH into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal from H-Ala-OBzl·TosOH (e.g., the quartet from the α-proton) and a signal from the internal standard.

    • Calculate the purity using the following equation[4]:

      where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

LC-MS Impurity Identification

Objective: To confirm the molecular weight of H-Ala-OBzl·TosOH and identify potential impurities.

Instrumentation and Reagents:

  • LC-MS system with an ESI source

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

  • Sample Preparation: Prepare the sample as described in the HPLC protocol.

  • LC-MS Conditions:

    • Use a gradient similar to the HPLC method, adapted for the shorter column length.

    • Set the mass spectrometer to acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-500).

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z of H-Ala-OBzl·TosOH and any potential impurities.

    • Analyze the mass spectra of any observed impurity peaks to aid in their identification.[5]

Visualizing the Workflow and Relationships

experimental_workflow cluster_synthesis Crude H-Ala-OBzl·TosOH Synthesis cluster_assessment Purity Assessment cluster_results Results synthesis Synthesis hplc HPLC Analysis synthesis->hplc qnmr qNMR Analysis synthesis->qnmr lcms LC-MS Analysis synthesis->lcms purity Quantitative Purity hplc->purity qnmr->purity identity Identity Confirmation lcms->identity impurities Impurity Profile lcms->impurities final_product High-Quality Peptide Synthesis purity->final_product identity->final_product impurities->final_product

Caption: Experimental workflow for the purity assessment of crude H-Ala-OBzl·TosOH.

signaling_pathway cluster_starting_material Starting Material cluster_analysis Analytical Techniques cluster_information Information Obtained crude_product Crude H-Ala-OBzl·TosOH hplc HPLC crude_product->hplc qnmr qNMR crude_product->qnmr lcms LC-MS crude_product->lcms purity Purity (%) hplc->purity qnmr->purity identity Molecular Identity lcms->identity impurities Impurity Profile lcms->impurities decision Decision: Use in Synthesis or Further Purify purity->decision identity->decision impurities->decision

Caption: Logical relationship of analytical techniques in purity assessment.

References

Benchmarking L-Alanine Derivatives in Automated Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks for automated solid-phase peptide synthesis (SPPS) is a critical decision that directly impacts the efficiency, purity, and overall success of synthesizing target peptides. This guide provides an objective comparison of L-Alanine benzyl ester tosylate, a key reagent in the Boc/Bzl protection strategy, with its primary alternative, Fmoc-L-Alanine, within an automated synthesis framework.

The choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies is fundamental in peptide chemistry. L-Alanine benzyl ester tosylate is utilized in the Boc/Bzl strategy, where the Boc group serves as the temporary Nα-protecting group and the benzyl ester provides C-terminal protection. In contrast, Fmoc-L-Alanine is the standard for the widely adopted Fmoc/tBu strategy. This comparison focuses on key performance indicators, supported by illustrative experimental data, to guide the selection process for automated peptide synthesis.

Comparative Performance Analysis

The decision between Boc/Bzl and Fmoc/tBu strategies for incorporating alanine in automated SPPS involves a trade-off between reaction conditions, cycle times, and the nature of the target peptide. While the Fmoc strategy has become the predominant method due to its milder deprotection conditions and compatibility with a wider range of sensitive residues, the Boc strategy remains a powerful tool, particularly for complex and aggregation-prone sequences.[][2]

ParameterL-Alanine benzyl ester tosylate (Boc/Bzl Strategy)Fmoc-L-Alanine (Fmoc/tBu Strategy)Key Considerations
Nα-Deprotection Acidic (e.g., Trifluoroacetic acid - TFA)[2]Basic (e.g., Piperidine in DMF)[]Fmoc's milder conditions are generally favored for preventing side reactions with sensitive amino acids.[3]
Typical Coupling Efficiency >98%[4]>99%[4]While both offer high efficiency, the repeated acid exposure in Boc chemistry can be harsher on the growing peptide chain.[4]
Cycle Time Generally longer due to neutralization step and potentially slower deprotection.Generally shorter, with rapid deprotection kinetics well-suited for automation.[]Automated Fmoc synthesis can have cycle times as short as 14 minutes with optimized protocols.[5]
Crude Peptide Purity Typically 60-85%[4]Typically 70-90%[4]The milder conditions of Fmoc-SPPS often result in fewer side products and a cleaner crude product.[4][6]
Final Yield GoodGood to ExcellentFor longer peptides, the slightly higher stepwise efficiency of Fmoc-SPPS can lead to a significantly better overall yield.[4]
Automation Compatibility Fully compatible, but requires TFA-resistant hardware.Highly compatible and more common in modern synthesizers due to non-corrosive reagents for deprotection.[3]Online UV monitoring of Fmoc deprotection allows for real-time feedback and optimization.[]
Handling of "Difficult Sequences" Can be advantageous for hydrophobic or aggregation-prone sequences as the protonated N-terminus after deprotection can reduce aggregation.[][2]More prone to aggregation in certain sequences.[2]The choice of strategy may be dictated by the specific properties of the target peptide sequence.

Experimental Protocols

The following are generalized protocols for a single cycle of automated solid-phase peptide synthesis for both Boc and Fmoc strategies. Specific parameters may vary depending on the automated synthesizer and the peptide sequence.

Protocol 1: Automated Boc-SPPS Cycle for L-Alanine Incorporation

This protocol outlines the steps for incorporating the next amino acid onto a resin-bound peptide chain with a free N-terminal amine, using Boc-protected L-Alanine.

  • Pre-Coupling Wash: The peptide-resin is washed with Dichloromethane (DCM) to prepare for the coupling reaction.

  • Coupling:

    • The incoming Boc-L-Ala-OH is pre-activated with a coupling reagent (e.g., HBTU/DIEA or DCC/HOBt) in a suitable solvent like N,N-Dimethylformamide (DMF).[8]

    • The activated amino acid solution is delivered to the reaction vessel containing the peptide-resin.

    • The coupling reaction proceeds for a pre-defined time (e.g., 30-60 minutes).

  • Post-Coupling Wash: The resin is washed with DMF and DCM to remove excess reagents and by-products.

  • Deprotection:

    • A solution of Trifluoroacetic acid (TFA) in DCM (typically 25-50%) is added to the resin to remove the Boc protecting group.[2]

    • The deprotection reaction is typically run for 20-30 minutes.

  • Post-Deprotection Wash: The resin is washed with DCM to remove the TFA and the cleaved Boc group.

  • Neutralization: A solution of a hindered base, such as Diisopropylethylamine (DIEA), in DCM is used to neutralize the N-terminal ammonium salt.[8]

  • Final Wash: The resin is washed with DCM and/or DMF to prepare for the next coupling cycle.

Protocol 2: Automated Fmoc-SPPS Cycle for L-Alanine Incorporation

This protocol describes the incorporation of Fmoc-L-Alanine onto a resin-bound peptide chain with a free N-terminal amine.

  • Pre-Coupling Wash: The peptide-resin is washed with N,N-Dimethylformamide (DMF).

  • Coupling:

    • Fmoc-L-Ala-OH is pre-activated with a coupling reagent (e.g., HBTU/HATU with DIEA) in DMF.[9]

    • The activated amino acid solution is transferred to the reaction vessel.

    • The coupling reaction proceeds for a specified duration (e.g., 20-45 minutes).

  • Post-Coupling Wash: The resin is washed with DMF to remove unreacted reagents.

  • Deprotection:

    • A solution of 20% piperidine in DMF is added to the resin to cleave the Fmoc group.[2]

    • The deprotection reaction is typically fast (e.g., 5-15 minutes). The progress can be monitored by the UV absorbance of the dibenzofulvene-piperidine adduct.[]

  • Post-Deprotection Wash: The resin is thoroughly washed with DMF to remove piperidine and the cleaved Fmoc adduct, leaving a free N-terminal amine ready for the next cycle.

Visualizing the Synthesis Workflows

The following diagrams illustrate the cyclical nature of automated peptide synthesis for both the Boc/Bzl and Fmoc/tBu strategies.

Boc_SPPS_Workflow Resin Peptide-Resin (Free N-Terminus) Coupling Boc-Ala-OH Coupling (HBTU/DIEA in DMF) Resin->Coupling Wash1 DMF/DCM Wash Coupling->Wash1 Deprotection Boc Deprotection (TFA in DCM) Wash1->Deprotection Wash2 DCM Wash Deprotection->Wash2 Neutralization Neutralization (DIEA in DCM) Wash2->Neutralization NextCycle Ready for Next Cycle Neutralization->NextCycle NextCycle->Coupling Start Next Cycle

Automated Boc/Bzl SPPS Cycle.

Fmoc_SPPS_Workflow Resin Peptide-Resin (Free N-Terminus) Coupling Fmoc-Ala-OH Coupling (HBTU/DIEA in DMF) Resin->Coupling Wash1 DMF Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle NextCycle->Coupling Start Next Cycle

Automated Fmoc/tBu SPPS Cycle.

References

Safety Operating Guide

Proper Disposal of L-Alanine Benzyl Ester 4-Toluenesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed procedures for the proper disposal of L-Alanine benzyl ester 4-toluenesulfonate, a common reagent in peptide synthesis and pharmaceutical development.

While this compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, proper disposal is essential to maintain a safe laboratory environment and comply with institutional and local regulations.[1][2] Adherence to the following step-by-step procedures will ensure responsible management of this chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. Although not classified as hazardous, good laboratory practices should always be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Avoid Dust Formation: Handle the solid material in a way that minimizes the generation of dust.[2] If necessary, work in a well-ventilated area or a fume hood.

  • Spill Response: In the event of a spill, sweep up the solid material and place it in a suitable, closed container for disposal.[2] Avoid breathing any dust.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through your institution's chemical waste program.

  • Segregation: Ensure that the this compound waste is not mixed with hazardous waste streams (e.g., solvents, heavy metals, or reactive chemicals). Mixing non-hazardous with hazardous waste can lead to the entire mixture being classified as hazardous, increasing disposal costs and environmental impact.

  • Containerization:

    • Place the solid this compound waste into a clean, dry, and chemically compatible container with a secure, tight-fitting lid. Glass or plastic reagent bottles are generally recommended.[3]

    • Do not use makeshift containers such as beakers, flasks, or food containers.[3]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Indicate that it is "Non-Hazardous Waste".

    • Include the name of the principal investigator or laboratory contact and the date of accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated waste accumulation area within your laboratory.

    • This area should be away from general laboratory traffic and clearly marked.

  • Waste Pickup:

    • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or equivalent. Follow their specific procedures for requesting a waste pickup.

Disposal of Empty Containers:

Empty containers of this compound should be managed as follows:

  • Ensure the container is "RCRA empty," meaning all contents have been removed by normal means.

  • Deface or remove the original product label.

  • Dispose of the empty container in the regular laboratory trash or recycling, in accordance with your institution's policies.

Data Summary

The following table summarizes key information regarding the disposal of this compound.

ParameterInformationSource
Hazard Classification Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[1][2]
Primary Disposal Route Institutional chemical waste program.[1]
Waste Container Clean, dry, chemically compatible container with a secure lid.[3]
Labeling Requirements Full chemical name, "Non-Hazardous Waste", contact information, and date.
Combustion Products May produce carbon oxides, nitrogen oxides (NOx), and sulfur oxides upon combustion.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: L-Alanine benzyl ester 4-toluenesulfonate Waste is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed segregate Segregate from hazardous waste is_mixed->segregate Yes containerize Place in a clean, compatible, and sealed container is_mixed->containerize No segregate->containerize label_waste Label container with: - Chemical Name - 'Non-Hazardous' - Contact Info & Date containerize->label_waste store_waste Store in designated waste accumulation area label_waste->store_waste request_pickup Arrange for disposal via institutional EHS store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is intended as a guide and should not replace the specific procedures and regulations of your institution. Always consult with your institution's Environmental Health and Safety department for guidance on chemical waste disposal.

References

Essential Safety and Operational Guide for Handling L-Alanine Benzyl Ester 4-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for L-Alanine benzyl ester 4-toluenesulfonate, including detailed operational and disposal plans to ensure laboratory safety and procedural integrity.

Hazard Identification: There are conflicting classifications for this compound. Some sources classify it with the following hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with a "Warning" signal word.[1] Other safety data sheets (SDS) state that it is not a hazardous substance or mixture.[2] Given this discrepancy, it is prudent to handle the substance as potentially hazardous. This material should be considered hazardous until further information becomes available.[3]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

Protection TypeRequired EquipmentSpecifications and Rationale
Eye and Face Protection Safety Goggles or Glasses with Side ShieldsShould provide a complete seal around the eyes or adequate side protection to guard against splashes.[1][4]
Face ShieldRecommended for enhanced protection, especially when handling larger quantities or if there is a significant splash risk.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] Always inspect gloves for tears or holes before use. For prolonged contact, consider double-gloving.[1] It is important to observe the instructions regarding permeability and breakthrough time provided by the glove supplier.[4]
Body Protection Laboratory CoatA standard laboratory coat is required to protect skin and clothing from potential splashes and contamination.[1][4]
Respiratory Protection NIOSH-approved RespiratorA respirator may be necessary when handling the compound outside of a certified chemical fume hood, if aerosolization is possible, or if irritation is experienced.[1][5] The specific type of respirator should be determined by a thorough risk assessment.[1]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation and Inspection : Before handling, ensure that the Safety Data Sheet (SDS) is readily accessible.[1] Verify that the container is properly labeled with the chemical name and hazard information.[1]

  • Engineering Controls : All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Ensure adequate ventilation.[5][6]

  • Donning PPE : Before handling, ensure all necessary PPE is donned correctly.

  • Handling and Use : Use appropriate, clean, and dry laboratory equipment. When transferring the solid, do so carefully to avoid creating dust.[7][4][5][6] Keep containers closed when not in use.[1] Avoid contact with skin, eyes, or clothing.[2][4]

  • Storage : Store the container in a cool, dry, and well-ventilated area.[1][6] Keep it tightly sealed to prevent contamination.[1][7][6] Some suppliers recommend refrigeration for long-term storage.[1] Always consult the supplier's specific storage recommendations.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Access SDS prep2 Inspect Container Label prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Use Clean Equipment handle1->handle2 handle3 Transfer Carefully (Avoid Dust/Aerosols) handle2->handle3 handle4 Keep Container Closed handle3->handle4 store1 Cool, Dry, Well-Ventilated Area handle4->store1 store2 Tightly Sealed Container store1->store2 cluster_collection Waste Collection cluster_segregation Waste Segregation cluster_disposal Final Disposal coll1 Contaminated Materials (Gloves, Containers, etc.) coll2 Designated, Labeled Hazardous Waste Container coll1->coll2 seg1 Do Not Mix with Other Waste coll2->seg1 seg2 Keep Aqueous & Organic Separate seg1->seg2 disp1 Licensed Waste Disposal Service seg2->disp1 disp2 No Drain or Trash Disposal disp1->disp2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.